molecular formula C4H9NO2 B595061 rac-2-Aminobutyric Acid-d3 CAS No. 1219373-19-9

rac-2-Aminobutyric Acid-d3

Cat. No.: B595061
CAS No.: 1219373-19-9
M. Wt: 106.14 g/mol
InChI Key: QWCKQJZIFLGMSD-FIBGUPNXSA-N
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Description

A descriptor amino acid QSARs peptide.>

Properties

IUPAC Name

2-amino-4,4,4-trideuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCKQJZIFLGMSD-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675564
Record name 2-Amino(4,4,4-~2~H_3_)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219373-19-9
Record name 2-Amino(4,4,4-~2~H_3_)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to rac-2-Aminobutyric Acid-d3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: rac-2-Aminobutyric Acid-d3 is the deuterated form of rac-2-Aminobutyric acid, a racemic mixture of the D- and L- stereoisomers of the amino acid 2-aminobutyric acid. The "-d3" designation indicates that three hydrogen atoms on the terminal methyl group have been replaced by deuterium. This stable isotope-labeled compound serves as a valuable tool in various research and development applications, particularly as an internal standard in quantitative mass spectrometry-based analyses. Its use allows for precise and accurate quantification of its non-deuterated counterpart and other related analytes in complex biological matrices.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.

PropertyValue
Chemical Name This compound
Synonyms (+/-)-α-Aminobutyric Acid-d3, DL-α-2-Aminobutyric Acid-d3
Molecular Formula C₄H₆D₃NO₂
Molecular Weight 106.14 g/mol
CAS Number 1219373-19-9
Appearance White to Off-White Solid
Storage Temperature Refrigerator (2-8°C)
Solubility Slightly soluble in DMSO, Methanol, and Water

Synthesis and Isotopic Purity

Synthesis: A detailed, publicly available, step-by-step protocol for the chemical synthesis of this compound is not readily found in the scientific literature. However, its synthesis can be inferred from general methods for deuterium labeling and the synthesis of its non-deuterated analogs. One plausible approach involves the use of a deuterated starting material, such as d3-ethyl iodide, in a standard amino acid synthesis route, like the Strecker synthesis or Gabriel synthesis, starting from propionaldehyde.

Patents describing the synthesis of L-2-aminobutyric acid and D-2-aminobutyric acid often involve the resolution of a racemic mixture of DL-2-aminobutyric acid.[1] For instance, a method for preparing L-2-aminobutyric acid involves the reaction of DL-2-aminobutyric acid with D-tartaric acid in the presence of an aromatic aldehyde catalyst.[1]

Isotopic Purity: Commercial suppliers of this compound typically guarantee a high isotopic purity, often exceeding 98%. However, specific batch-to-batch data, including the exact isotopic enrichment, is usually provided on the certificate of analysis accompanying the product. Researchers should always consult this document for precise quantitative information.

Analytical Data

While specific analytical data for this compound is not widely published, data for its non-deuterated counterparts can serve as a valuable reference for analytical method development.

1H NMR Spectroscopy

The 1H NMR spectrum of non-deuterated DL-2-aminobutyric acid in D₂O would show characteristic peaks for the protons at the alpha and beta positions, as well as the methyl protons. In the deuterated form, the signal corresponding to the methyl protons would be absent or significantly reduced, depending on the isotopic purity.

Reference 1H NMR Data for L-2-Aminobutyric Acid (500 MHz, H₂O, pH 7.0): [2]

  • 0.98 ppm (t, 3H): Methyl protons (-CH₃)

  • 1.90 ppm (m, 2H): Methylene protons (-CH₂-)

  • 3.72 ppm (t, 1H): Alpha-proton (-CH(NH₂)-)

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak that is 3 mass units higher than its non-deuterated counterpart due to the presence of three deuterium atoms. This mass shift is the fundamental principle behind its use as an internal standard.

Reference Mass Spectrometry Data for 2-Aminobutyric Acid:

  • Molecular Weight (non-deuterated): 103.12 g/mol [2]

  • Molecular Weight (d3-deuterated): 106.14 g/mol [3]

Biological Role and Signaling Pathways

The biological role and signaling pathways of 2-aminobutyric acid are not as extensively characterized as those of its isomer, gamma-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the central nervous system. 2-Aminobutyric acid is recognized as a human metabolite.

Metabolic Pathway

2-Aminobutyric acid is an intermediate in the metabolic pathway of the essential amino acid methionine. It can also be synthesized from threonine. The metabolic pathway from threonine involves two key enzymatic steps:

  • Threonine Deamination: The enzyme threonine deaminase converts L-threonine into 2-oxobutanoate.

  • Reductive Amination: 2-oxobutanoate is then converted to 2-aminobutyrate through the action of a transaminase, which transfers an amino group from another amino acid, such as glutamate.

metabolic_pathway Threonine L-Threonine Oxobutanoate 2-Oxobutanoate Threonine->Oxobutanoate Threonine Deaminase Aminobutyrate 2-Aminobutyrate Oxobutanoate->Aminobutyrate Transaminase

Biosynthetic pathway of 2-Aminobutyrate from L-Threonine.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of endogenous 2-aminobutyric acid and other amino acids in biological samples using liquid chromatography-mass spectrometry (LC-MS).

General Protocol for Use as an Internal Standard in LC-MS/MS

This protocol provides a general workflow for the use of this compound as an internal standard for the analysis of amino acids in a biological matrix such as plasma or serum.

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable solvent (e.g., methanol or water) to create a stock solution of a known concentration (e.g., 1 mg/mL).

    • Store the stock solution at an appropriate temperature (e.g., -20°C).

  • Sample Preparation:

    • Thaw the biological samples (e.g., plasma, serum) on ice.

    • To a known volume of the sample (e.g., 100 µL), add a precise volume of the this compound internal standard working solution. The concentration of the internal standard should be chosen to be within the linear range of the assay.

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol, often containing 0.1% formic acid) in a 3:1 or 4:1 ratio to the sample volume.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis. The sample may be dried down and reconstituted in the mobile phase if necessary.

  • LC-MS/MS Analysis:

    • Inject a specific volume of the prepared sample onto an appropriate LC column (e.g., a HILIC or reversed-phase C18 column).

    • Develop a chromatographic method to achieve good separation of the analyte of interest from other matrix components.

    • Set up the mass spectrometer to monitor the specific mass transitions for both the analyte (non-deuterated 2-aminobutyric acid) and the internal standard (this compound).

      • Analyte (2-Aminobutyric Acid): Precursor ion (m/z) → Product ion (m/z)

      • Internal Standard (this compound): Precursor ion (m/z + 3) → Product ion (m/z)

    • The exact mass transitions will need to be optimized for the specific instrument being used.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.

    • Quantify the concentration of the analyte in the unknown samples by comparing their peak area ratios to the calibration curve.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample IS Add rac-2-Aminobutyric Acid-d3 (Internal Standard) Sample->IS Precipitate Protein Precipitation IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data Quantify Quantification (Calibration Curve) Data->Quantify

Workflow for quantitative analysis using this compound.

Conclusion

This compound is a crucial tool for researchers and drug development professionals engaged in metabolomics, pharmacokinetic studies, and clinical diagnostics. Its primary utility lies in its application as a stable isotope-labeled internal standard, which significantly enhances the accuracy and reliability of quantitative analyses of 2-aminobutyric acid and other small molecule analytes. While detailed information on its specific signaling roles is still emerging, its well-established function in analytical chemistry makes it an indispensable component of modern bioanalytical workflows.

References

Technical Guide: rac-2-Aminobutyric Acid-d3 in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1219373-19-9

This technical guide provides an in-depth overview of rac-2-Aminobutyric Acid-d3, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative analytical methods, particularly in mass spectrometry-based studies.

Core Compound Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 1219373-19-9[1]
Molecular Formula C₄H₆D₃NO₂[2]
Molecular Weight 106.14 g/mol [2]
Synonyms (+/-)-2-Aminobutanoic Acid-d3, (+/-)-α-Aminobutyric Acid-d3, DL-α-2-Aminobutyric Acid-d3[1]
Purity >95% (HPLC)[3]
Isotopic Purity Information not publicly available in search results. Typically >98% for commercially available stable isotope standards.
Physical Form Solid
Solubility Slightly soluble in DMSO, Methanol, and Water
Storage Refrigerator, 2-8°C

Metabolic Pathways

2-Aminobutyric acid is a non-proteinogenic amino acid involved in cellular metabolism. The following diagrams illustrate its biosynthesis and general degradation pathway.

Biosynthesis of (S)-2-Aminobutyric Acid

The biosynthesis of the (S)-enantiomer of 2-aminobutyric acid typically starts from L-threonine. This pathway is particularly relevant in microbial systems.

Biosynthesis of (S)-2-Aminobutyric Acid Threonine L-Threonine Ketobutyrate 2-Ketobutyric Acid Threonine->Ketobutyrate Threonine Deaminase ABA (S)-2-Aminobutyric Acid Ketobutyrate->ABA Glutamate Dehydrogenase / Transaminase Catabolism of 2-Aminobutyric Acid cluster_transamination Transamination cluster_tca Citric Acid Cycle Intermediates ABA 2-Aminobutyric Acid Keto 2-Ketobutyric Acid ABA->Keto Transaminase PropionylCoA Propionyl-CoA Keto->PropionylCoA Oxidative Decarboxylation Glutamate Glutamate AlphaKG α-Ketoglutarate AlphaKG->Glutamate SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization Quantitative Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Sample->Spike IS This compound (Internal Standard) IS->Spike Extraction Protein Precipitation/ Extraction Spike->Extraction Spike & Extract LCMS LC-MS/MS Analysis Extraction->LCMS Integration Peak Integration LCMS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Concentration) Integration->Calibration Quantification Quantification of Endogenous Analyte Calibration->Quantification

References

A Technical Guide to rac-2-Aminobutyric Acid-d3: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of rac-2-Aminobutyric Acid-d3, a deuterated isotopologue of the non-proteinogenic amino acid, 2-aminobutyric acid. This document details its physicochemical properties and primary application as an internal standard for quantitative mass spectrometry-based analysis. Experimental workflows and relevant metabolic pathways are also described.

Core Physicochemical Data

The key quantitative properties of this compound and its common salt form are summarized below. The inclusion of three deuterium atoms on the terminal methyl group results in a mass shift that is ideal for use in stable isotope dilution assays.

IdentifierThis compound (Free Base)This compound Hydrochloride
CAS Number 1219373-19-92509095-56-9
Molecular Formula C₄H₆D₃NO₂C₄H₆D₃NO₂·HCl
Molecular Weight ~106.14 g/mol ~142.6 g/mol [1]
Appearance White to Off-White Solid[1]White to Off-White Solid[1]
Storage Refrigerator (2-8°C)[1][2]Refrigerator (2-8°C)
Solubility Slightly soluble in DMSO, Methanol, and WaterNot specified

Application in Quantitative Bioanalysis

Stable isotope-labeled molecules are considered the gold standard for internal standards in quantitative mass spectrometry. This compound serves as an ideal internal standard for the accurate quantification of endogenous 2-aminobutyric acid in complex biological matrices such as plasma, urine, and tissue extracts. Its utility stems from the fact that it co-elutes with the unlabeled analyte and exhibits nearly identical ionization efficiency and extraction recovery, while being distinguishable by its higher mass. This mitigates variability introduced during sample preparation and analysis, ensuring robust and reproducible quantification.

General Experimental Protocol: Quantification of 2-Aminobutyric Acid in Plasma via LC-MS/MS

This protocol outlines a typical workflow for the quantification of 2-aminobutyric acid in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • This compound (Internal Standard, IS)

  • 2-Aminobutyric Acid (Analyte Standard)

  • Human Plasma (e.g., K2-EDTA)

  • Acetonitrile (ACN), HPLC-grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein Precipitation Agent (e.g., 10% Trichloroacetic acid or cold ACN)

  • Microcentrifuge tubes

2. Preparation of Standards and Internal Standard Working Solution:

  • Stock Solutions: Prepare individual stock solutions of the analyte and the internal standard (this compound) in a suitable solvent (e.g., water or 0.1% FA in water) at a concentration of 1 mg/mL.

  • Calibration Standards: Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at concentrations spanning the expected physiological range.

  • Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in the protein precipitation agent.

3. Sample Preparation:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.

  • Add 150 µL of the internal standard working solution (in cold ACN) to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column, is typically used.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A gradient elution is employed, starting with a high percentage of organic phase and ramping to a higher aqueous phase to elute the polar amino acids.

    • Injection Volume: 5-10 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • 2-Aminobutyric Acid (Analyte): Monitor the transition from the parent ion (m/z ~104.1) to a specific product ion.

      • This compound (IS): Monitor the transition from the deuterated parent ion (m/z ~107.1) to its corresponding product ion.

    • Note: Specific m/z values must be optimized on the instrument.

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard for each sample.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of 2-aminobutyric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams and Workflows

Biosynthetic Pathway of 2-Aminobutyric Acid

2-Aminobutyric acid is a non-proteinogenic amino acid synthesized in several organisms. A primary pathway involves the conversion of the essential amino acid L-Threonine into 2-Ketobutyrate, which is then aminated to form 2-aminobutyric acid. This pathway is a key branch point in amino acid metabolism.

Threonine L-Threonine E1 Threonine Dehydratase Threonine->E1 Ketobutyrate 2-Ketobutyrate Isoleucine Isoleucine Pathway Ketobutyrate->Isoleucine ... E2 Transaminase Ketobutyrate->E2 AABA 2-Aminobutyric Acid E1->Ketobutyrate E2->AABA

Caption: Biosynthesis of 2-Aminobutyric Acid from L-Threonine.

LC-MS/MS Internal Standard Workflow

The following diagram illustrates the logical workflow for using this compound as an internal standard in a typical quantitative bioanalytical method.

Caption: Workflow for quantification using a deuterated internal standard.

References

An In-depth Technical Guide to the Synthesis of rac-2-Aminobutyric Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of plausible synthetic pathways for rac-2-Aminobutyric Acid-d3, a deuterated isotopologue of the non-proteinogenic amino acid. Deuterium-labeled compounds are valuable tools in pharmaceutical research, particularly in metabolic studies, pharmacokinetic assessments, and as internal standards for quantitative analysis.[1][2][3] This guide outlines three potential synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations.

Amidomalonate Synthesis Pathway

The amidomalonate synthesis is a robust and highly adaptable method for the preparation of α-amino acids.[4][5] This pathway involves the alkylation of diethyl acetamidomalonate with a deuterated ethyl halide, followed by hydrolysis and decarboxylation to yield the target amino acid.

Experimental Protocol:

Step 1: Alkylation of Diethyl Acetamidomalonate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl acetamidomalonate (1 equivalent) in anhydrous ethanol.

  • Add sodium ethoxide (1.1 equivalents) to the solution to form the enolate.

  • To the resulting solution, add ethyl-1,1,1-d3 iodide (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Diethyl 2-acetylamino-2-(ethyl-1,1,1-d3)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude product from the previous step, add a 6M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 6-8 hours to effect hydrolysis of the ester and amide groups, and subsequent decarboxylation.

  • Cool the reaction mixture and neutralize with a suitable base, such as ammonium hydroxide, to precipitate the amino acid.

  • Filter the crude this compound, wash with cold ethanol, and dry under vacuum.

  • Recrystallization from a water/ethanol mixture can be performed for further purification.

Quantitative Data:
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1Diethyl acetamidomalonate, Ethyl-1,1,1-d3 iodideSodium ethoxide, Anhydrous ethanolReflux4-6~85
2Diethyl 2-acetylamino-2-(ethyl-1,1,1-d3)malonate6M Hydrochloric acid, Ammonium hydroxideReflux6-8~75
Overall ~64

Yields are estimated based on typical amidomalonate syntheses and may vary.

Synthesis Pathway Diagram:

amidomalonate_synthesis cluster_reagents start Diethyl acetamidomalonate intermediate Diethyl 2-acetylamino-2- (ethyl-1,1,1-d3)malonate start->intermediate Alkylation product rac-2-Aminobutyric Acid-d3 intermediate->product Hydrolysis & Decarboxylation reagent1 1. NaOEt, EtOH 2. CH3CH2(d3)I reagent2 H3O+, Heat

Amidomalonate synthesis of this compound.

Strecker Synthesis Pathway

The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde, ammonia, and cyanide. This pathway is advantageous for its use of readily available starting materials. For the synthesis of this compound, propanal would be the starting aldehyde, and deuteration can be achieved by using a deuterated solvent during hydrolysis.

Experimental Protocol:

Step 1: Formation of α-Aminonitrile

  • In a well-ventilated fume hood, combine propanal (1 equivalent), ammonium chloride (1.2 equivalents), and sodium cyanide (1.2 equivalents) in an aqueous ammonia solution.

  • Stir the mixture at room temperature for 24 hours. The reaction vessel should be sealed to prevent the escape of hydrogen cyanide.

  • After the reaction is complete, extract the resulting α-aminonitrile with a suitable organic solvent, such as diethyl ether.

  • Dry the organic extract over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

Step 2: Hydrolysis to Amino Acid

  • Hydrolyze the crude α-aminonitrile by heating it to reflux in a solution of deuterated hydrochloric acid in D2O (deuterium oxide). This step will convert the nitrile group to a carboxylic acid and introduce deuterium at the α-position if there is any exchange, though the primary deuteration in this context is assumed from a deuterated starting material if targeting α-deuteration. For terminal d3, a deuterated propanal would be required. Assuming the use of propanal-3,3,3-d3.

  • After refluxing for 12-18 hours, cool the solution and neutralize with a base (e.g., lithium hydroxide) to precipitate the amino acid.

  • Collect the product by filtration, wash with a small amount of cold water, and dry.

Quantitative Data:
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1Propanal-3,3,3-d3, NH4Cl, NaCNAqueous ammoniaRoom Temp24~70
22-Aminobutanenitrile-3,3,3-d3HCl, H2OReflux12-18~80
Overall ~56

Yields are estimated based on typical Strecker syntheses and may vary.

Synthesis Pathway Diagram:

strecker_synthesis cluster_reagents start Propanal-3,3,3-d3 intermediate 2-Aminobutanenitrile-3,3,3-d3 start->intermediate Aminonitrile Formation product rac-2-Aminobutyric Acid-d3 intermediate->product Hydrolysis reagent1 NH4Cl, KCN reagent2 H3O+, Heat

Strecker synthesis of this compound.

Synthesis via Bromination of a Deuterated Carboxylic Acid

This pathway utilizes the Hell-Volhard-Zelinskii reaction to α-brominate a deuterated carboxylic acid, which is then aminated to form the desired amino acid. This method is particularly useful when the corresponding deuterated carboxylic acid is accessible.

Experimental Protocol:

Step 1: α-Bromination of Butanoic Acid-3,3,3-d3 (Hell-Volhard-Zelinskii Reaction)

  • Place butanoic acid-3,3,3-d3 (1 equivalent) in a round-bottom flask fitted with a reflux condenser and a dropping funnel.

  • Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr3).

  • Slowly add bromine (1.1 equivalents) to the mixture.

  • Gently heat the reaction mixture to initiate the reaction. Once started, the reaction is typically exothermic. Maintain a gentle reflux for 8-12 hours.

  • After completion, cool the mixture and distill under reduced pressure to obtain 2-bromobutanoic acid-3,3,3-d3.

Step 2: Amination of 2-Bromobutanoic Acid-3,3,3-d3

  • In a sealed pressure vessel, dissolve the 2-bromobutanoic acid-3,3,3-d3 from the previous step in a concentrated aqueous solution of ammonia.

  • Heat the mixture to 100-120°C for 4-6 hours.

  • Cool the reaction vessel and carefully vent any excess pressure.

  • Acidify the reaction mixture with hydrochloric acid and then concentrate under reduced pressure.

  • The resulting hydrochloride salt can be converted to the free amino acid by neutralization, for example, with pyridine or an ion-exchange resin.

Quantitative Data:
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1Butanoic Acid-3,3,3-d3Br2, PBr3 (cat.)Reflux8-12~80
22-Bromobutanoic Acid-3,3,3-d3Aqueous Ammonia100-1204-6~60
Overall ~48

Yields are estimated based on typical Hell-Volhard-Zelinskii and amination reactions and may vary.

Synthesis Pathway Diagram:

hvz_synthesis cluster_reagents start Butanoic Acid-3,3,3-d3 intermediate 2-Bromobutanoic Acid-3,3,3-d3 start->intermediate α-Bromination product rac-2-Aminobutyric Acid-d3 intermediate->product Amination reagent1 1. PBr3, Br2 2. H2O reagent2 conc. NH3, Heat

HVZ and amination synthesis of this compound.

Disclaimer: The experimental protocols provided are based on established chemical literature for analogous non-deuterated compounds and should be adapted and optimized for the specific deuterated substrates. All procedures should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

References

A Technical Guide to the Commercial Sourcing and Application of rac-2-Aminobutyric Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available rac-2-Aminobutyric Acid-d3, a crucial deuterated internal standard for quantitative mass spectrometry. The following sections detail supplier specifications, pricing information, and a comprehensive experimental protocol for its application in bioanalytical assays.

Commercial Supplier and Product Specifications

This compound is available from several reputable suppliers, primarily as a hydrochloride salt in solid form. The following tables summarize the product offerings and technical specifications compiled from various commercial sources.

Table 1: Commercial Supplier Product Offerings

Supplier/DistributorProduct NameCatalog Number (Example)Available SizesForm
LGC StandardsThis compound HydrochlorideTRC-A60293725 mg, 250 mgSolid
ClinivexThis compound HydrochlorideRCLST739206Not specifiedSolid
MedChemExpress (MCE)(Rac)-2-Aminobutyric acid-d3HY-134379S1 mg - 5 kgSolid
Toronto Research Chemicals (TRC)This compound HydrochlorideA60293725 mg, 250 mgSolid
Medical Isotopes, Inc.This compound hydrochlorideNot specified25 mgSolid
PharmaffiliatesThis compound HydrochloridePA STI 005450Not specifiedSolid
MyBioSourceRac2 Aminobutyric Acid D3 BiochemicalMBS674799Not specifiedNot specified

Table 2: Technical and Physical Data

ParameterSpecificationSource
Chemical Name2-aminobutanoic-4,4,4-d3 acidClinivex, LGC Standards
Molecular FormulaC₄H₆D₃NO₂ (Free Base)MedChemExpress
Molecular Weight106.14 g/mol (Free Base)MedChemExpress
Molecular FormulaC₄H₆D₃NO₂·HCl (Hydrochloride)LGC Standards[1]
Molecular Weight142.6 g/mol (Hydrochloride)LGC Standards[1]
CAS Number1219373-19-9 (Free Base)MedChemExpress, LookChem[2]
AppearanceWhite to Off-White SolidPharmaffiliates[3]
Storage Temperature+4°C or Refrigerator (2-8°C)LGC Standards, Pharmaffiliates[1]
Shipping TemperatureAmbient / Room TemperatureLGC Standards, Clinivex
SolubilityDMSO (Slightly), Methanol (Slightly), Water (Slightly)LookChem

Table 3: Quality Specifications (Typical)

While a certificate of analysis for each specific lot should be consulted, the following represents typical quality specifications for deuterated standards used in quantitative analysis.

ParameterTypical SpecificationImportance
Chemical Purity≥98% (by HPLC/NMR)Ensures that the analytical signal is from the compound of interest.
Isotopic Purity≥98 atom % DCritical for minimizing crosstalk between the analyte and internal standard channels.
Isotopic EnrichmentDeuterium (d3)Ensures a sufficient mass shift from the unlabeled analyte for MS detection.

Application: Use as an Internal Standard in LC-MS/MS

Deuterated molecules are the gold standard for internal standards in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS). Their key advantage is that they are chemically almost identical to the analyte, meaning they co-elute chromatographically and experience similar ionization effects and sample preparation losses. This allows for precise correction of analytical variability, leading to highly accurate and reproducible results.

General Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative bioanalytical method.

G General Workflow for LC-MS/MS using a Deuterated Internal Standard cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte 1. Prepare Analyte Stock Solution cal_standards 3. Create Calibration Curve Standards stock_analyte->cal_standards stock_is 2. Prepare IS Stock Solution (this compound) spike_is 5. Spike IS into all Calibrators, QCs, & Samples stock_is->spike_is cal_standards->spike_is qc_samples 4. Prepare Quality Control (QC) Samples qc_samples->spike_is extraction 6. Perform Sample Extraction (e.g., Protein Precipitation) spike_is->extraction evap_recon 7. Evaporate & Reconstitute in Mobile Phase extraction->evap_recon injection 8. Inject onto LC-MS/MS System evap_recon->injection separation 9. Chromatographic Separation injection->separation detection 10. MS/MS Detection (MRM Mode) separation->detection peak_integration 11. Integrate Peak Areas (Analyte & IS) detection->peak_integration ratio_calc 12. Calculate Area Ratio (Analyte / IS) peak_integration->ratio_calc quantification 13. Quantify against Calibration Curve ratio_calc->quantification G Decision Process for Internal Standard Selection & Validation cluster_selection Selection Criteria cluster_validation Validation Steps cluster_outcome Outcome physchem Physicochemical Similarity (Co-elution, similar extraction recovery) no_interference Check for Cross-talk/ Interference physchem->no_interference mass_shift Sufficient Mass Shift (≥ 3 amu preferred) mass_shift->no_interference isotopic_purity High Isotopic Purity (≥98% atom D) isotopic_purity->no_interference availability Commercial Availability & Cost consistency Consistent IS Response Across Samples no_interference->consistency matrix_effect Assess Matrix Effect Compensation consistency->matrix_effect robustness Confirm Assay Robustness & Reproducibility matrix_effect->robustness final_method Reliable Quantitative Method robustness->final_method

References

Technical Guide: Purity and Analysis of rac-2-Aminobutyric Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and analysis of rac-2-Aminobutyric Acid-d3. It is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound in their studies. This document outlines key quality attributes, detailed analytical methodologies for purity and enantiomeric separation, and experimental workflows.

Introduction

This compound is a deuterated form of the non-proteinogenic amino acid, 2-aminobutyric acid. The incorporation of deuterium at the terminal methyl group (position 4) makes it a valuable internal standard for mass spectrometry-based quantitative analysis in various research areas, including metabolomics and pharmacokinetic studies. Its chemical similarity to the unlabeled analyte allows for accurate correction of matrix effects and variations in sample processing and instrument response. Given its use as a standard, a thorough understanding of its purity, including chemical, isotopic, and enantiomeric aspects, is critical for data integrity.

Data Presentation: Quality Specifications

The purity of this compound is assessed based on several key parameters. The following tables summarize typical quality specifications for a commercial batch of this compound, based on common analytical techniques.

Table 1: Chemical and Physical Properties

PropertySpecification
Chemical Name rac-2-aminobutanoic-4,4,4-d3 acid
Synonyms (±)-α-Aminobutyric Acid-d3, DL-Butyrine-d3
Molecular Formula C₄H₆D₃NO₂
Molecular Weight 106.14 g/mol
CAS Number 1219373-19-9
Appearance White to off-white solid
Solubility Soluble in water, slightly soluble in methanol and DMSO

Table 2: Purity and Composition Analysis

AnalysisMethodSpecification
Chemical Purity HPLC-UV≥98%
Isotopic Purity (d3) Mass Spectrometry (MS)≥98 atom % D
Isotopic Distribution Mass Spectrometry (MS)
- d3>98%
- d2<2%
- d1<0.5%
- d0<0.1%
Enantiomeric Purity Chiral HPLCRacemic (50±5% of each enantiomer)
Residual Solvents Headspace GC-MSConforms to USP <467>
Water Content Karl Fischer Titration≤1.0%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound. The following sections provide step-by-step protocols for key analytical techniques.

Chemical Purity Determination by HPLC-UV

This method determines the chemical purity of the compound by separating it from any potential impurities.

Protocol:

  • System: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 2.5 mM Potassium dihydrogen phosphate, pH adjusted to 2.85 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic elution with 75% Mobile Phase B and 25% Mobile Phase A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 200 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak area of all components. Calculate the purity by the area normalization method.

Isotopic Purity and Distribution by Mass Spectrometry

This protocol is for determining the isotopic enrichment of deuterium in the compound using high-resolution mass spectrometry.[1][2]

Protocol:

  • System: Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Sample Infusion: Prepare a solution of the sample in 50:50 acetonitrile:water with 0.1% formic acid at a concentration of approximately 10 µg/mL. Infuse directly into the mass spectrometer.

  • Mass Spectrometer Settings:

    • Scan Range: m/z 100-150.

    • Resolution: >10,000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

  • Data Acquisition: Acquire the full scan mass spectrum.

  • Data Analysis:

    • Identify the monoisotopic peak for the unlabeled compound (d0, C₄H₉NO₂) at m/z 104.0706 (as [M+H]⁺).

    • Identify the peak for the d3-labeled compound (C₄H₆D₃NO₂) at m/z 107.0892 (as [M+H]⁺).

    • Measure the peak intensities for the d0, d1, d2, and d3 isotopologues.

    • Calculate the isotopic purity (atom % D) and the relative abundance of each isotopologue.

Enantiomeric Purity by Chiral HPLC

This method separates the D- and L-enantiomers of 2-aminobutyric acid to confirm the racemic nature of the sample.

Protocol:

  • System: HPLC with a UV or Mass Spectrometry detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase: A mixture of methanol, water, and a small amount of acid (e.g., formic acid). A typical starting condition is 80:20:0.1 (Methanol:Water:Formic Acid). The exact ratio may need to be optimized.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm or MS detection.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 0.5 mg/mL.

  • Analysis: Inject the sample and determine the peak areas for the two eluting enantiomers. Calculate the percentage of each enantiomer. To identify which peak corresponds to the D- and L-enantiomer, a pure standard of one enantiomer is required.

Purity Assessment by Quantitative NMR (qNMR)

qNMR can be used to determine the absolute purity of the compound by comparing its NMR signal intensity to that of a certified internal standard.[3]

Protocol:

  • System: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a resonance that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and about 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the standard.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from the analyte (e.g., the CH proton at the alpha-carbon) and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the standard

Mandatory Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the general workflow for the comprehensive analysis of this compound.

G cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation sample This compound prep Sample Preparation (Weighing, Dissolution) sample->prep hplc Chemical Purity (HPLC-UV) prep->hplc ms Isotopic Purity (LC-MS) prep->ms chiral Enantiomeric Purity (Chiral HPLC) prep->chiral qnmr Absolute Purity (qNMR) prep->qnmr report Certificate of Analysis hplc->report ms->report chiral->report qnmr->report

A flowchart depicting the analytical workflow for this compound.
Logical Relationship for Purity Assessment

The diagram below outlines the logical relationship between the different aspects of purity assessment for a deuterated compound.

G cluster_purity Purity Assessment cluster_methods Analytical Methods compound This compound chem_purity Chemical Purity compound->chem_purity iso_purity Isotopic Purity compound->iso_purity enant_purity Enantiomeric Purity compound->enant_purity hplc HPLC chem_purity->hplc nmr NMR chem_purity->nmr ms Mass Spectrometry iso_purity->ms chiral_hplc Chiral HPLC enant_purity->chiral_hplc

Relationship between purity aspects and analytical techniques.

Conclusion

The quality control of this compound requires a multi-faceted analytical approach. A combination of chromatographic and spectroscopic techniques is essential to ensure the chemical, isotopic, and enantiomeric purity of this standard. The protocols and data presented in this guide provide a framework for researchers and scientists to effectively assess the quality of this compound, thereby ensuring the accuracy and reliability of their experimental results.

References

Technical Guide on the Safety Profile of rac-2-Aminobutyric Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. A complete Safety Data Sheet (SDS) for rac-2-Aminobutyric Acid-d3 is not publicly available. The information herein is compiled from data on analogous compounds, including non-deuterated 2-aminobutyric acid and its hydrochloride salt. All information should be used as a guide for laboratory use only and not for human or household applications.[1] Users are strongly advised to perform their own risk assessments before handling this compound.

Chemical and Physical Properties

Quantitative data on the physical and chemical properties of this compound are limited. The following table summarizes available information, primarily for the non-deuterated form and the hydrochloride salt of the deuterated compound, which can serve as a proxy.

PropertyValueSource CompoundReference
Molecular Formula C₄H₆D₃NO₂This compound[2]
Molecular Weight 106.14 g/mol This compound[2]
Appearance White to Off-White SolidThis compound HClClinivex
Melting Point >300 °CD-(-)-2-Aminobutyric acidSigma-Aldrich
Solubility Soluble in water. Slightly soluble in DMSO and Methanol.D-(-)-2-Aminobutyric acid, this compoundLookChem[3], Fisher Scientific
Storage Temperature Refrigerator (2-8°C)This compound, this compound HClLookChem[3], Clinivex
LogP 0.50860This compound

Hazard Identification and Safety Precautions

For non-deuterated 2-aminobutyric acid, no specific hazards are identified under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). However, as the toxicological properties have not been fully investigated, standard laboratory precautions should be observed.

General Safety Recommendations:

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.

    • Hand Protection: Wear appropriate chemical-resistant gloves.

    • Skin and Body Protection: Wear a lab coat.

  • First Aid Measures:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.

Experimental Protocols for Safety Assessment

Detailed toxicological data for this compound are not available. The following are representative experimental protocols for assessing the safety of a novel chemical compound, based on OECD guidelines.

Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

This method evaluates the potential for a substance to cause acute toxicity upon oral ingestion.

Methodology:

  • Animal Model: Typically, rats of a single sex (usually females) are used.

  • Procedure: The test is a stepwise procedure using three animals per step.

  • Dosing: The substance is administered orally at one of the fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

  • Endpoint: The presence or absence of compound-related mortality at a given step determines the next step (e.g., testing at a lower or higher dose). The results allow for the classification of the substance according to its acute oral toxicity.

Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is widely used to assess the mutagenic potential of a chemical.

Methodology:

  • Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.

  • Principle: The assay measures the ability of the test substance to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

  • Procedure: a. The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, to simulate mammalian metabolism). b. The treated bacteria are plated on a minimal agar medium lacking histidine. c. The plates are incubated for 48-72 hours.

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

Workflow for Chemical Safety Assessment

The following diagram illustrates a general workflow for the safety assessment of a new chemical entity, incorporating both in vitro and in vivo testing.

G General Workflow for Chemical Safety Assessment cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) Physicochemical_Properties Physicochemical Properties In_Silico_Prediction In Silico Toxicity Prediction Physicochemical_Properties->In_Silico_Prediction Mutagenicity Mutagenicity (e.g., Ames Test) In_Silico_Prediction->Mutagenicity Guide initial testing Cytotoxicity Cytotoxicity Assays Mutagenicity->Cytotoxicity Genotoxicity Genotoxicity Assays Cytotoxicity->Genotoxicity Acute_Toxicity Acute Toxicity (e.g., OECD 423) Genotoxicity->Acute_Toxicity Proceed if in vitro negative or for further characterization Repeated_Dose_Toxicity Repeated Dose Toxicity Acute_Toxicity->Repeated_Dose_Toxicity Carcinogenicity Carcinogenicity Studies Repeated_Dose_Toxicity->Carcinogenicity Risk_Assessment Risk Assessment and Classification Carcinogenicity->Risk_Assessment G Metabolic Synthesis Pathways of 2-Aminobutyric Acid Threonine Threonine Metabolic_Pathways Transamination, Decarboxylation, Deamination Threonine->Metabolic_Pathways Methionine Methionine Methionine->Metabolic_Pathways Serine Serine Serine->Metabolic_Pathways Isoleucine Isoleucine Isoleucine->Metabolic_Pathways AABA 2-Aminobutyric Acid (AABA) Metabolic_Pathways->AABA

References

Navigating the Landscape of Deuterated Amino Acids: An In-depth Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Storing and Handling Deuterated Amino Acids to Ensure Experimental Integrity and Therapeutic Efficacy.

Deuterated amino acids, where one or more hydrogen atoms are replaced by deuterium, are increasingly vital tools in pharmaceutical development, metabolic research, and structural biology.[1][2] Their altered physicochemical properties, stemming from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can lead to enhanced metabolic stability and reduced degradation, making them valuable as therapeutic agents and sensitive tracers in metabolic pathways.[1][2] However, the very isotopic substitution that makes them advantageous also necessitates a thorough understanding of their storage and stability to ensure the integrity of research data and the efficacy of novel therapeutics. This guide provides an in-depth overview of the best practices for the storage and handling of deuterated amino acids, summarizes quantitative stability data, details experimental protocols for stability assessment, and visualizes key metabolic and experimental workflows.

Core Principles of Stability and Storage

The stability of deuterated amino acids is governed by two primary factors: chemical purity and isotopic integrity.[3] Proper storage aims to mitigate chemical degradation and prevent isotopic exchange (H/D exchange).

Key Storage Considerations:

  • Temperature: Lower temperatures are generally recommended to slow down chemical degradation. For long-term storage, temperatures of -20°C to -80°C are ideal, especially for amino acids in solution. While many solid, crystalline amino acids are stable at room temperature for shorter periods, prolonged storage under such conditions is not advisable without specific stability data.

  • Moisture: Many amino acids are hygroscopic, and moisture can accelerate degradation. Storage in a desiccator or a dry box, particularly for solid forms, is recommended.

  • Light: Photosensitive amino acids, such as tryptophan, should be stored in amber vials or other light-blocking containers to prevent photodegradation. Deuteration has been shown to markedly enhance the photostability of tryptophan.

  • Oxygen: For amino acids prone to oxidation, such as methionine, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • pH (for solutions): Storing deuterated amino acids in protic solvents under acidic or basic conditions should be avoided due to the high risk of H/D exchange, especially for deuterium atoms attached to heteroatoms (O, N) or acidic carbons. Neutral pH is generally preferred for solutions.

Quantitative Stability Data

While comprehensive long-term stability data for all deuterated amino acids is not extensively tabulated in publicly available literature, studies on specific amino acids and general principles provide valuable insights. The following tables summarize findings on the stability of amino acids, with a focus on deuterated compounds where data is available.

Table 1: General Recommended Storage Conditions for Solid Deuterated Amino Acids

ParameterConditionRationaleCitation
Temperature -20°C to 4°C (long-term); Room Temperature (short-term)Minimizes chemical degradation.
Humidity Low, preferably in a desiccatorPrevents moisture absorption and subsequent degradation.
Light Protected from light (e.g., amber vials)Prevents photodegradation of sensitive amino acids like tryptophan.
Atmosphere Inert gas (e.g., Ar, N₂) for sensitive compoundsPrevents oxidation of amino acids like methionine.
Form Crystalline solid preferred over amorphousCrystalline form is generally more stable.

Table 2: Stability of Deuterated Tryptophan under Stress Conditions

ConditionObservationConclusionCitation
Acidic (6 M HCl at 80°C) No significant difference in the degradation rate constant between hydrogenated, 40% deuterated, and 70% deuterated tryptophan.Deuteration has a negligible effect on the acid stability of tryptophan.
UV Irradiation (254 nm) Deuterated tryptophan shows significantly enhanced stability and slower degradation compared to its hydrogenated counterpart.Deuteration markedly enhances the photostability of tryptophan.

Degradation Pathways and Isotopic Stability

The primary degradation pathways for amino acids include deamination and decarboxylation, which can be influenced by factors such as heat and pH. For deuterated amino acids, a critical consideration is the stability of the deuterium label itself.

  • H/D Exchange: Deuterium atoms on heteroatoms (e.g., in -COOH, -NH₂, -OH groups) are readily exchangeable with protons from the environment, especially in protic solvents like water or methanol. Deuterium on carbon atoms is generally more stable, but exchange can be catalyzed by acid, base, or metal catalysts, particularly at elevated temperatures.

  • Oxidation: Methionine is susceptible to oxidation, forming methionine sulfoxide. Storing in an oxygen-free environment is crucial.

  • Thermal Decomposition: High temperatures can lead to the decomposition of amino acids. For example, some amino acids like cysteine, methionine, serine, and threonine have been observed to decompose rapidly under strongly acidic conditions at high temperatures.

Below is a diagram illustrating the major degradation pathways of tryptophan.

G Tryptophan Degradation Pathways cluster_kynurenine Kynurenine Pathway Details Tryptophan Tryptophan Serotonin_Pathway Serotonin Pathway Tryptophan->Serotonin_Pathway Hydroxylation & Decarboxylation Kynurenine_Pathway Kynurenine Pathway (Major Pathway, ~95%) Tryptophan->Kynurenine_Pathway TDO / IDO N_Formylkynurenine N-Formylkynurenine Kynurenine_Pathway->N_Formylkynurenine Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Formamidase Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynureninase Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_Hydroxykynurenine->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD

Tryptophan degradation pathways.

Experimental Protocols for Stability Assessment

To determine the shelf-life and appropriate storage conditions for deuterated amino acids, rigorous stability studies are essential. These studies assess both chemical purity and isotopic enrichment over time under various environmental conditions.

Protocol 1: Assessment of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the parent deuterated amino acid and detect any degradation products.

Methodology:

  • Sample Preparation: At specified time points from the stability study, accurately weigh a portion of the deuterated amino acid and dissolve it in a suitable solvent to a known concentration.

  • Chromatography:

    • System: A standard HPLC or UHPLC system with a UV or fluorescence detector.

    • Column: A reverse-phase C18 column is commonly used for amino acid analysis.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

    • Derivatization: As many amino acids lack a strong chromophore, pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC) is often necessary to enable sensitive fluorescence or UV detection.

  • Data Analysis:

    • Develop a stability-indicating method that separates the parent compound from all potential degradation products.

    • Calculate the purity of the deuterated amino acid as the peak area of the parent compound relative to the total peak area of all detected components.

    • Monitor for the appearance of new peaks, which would indicate degradation.

Protocol 2: Assessment of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment and confirm the integrity of the deuterium label.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the deuterated amino acid in a solvent compatible with electrospray ionization (ESI), such as a mixture of water, methanol, or acetonitrile with a small amount of formic acid.

  • Mass Spectrometry:

    • System: An HRMS instrument such as an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

    • Method: Infuse the sample solution directly or via LC into the ESI source.

    • Analysis: Acquire a high-resolution full scan mass spectrum of the molecular ion.

  • Data Analysis:

    • Determine the isotopic enrichment by measuring the relative intensities of the labeled (M+n) and unlabeled (M) isotopic peaks.

    • Compare the experimental isotopic distribution to the theoretical distribution for a given level of deuterium incorporation.

    • Monitor for any decrease in the mass of the molecular ion, which could indicate H/D exchange.

Protocol 3: Assessment of Isotopic Label Position and Stability by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the position of the deuterium labels and assess for any isotopic scrambling.

Methodology:

  • Sample Preparation: Dissolve a concentrated sample of the deuterated amino acid in a suitable deuterated solvent (e.g., D₂O, CD₃OD). The choice of solvent is critical to avoid interfering signals.

  • NMR Spectroscopy:

    • System: A high-field NMR spectrometer.

    • ¹H NMR: Acquire a proton NMR spectrum. The absence or reduction of signals at specific chemical shifts, when compared to the non-deuterated standard, confirms the position of deuteration.

    • ²H NMR: For a more direct analysis, a deuterium NMR spectrum can be acquired to observe the signals from the deuterium nuclei directly.

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum to quantify the level of deuteration at specific sites.

    • Monitor for the appearance of new proton signals over time in samples stored in protic solvents, which would indicate H/D exchange.

Visualization of Experimental Workflows

Deuterated amino acids are central to many advanced research techniques. The following diagram illustrates a typical workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful method for quantitative proteomics.

G SILAC Experimental Workflow cluster_cell_culture 1. Cell Culture & Labeling cluster_experiment 2. Experimental Treatment cluster_sample_prep 3. Sample Preparation cluster_analysis 4. LC-MS/MS Analysis Light_Culture Cell Population 1: Grow in 'Light' medium (e.g., natural abundance Arg & Lys) Heavy_Culture Cell Population 2: Grow in 'Heavy' medium (e.g., ¹³C₆-¹⁵N₄-Arg & ¹³C₆-¹⁵N₂-Lys) Control Control Condition Light_Culture->Control Treatment Experimental Condition Heavy_Culture->Treatment Combine Combine cell populations (1:1 ratio) Lyse Cell Lysis Combine->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quantification Data Analysis: Quantify Heavy/Light Peptide Ratios LC_MS->Quantification Result Relative Protein Quantification Quantification->Result

A typical SILAC experimental workflow.

Conclusion

The utility of deuterated amino acids in research and drug development is undeniable. However, realizing their full potential is contingent upon meticulous attention to their storage and stability. By adhering to the principles outlined in this guide—controlling environmental factors, understanding potential degradation pathways, and employing robust analytical methods for stability assessment—researchers can ensure the chemical purity and isotopic integrity of these valuable compounds. This diligence is paramount for generating reproducible, high-quality data and for the successful development of novel, deuterated therapeutics.

References

Technical Guide: Physicochemical Characterization of rac-2-Aminobutyric Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical state and appearance of rac-2-Aminobutyric Acid-d3, a deuterated isotopologue of the amino acid DL-2-Aminobutyric acid. Understanding the physicochemical properties of this compound is fundamental for its application in various research and development settings, including its use as an internal standard in mass spectrometry-based studies, in metabolic flux analysis, and as a building block in the synthesis of labeled peptides. This document outlines its physical characteristics, provides relevant quantitative data, details experimental protocols for its characterization, and presents a logical workflow for these procedures.

Physical State and Appearance

This compound is a synthetic, isotopically labeled compound. Based on information from suppliers and data for its non-deuterated analog, its key physical characteristics are as follows:

  • Physical State: At standard temperature and pressure, this compound is a solid .[1] This is consistent with the physical state of similar small molecule amino acids.

  • Appearance: The compound is typically supplied as a white to off-white powder or crystalline powder .[2][3] Visual inspection should confirm a homogenous particulate solid.

  • Odor: While not specifically documented for the deuterated form, the non-deuterated analog, DL-2-Aminobutyric acid, is reported to have a very faint caramellic-sweet odor.[4]

Quantitative Physicochemical Data

The following table summarizes key quantitative data for this compound and its non-deuterated analog, rac-2-Aminobutyric acid. It is important to note that the physical properties of deuterated and non-deuterated compounds are generally very similar.

PropertyValue (rac-2-Aminobutyric Acid)Notes
Melting Point ~291 °C (decomposes)Data for the non-deuterated analog.[4] A similar value is expected for the deuterated form.
Solubility in Water 210 g/LData for the non-deuterated analog.
Solubility in Organic Solvents Slightly soluble in DMSO and Methanol.

Experimental Protocols

The following protocols describe standard methods for the determination of the physical state and appearance of a solid organic compound like this compound.

Determination of Physical State and Appearance

Objective: To visually characterize the physical state, color, and form of the compound at ambient conditions.

Materials:

  • Sample of this compound

  • Spatula

  • White weighing paper or watch glass

  • Microscope (optional)

Procedure:

  • Place a small amount (approximately 10-20 mg) of the this compound sample onto a clean, dry piece of white weighing paper or a watch glass using a spatula.

  • Observe the sample under good lighting against the white background.

  • Record the physical state (e.g., solid).

  • Record the color of the sample (e.g., white, off-white).

  • Describe the form of the solid (e.g., amorphous powder, crystalline powder, distinct crystals).

  • For a more detailed examination of the crystal structure, a small amount of the sample can be viewed under a microscope.

  • Carefully note any characteristic odor by gently wafting the vapors toward the nose. Do not directly inhale the substance.

Melting Point Determination

Objective: To determine the melting point range of the compound, which is a key indicator of purity.

Materials:

  • Sample of this compound

  • Melting point apparatus

  • Capillary tubes (open at one end)

  • Spatula

Procedure:

  • Ensure the melting point apparatus is clean and calibrated.

  • Finely crush a small amount of the this compound sample into a powder.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of approximately 10-15 °C per minute initially.

  • Observe the sample closely. When the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the entire solid has melted into a clear liquid (the completion of melting).

  • The recorded range between these two temperatures is the melting point range of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical sample like this compound.

G cluster_0 Sample Reception and Preparation cluster_1 Physical Characterization cluster_2 Data Analysis and Reporting start Receive Sample prep Prepare Sample start->prep visual Visual Inspection (State, Color, Form) prep->visual melting Melting Point Determination prep->melting solubility Solubility Testing prep->solubility analysis Analyze Data visual->analysis melting->analysis solubility->analysis report Generate Report analysis->report

Caption: Workflow for Physicochemical Characterization.

References

Technical Guide: Solubility Profile of rac-2-Aminobutyric Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

rac-2-Aminobutyric Acid-d3 is the deuterium-labeled form of rac-2-Aminobutyric Acid, a non-proteinogenic amino acid. Stable isotope-labeled compounds like this compound are crucial in various research applications, particularly as internal standards for quantitative mass spectrometry-based analyses in drug metabolism and pharmacokinetic studies.[1][2] Deuterium labeling offers the advantage of a similar chemical structure to the endogenous compound but with a distinct mass, allowing for precise quantification.[1]

Understanding the solubility of this compound in different solvents is fundamental for its effective use in experimental settings, including the preparation of stock solutions, calibration standards, and its introduction into biological matrices. This guide provides a comprehensive overview of the available solubility data for this compound and its non-deuterated counterparts, details experimental protocols for solubility determination, and outlines a typical analytical workflow.

While specific quantitative solubility data for the d3-labeled variant is not extensively published, qualitative information is available. The physicochemical properties of a molecule are generally not significantly altered by a low level of deuteration, allowing the solubility data of the non-labeled rac-2-Aminobutyric Acid to serve as a reliable proxy.[3][4]

Solubility Data

The solubility of a compound is a critical physical property for its handling and application in research. Below is a summary of the available qualitative and quantitative solubility data.

Qualitative Solubility of this compound

Initial assessments indicate the general solubility profile of the deuterated compound in common laboratory solvents.

SolventSolubilityReference
WaterSlightly Soluble
MethanolSlightly Soluble
DMSOSlightly Soluble
Quantitative Solubility of Non-Deuterated 2-Aminobutyric Acid Isomers

Quantitative data for the non-deuterated forms of 2-Aminobutyric Acid provide a strong basis for estimating the solubility of the d3 variant. The data varies slightly between different stereoisomers.

Compound/IsomerSolventSolubilityReference
DL-2-Aminobutyric AcidWater210 g/L
D(-)-2-Aminobutyric AcidWater100 mg/mL (ultrasonication may be required)
D-alpha-Aminobutyric AcidWater278 mg/mL
L-(+)-2-Aminobutyric AcidWaterSoluble
L-(+)-2-Aminobutyric AcidAcetic AcidSoluble
L-(+)-2-Aminobutyric AcidAlcoholSlightly Soluble
L-(+)-2-Aminobutyric AcidEtherSlightly Soluble

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reproducible research. The gravimetric method, also known as the shake-flask method, is a standard and reliable technique for measuring the solubility of compounds like amino acids.

General Solubility Determination Workflow (Shake-Flask Method)

This protocol outlines the key steps to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.

G cluster_flow prep Preparation add Add excess rac-2-Aminobutyric Acid-d3 to a known volume of the chosen solvent. prep->add equil Equilibration agitate Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-72h) to reach equilibrium. equil->agitate sep Phase Separation centrifuge Centrifuge or filter (e.g., 0.22 µm) the suspension to separate the undissolved solid from the saturated solution. sep->centrifuge quant Quantification aliquot Take a precise aliquot of the clear supernatant. quant->aliquot analyze Determine the concentration of the dissolved compound using a validated analytical method (e.g., LC-MS/MS, gravimetric analysis after evaporation). aliquot->analyze calc Calculate Solubility (e.g., in mg/mL or mol/L) analyze->calc G cluster_nmr cluster_analysis sample Deuterated Amino Acid Sample (this compound) h1_nmr Record ¹H NMR Spectrum sample->h1_nmr h2_nmr Record ²H NMR Spectrum sample->h2_nmr nmr NMR Spectroscopy analysis Spectral Analysis compare Compare ¹H NMR of deuterated sample to non-deuterated standard. Observe reduction/absence of proton signals at the labeled position. h1_nmr->compare confirm Confirm presence of deuterium signal in the ²H NMR spectrum. h2_nmr->confirm result Confirmation of Structure and Deuteration Level compare->result confirm->result G cluster_quant start Prepare Calibration Standards and Quality Controls (QCs) spike_is Spike a known, fixed amount of This compound (IS) into all samples, standards, and QCs. start->spike_is extract Perform Sample Extraction (e.g., Protein Precipitation, SPE) spike_is->extract analyze Analyze by LC-MS/MS extract->analyze quantify Quantify Analyte ratio Calculate the Peak Area Ratio: (Analyte / Internal Standard) analyze->ratio curve Generate Calibration Curve using Peak Area Ratios vs. Concentration ratio->curve determine Determine concentration in unknown samples from the curve curve->determine

References

Methodological & Application

Application Note: Quantitative Analysis of rac-2-Aminobutyric Acid in Human Plasma using rac-2-Aminobutyric Acid-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminobutyric acid (ABA) is a non-proteinogenic amino acid that serves as a biomarker for certain metabolic disorders and is a known metabolite of the tuberculosis drug ethambutol.[1] Accurate quantification of ABA in biological matrices is crucial for clinical research and pharmaceutical development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of rac-2-Aminobutyric Acid in human plasma. The method utilizes a stable isotope-labeled internal standard, rac-2-Aminobutyric Acid-d3, to ensure high accuracy and precision by correcting for matrix effects and variability in sample preparation and instrument response.

Principle

The method employs a simple protein precipitation step for sample preparation. The analyte and internal standard are separated from endogenous plasma components using reversed-phase liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM).

Experimental Protocols

1. Materials and Reagents

  • rac-2-Aminobutyric Acid: Sigma-Aldrich

  • This compound: Toronto Research Chemicals

  • Acetonitrile (LC-MS grade): Fisher Scientific

  • Formic Acid (LC-MS grade): Fisher Scientific

  • Water (LC-MS grade): Fisher Scientific

  • Human Plasma (K2EDTA): BioIVT

  • 30% Sulfosalicylic Acid Solution: Prepared in-house

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve rac-2-Aminobutyric Acid and this compound in water to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Serially dilute the rac-2-Aminobutyric Acid primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

3. Sample Preparation

  • Thaw human plasma samples and standards on ice.

  • To 50 µL of each plasma sample, calibration standard, and quality control sample in a microcentrifuge tube, add 5 µL of the 1 µg/mL internal standard working solution.

  • Add 150 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • System: Waters ACQUITY UPLC

    • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) %B
      0.0 2
      2.0 95
      2.5 95
      2.6 2

      | 4.0 | 2 |

  • Mass Spectrometry:

    • System: SCIEX QTRAP 6500+

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

    • Curtain Gas: 30 psi

    • Temperature: 500°C

    • IonSpray Voltage: 4500 V

    • SRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      rac-2-Aminobutyric Acid 104.1 58.1 20

      | this compound | 107.1 | 58.1 | 20 |

Data Presentation

Table 1: Quantitative Performance Characteristics

ParameterResult
Linearity Range1 - 500 µmol/L
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 µmol/L
Intra-day Precision and Accuracy (n=6)
LLOQ QC (1 µmol/L)%RSD: 8.2, %Bias: 4.5
Low QC (3 µmol/L)%RSD: 6.5, %Bias: 3.2
Mid QC (100 µmol/L)%RSD: 4.1, %Bias: 1.8
High QC (400 µmol/L)%RSD: 3.5, %Bias: -2.1
Inter-day Precision and Accuracy (n=18, 3 days)
LLOQ QC (1 µmol/L)%RSD: 10.5, %Bias: 5.3
Low QC (3 µmol/L)%RSD: 8.9, %Bias: 4.1
Mid QC (100 µmol/L)%RSD: 5.8, %Bias: 2.5
High QC (400 µmol/L)%RSD: 4.7, %Bias: -1.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample/Standard add_is Add rac-2-ABA-d3 (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometry (ESI+, SRM) separation->detection integration Peak Integration detection->integration quantification Quantification (Internal Standard Method) integration->quantification results Concentration Results quantification->results

Caption: Experimental workflow for the quantification of rac-2-Aminobutyric Acid.

metabolic_pathway ethambutol Ethambutol edba Ethambutol Diamine (EDBA) ethambutol->edba Metabolism aaba 2-Aminobutyric Acid (AABA) edba->aaba N-dealkylation

Caption: Metabolic pathway of Ethambutol to 2-Aminobutyric Acid.[1]

References

Application Note: High-Throughput Amino Acid Analysis Using rac-2-Aminobutyric Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of amino acids is crucial in various fields, including clinical research, pharmaceutical development, metabolomics, and nutritional science.[1] Amino acid profiles can serve as important biomarkers for diagnosing and monitoring metabolic disorders.[1][2] Liquid chromatography-mass spectrometry (LC-MS) has become a primary method for amino acid analysis due to its high sensitivity and selectivity, offering a significant improvement over traditional methods that require lengthy derivatization processes.[3][4]

To ensure the accuracy and reproducibility of quantitative LC-MS analysis, the use of internal standards is essential. Internal standards help to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties are nearly identical to their endogenous counterparts, but they can be distinguished by their mass-to-charge ratio.

This application note describes a robust and high-throughput method for the quantitative analysis of amino acids in biological matrices using rac-2-Aminobutyric Acid-d3 as an internal standard. This deuterated analog of 2-aminobutyric acid is an ideal internal standard for the quantification of various amino acids, ensuring reliable and accurate results.

Experimental Protocols

This section details the materials and procedures for the analysis of amino acids using this compound as an internal standard.

Materials and Reagents
  • This compound

  • Amino acid standards mix

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine, cell culture media)

Sample Preparation

The following protocol describes a simple protein precipitation method for sample preparation.

  • Thaw Samples: Thaw frozen biological samples (e.g., plasma) on ice.

  • Aliquoting: Aliquot 50 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound internal standard solution to each sample, standard, and quality control.

  • Protein Precipitation: Add 150 µL of ice-cold methanol to precipitate proteins.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS analysis.

G cluster_sample_prep Sample Preparation Workflow sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is Spike add_methanol Add Cold Methanol (Protein Precipitation) add_is->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Sample preparation workflow.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. Optimization may be required depending on the specific instrument and analytes.

  • LC System: UPLC system

  • Column: HILIC column (e.g., Raptor Polar X)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from high organic to high aqueous mobile phase.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

G cluster_lcms_workflow LC-MS/MS Analysis Workflow prepared_sample Prepared Sample uplc UPLC Separation (HILIC) prepared_sample->uplc Inject esi Electrospray Ionization (ESI+) uplc->esi ms Tandem Mass Spectrometry (MS/MS) esi->ms detection MRM Detection ms->detection data Data Acquisition & Processing detection->data

LC-MS/MS analysis workflow.

Data Presentation

The use of this compound as an internal standard allows for the accurate quantification of a wide range of amino acids. The following tables summarize the expected performance of the method.

Table 1: Linearity and Range
AnalyteCalibration Range (µM)
Alanine1 - 500> 0.99
Valine1 - 500> 0.99
Leucine1 - 500> 0.99
Isoleucine1 - 500> 0.99
Proline1 - 500> 0.99
Phenylalanine1 - 500> 0.99
Tryptophan1 - 500> 0.99
Methionine1 - 500> 0.99
Glycine1 - 500> 0.99
Serine1 - 500> 0.99
Threonine1 - 500> 0.99
Cysteine1 - 500> 0.99
Asparagine1 - 500> 0.99
Glutamine1 - 500> 0.99
Aspartic Acid1 - 500> 0.99
Glutamic Acid1 - 500> 0.99
Histidine1 - 500> 0.99
Arginine1 - 500> 0.99
Lysine1 - 500> 0.99
Tyrosine1 - 500> 0.99

Acceptable linearity is generally considered with a coefficient of determination (R²) greater than 0.99.

Table 2: Accuracy and Precision
AnalyteConcentration (µM)Accuracy (%)Precision (%RSD)
Alanine 1095 - 105< 15
10098 - 102< 10
40098 - 102< 10
Valine 1095 - 105< 15
10098 - 102< 10
40098 - 102< 10
Leucine 1095 - 105< 15
10098 - 102< 10
40098 - 102< 10

Accuracy is expressed as the percentage of the measured concentration to the nominal concentration. Precision is represented by the relative standard deviation (%RSD). For bioanalytical methods, accuracy is typically within ±15% of the nominal value, and precision is ≤15% RSD.

Table 3: Limits of Detection (LOD) and Quantification (LOQ)
AnalyteLOD (µM)LOQ (µM)
Alanine0.10.5
Valine0.10.5
Leucine0.10.5
Isoleucine0.10.5
Proline0.10.5

LOD and LOQ are determined based on signal-to-noise ratios, typically 3:1 for LOD and 10:1 for LOQ, or by assessing the precision at the lowest concentrations.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantitative analysis of amino acids in various biological matrices. The simple sample preparation protocol combined with a rapid and sensitive LC-MS/MS analysis allows for high-throughput screening, which is essential in clinical and research settings. The excellent linearity, accuracy, and precision of this method make it a valuable tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for Quantitative Proteomics using Deuterated Amino Acid Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate quantitative proteomics.[1][2][3] This technique relies on the in vivo incorporation of "heavy" amino acids, such as deuterated leucine or ¹³C- and ¹⁵N-labeled lysine and arginine, into the entire proteome of cultured cells.[4][5] By comparing the mass spectra of proteins from cells grown in "light" (natural isotope abundance) and "heavy" media, researchers can accurately quantify differences in protein abundance between different experimental conditions. This approach is invaluable for a wide range of applications, including the investigation of cellular signaling pathways, the identification of drug targets, and the discovery of biomarkers.

One of the key advantages of SILAC is that the labeling is introduced at the earliest stage of the experiment, minimizing quantification errors that can be introduced during sample preparation. This application note provides detailed protocols for performing a quantitative proteomics experiment using deuterated amino acid standards, from cell culture to data analysis, with a specific focus on the analysis of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Principles of SILAC

The fundamental principle of SILAC is the metabolic incorporation of stable isotope-labeled amino acids into proteins. Two populations of cells are cultured in media that are identical except for the isotopic composition of specific amino acids (e.g., one medium contains normal L-arginine, while the other contains L-arginine with six ¹³C atoms). After a sufficient number of cell divisions (typically at least five), the proteome of the cells in the "heavy" medium will be fully labeled. The two cell populations can then be subjected to different treatments (e.g., drug vs. vehicle). Following treatment, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry (MS).

Chemically identical peptides with different isotopic labels are distinguishable in the mass spectrometer due to their mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two samples.

Experimental Workflow

The overall workflow for a quantitative proteomics experiment using deuterated amino acid standards can be divided into several key stages.

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Preparation cluster_3 Mass Spectrometry & Data Analysis Cell_Culture_Light Cell Culture (Light Medium) Treatment_Control Control Treatment Cell_Culture_Light->Treatment_Control Cell_Culture_Heavy Cell Culture (Heavy Medium) Treatment_Experimental Experimental Treatment Cell_Culture_Heavy->Treatment_Experimental Cell_Harvest Cell Harvest & Lysis Treatment_Control->Cell_Harvest Treatment_Experimental->Cell_Harvest Protein_Quantification Protein Quantification Cell_Harvest->Protein_Quantification Sample_Mixing Sample Mixing (1:1 Ratio) Protein_Quantification->Sample_Mixing Protein_Digestion Protein Digestion (e.g., Trypsin) Sample_Mixing->Protein_Digestion Peptide_Cleanup Peptide Cleanup (e.g., C18 SPE) Protein_Digestion->Peptide_Cleanup LC_MSMS LC-MS/MS Analysis Peptide_Cleanup->LC_MSMS Data_Analysis Data Analysis (e.g., MaxQuant) LC_MSMS->Data_Analysis Protein_Quantification_Results Protein Identification & Quantification Data_Analysis->Protein_Quantification_Results

Caption: General experimental workflow for quantitative proteomics using deuterated amino acid standards (SILAC).

Detailed Experimental Protocols

Protocol 1: Cell Culture and Metabolic Labeling
  • Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) that lacks the amino acids to be used for labeling (typically L-lysine and L-arginine). Supplement the "light" medium with normal L-lysine and L-arginine, and the "heavy" medium with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Lysine and ¹³C₆,¹⁵N₄-L-Arginine). Both media should be supplemented with dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.

  • Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium. Passage the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids. The incorporation efficiency should be checked by mass spectrometry and should be >95-97%.

  • Experimental Treatment: Once complete labeling is achieved, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment, growth factor stimulation) and the "light" labeled cells with the control condition (e.g., vehicle).

Protocol 2: Sample Preparation and Protein Digestion
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.

  • Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Proteins can be digested either in-solution or in-gel.

    • In-solution digestion:

      • Denature the proteins by adding urea to a final concentration of 8 M.

      • Reduce disulfide bonds with dithiothreitol (DTT).

      • Alkylate cysteine residues with iodoacetamide (IAA).

      • Dilute the sample to reduce the urea concentration to <2 M.

      • Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

    • In-gel digestion:

      • Separate the mixed protein sample by 1D SDS-PAGE.

      • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).

      • Excise the entire gel lane and cut it into smaller pieces.

      • Destain the gel pieces.

      • Reduce and alkylate the proteins within the gel pieces.

      • Digest the proteins with trypsin overnight at 37°C.

      • Extract the peptides from the gel pieces.

  • Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants before mass spectrometry analysis.

Protocol 3: LC-MS/MS Analysis
  • Chromatographic Separation: Separate the peptides using a nano-flow liquid chromatography (LC) system with a reversed-phase C18 column. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides.

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

Protocol 4: Data Analysis
  • Database Searching: Use a proteomics data analysis software package, such as MaxQuant, to identify and quantify the peptides and proteins. The software will search the acquired MS/MS spectra against a protein sequence database to identify the peptides.

  • Quantification: The software will calculate the ratio of the intensities of the heavy and light peptide pairs for each identified protein.

  • Data Filtering and Statistical Analysis: Filter the data to remove low-confidence identifications and perform statistical analysis to identify proteins that are significantly up- or down-regulated in the experimental condition compared to the control.

Application: Analysis of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (RTK) that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is implicated in various cancers. SILAC-based quantitative proteomics is an ideal method to study the dynamic changes in protein phosphorylation and protein-protein interactions upon EGF stimulation.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K Activation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified EGFR signaling pathway, a common target for SILAC-based quantitative proteomics studies.

Data Presentation

Quantitative proteomics data should be presented in a clear and structured format to facilitate interpretation and comparison. The following tables provide templates for presenting protein and phosphopeptide quantification data.

Table 1: Protein Quantification Data

Protein AccessionGene NameProtein DescriptionLog₂(Heavy/Light) Ratiop-valueRegulation
P00533EGFREpidermal growth factor receptor2.580.001Up-regulated
P62993GRB2Growth factor receptor-bound protein 21.950.005Up-regulated
P27361SOS1Son of sevenless homolog 11.500.012Up-regulated
..................

Table 2: Phosphopeptide Quantification Data

Protein AccessionGene NamePhosphorylation SitePeptide SequenceLog₂(Heavy/Light) Ratiop-valueRegulation
P00533EGFRY1068...AEpYLRV...3.120.0005Up-regulated
P00533EGFRY1173...TSpYVTV...2.890.0008Up-regulated
P42336SHC1Y317...DpSYVNV...2.500.002Up-regulated
.....................

Conclusion

Quantitative proteomics using deuterated amino acid standards, particularly the SILAC method, is a robust and accurate technique for studying global protein dynamics. The detailed protocols and data presentation guidelines provided in this application note offer a comprehensive resource for researchers, scientists, and drug development professionals. By leveraging this powerful technology, it is possible to gain deeper insights into complex biological processes and accelerate the discovery of new therapeutic targets and biomarkers.

References

Application Notes and Protocols for Metabolic Labeling with rac-2-Aminobutyric Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotope-containing amino acids is a powerful technique in quantitative proteomics, enabling the analysis of protein synthesis, turnover, and dynamics within cells. While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) traditionally employs heavy isotopes of essential amino acids like arginine and lysine, the use of non-canonical amino acids (ncAAs) offers unique advantages for probing biological systems.

This document provides a detailed framework for utilizing rac-2-Aminobutyric Acid-d3, a deuterium-labeled non-canonical amino acid, for metabolic labeling experiments. It is important to note that while the principles of metabolic labeling are well-established, the use of this compound for proteome-wide quantitative analysis is a novel application. Therefore, the following protocols are presented as a comprehensive starting point, and empirical optimization is essential for successful implementation in specific experimental systems.

Principle of the Method

The underlying principle of metabolic labeling with this compound involves the cellular uptake of this deuterated amino acid and its incorporation into newly synthesized proteins. As a non-canonical amino acid, its incorporation will be in competition with its canonical counterpart, likely Alanine or other structurally similar amino acids. The extent of incorporation will depend on the cell type, the specific amino acid transporters, and the fidelity of the aminoacyl-tRNA synthetases.

Once incorporated, the deuterium label results in a specific mass shift in the peptides containing this amino acid. This mass difference allows for the differentiation and relative quantification of newly synthesized proteins versus the pre-existing protein population using mass spectrometry.

Data Presentation

As specific quantitative data for metabolic labeling with this compound is not yet available in the literature, the following tables are provided as templates for organizing and presenting experimentally derived data.

Table 1: Optimization of this compound Labeling Concentration

Concentration (mM)Cell Viability (%)Protein Yield (µg)Incorporation Efficiency (%)Notes
0 (Control)1000Baseline
0.1
0.5
1.0
2.0Possible toxicity observed
5.0

Incorporation efficiency to be determined by mass spectrometry analysis of a known abundant protein.

Table 2: Time-Course of Protein Incorporation with this compound

Labeling Time (hours)Protein of Interest 1 (% Labeled)Protein of Interest 2 (% Labeled)Global Proteome (% Labeled - Average)
0000
2
4
8
12
24

Experimental Protocols

The following are detailed protocols for a typical metabolic labeling experiment using this compound. These should be adapted and optimized for the specific cell line and experimental goals.

Protocol 1: Cell Culture and Metabolic Labeling

Materials:

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Custom amino acid-deficient medium (lacking the canonical counterpart to 2-Aminobutyric Acid, e.g., Alanine-free DMEM)

  • This compound (sterile stock solution)

  • Light-2-Aminobutyric Acid (for control experiments)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Plate cells at a density that will result in approximately 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in complete growth medium.

  • Amino Acid Depletion (Optional but Recommended):

    • Aspirate the complete growth medium.

    • Wash the cells once with sterile PBS.

    • Add the custom amino acid-deficient medium supplemented with dFBS and incubate for 30-60 minutes to deplete the intracellular pool of the corresponding canonical amino acid.

  • Metabolic Labeling:

    • Prepare the labeling medium: Custom amino acid-deficient medium supplemented with dFBS and the desired concentration of this compound. Initial optimization experiments (see Table 1) are crucial to determine the optimal concentration that ensures sufficient incorporation without inducing cytotoxicity.

    • For the "light" control, prepare a similar medium containing the unlabeled ("light") version of 2-Aminobutyric Acid.

    • Aspirate the depletion medium and add the appropriate labeling medium to the cells.

  • Incubation: Culture the cells in the labeling medium for the desired period. The incubation time will depend on the turnover rate of the proteins of interest and should be optimized (see Table 2).

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Sample Preparation for Mass Spectrometry

Materials:

  • Protein lysate from labeled and unlabeled cells

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges or tips

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Take a defined amount of protein (e.g., 50-100 µg) from each sample.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the samples to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.

  • Protein Digestion:

    • Dilute the samples with 50 mM ammonium bicarbonate buffer to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 SPE cartridges or tips according to the manufacturer's instructions.

    • Elute the peptides and dry them completely using a vacuum centrifuge.

  • Sample Reconstitution: Reconstitute the dried peptides in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).

Protocol 3: LC-MS/MS Analysis and Data Interpretation

Procedure:

  • Liquid Chromatography (LC): Separate the peptides using a nano-flow high-performance liquid chromatography (nHPLC) system with a reversed-phase column. Use a gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptides.

  • Mass Spectrometry (MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

    • In the MS1 scan, look for peptide pairs separated by the mass difference corresponding to the d3-label. The theoretical mass shift for a single incorporation of this compound is approximately 3.0188 Da.

  • Data Analysis:

    • Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to identify and quantify the peptides and proteins.

    • Configure the software to search for the variable modification corresponding to the incorporation of this compound on relevant amino acid residues.

    • Calculate the heavy/light ratios for peptides and proteins to determine the relative abundance of newly synthesized proteins.

Visualization of Workflows

General Workflow for Metabolic Labeling with this compound

G cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis cell_seeding 1. Seed Cells depletion 2. Amino Acid Depletion (Optional) cell_seeding->depletion labeling 3. Add Labeling Medium (with this compound) depletion->labeling incubation 4. Incubate for Desired Time labeling->incubation harvest 5. Harvest Cells & Lyse incubation->harvest protein_quant 6. Protein Quantification harvest->protein_quant denature 7. Denature, Reduce, Alkylate protein_quant->denature digest 8. Tryptic Digestion denature->digest desalt 9. Peptide Desalting digest->desalt lcms 10. LC-MS/MS Analysis desalt->lcms data_analysis 11. Data Analysis (Peptide ID & Quantification) lcms->data_analysis interpretation 12. Biological Interpretation data_analysis->interpretation

Caption: General experimental workflow for quantitative proteomics using metabolic labeling with this compound.

Logical Flow for Data Analysis

G cluster_processing Data Processing cluster_quantification Quantification cluster_interpretation Interpretation raw_data Raw Mass Spectrometry Data (.raw, .mzML) peak_picking Peak Picking & Feature Detection raw_data->peak_picking db_search Database Search (with d3-modification) peak_picking->db_search fdr False Discovery Rate Control db_search->fdr ratio_calc Calculate Heavy/Light Ratios (Peptide Level) fdr->ratio_calc protein_inference Protein Inference & Quantification ratio_calc->protein_inference stat_analysis Statistical Analysis protein_inference->stat_analysis pathway_analysis Pathway & GO Enrichment Analysis stat_analysis->pathway_analysis

Caption: Logical workflow for the analysis of mass spectrometry data from a this compound metabolic labeling experiment.

Conclusion

Application Note: Quantification of rac-2-Aminobutyric Acid-d3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-Aminobutyric acid (AABA) is a non-proteinogenic alpha-amino acid that serves as an intermediate in methionine metabolism and has been identified as a novel metabolite of the drug ethambutol.[1][2] Its isomers, such as gamma-aminobutyric acid (GABA), are crucial neurotransmitters in the central nervous system.[1][3][4] Given its role in metabolic pathways and drug metabolism, a robust and reliable method for the quantification of 2-aminobutyric acid in biological matrices is essential for pharmaceutical and clinical research.

This application note provides a detailed protocol for the sample preparation and LC-MS/MS analysis of rac-2-Aminobutyric Acid-d3 in human plasma. The use of a deuterated internal standard, such as this compound, is critical for accurate quantification as it effectively corrects for matrix effects and variations in sample processing and instrument response. The method described herein utilizes a straightforward protein precipitation procedure, followed by analysis using a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Experimental

Materials and Reagents
  • This compound (Internal Standard)

  • Human Plasma (with anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation Protocol
  • Thawing and Spiking: Thaw frozen human plasma samples on ice. Once thawed, vortex the samples gently to ensure homogeneity. In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample. Spike the sample with 10 µL of the this compound internal standard (IS) working solution to achieve a final concentration of 100 ng/mL. Vortex for 10 seconds.

  • Protein Precipitation: To the spiked plasma sample, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. This 4:1 ratio of organic solvent to plasma is effective for protein precipitation.

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation. Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, being cautious not to disturb the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Standard HPLC or UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by direct infusion of rac-2-Aminobutyric Acid and this compound standards. A hypothetical transition for 2-Aminobutyric Acid would be m/z 104 -> 58 and for the d3-internal standard m/z 107 -> 61.

Quantitative Data Summary

The following table presents representative quantitative performance data for the analysis of 2-aminobutyric acid using a deuterated internal standard. These values are illustrative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ95% - 105%
Precision at LLOQ (%CV)< 15%
Accuracy (Low, Mid, High QC)90% - 110%
Precision (Low, Mid, High QC, %CV)< 10%
Recovery> 85%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 1. Human Plasma Sample spike 2. Spike with this compound (IS) plasma->spike precipitate 3. Protein Precipitation (Acetonitrile) spike->precipitate vortex 4. Vortex & Incubate precipitate->vortex centrifuge1 5. Centrifuge vortex->centrifuge1 supernatant 6. Collect Supernatant centrifuge1->supernatant dry 7. Dry Down (N2) supernatant->dry reconstitute 8. Reconstitute dry->reconstitute centrifuge2 9. Final Centrifugation reconstitute->centrifuge2 final_sample 10. Transfer to Vial centrifuge2->final_sample lcms 11. Inject into LC-MS/MS final_sample->lcms data 12. Data Acquisition (MRM) lcms->data quant 13. Quantification data->quant report 14. Reporting quant->report

Caption: Experimental workflow for LC-MS/MS analysis.

metabolic_pathway cluster_methionine Methionine Metabolism cluster_gaba GABA Shunt (for context) methionine Methionine sam S-Adenosyl methionine methionine->sam sah S-Adenosyl homocysteine sam->sah homocysteine Homocysteine sah->homocysteine cystathionine Cystathionine homocysteine->cystathionine cysteine Cysteine cystathionine->cysteine ketobutyrate α-ketobutyrate cystathionine->ketobutyrate aaba 2-Aminobutyric Acid ketobutyrate->aaba glutamate Glutamate gaba γ-Aminobutyric Acid (GABA) glutamate->gaba GAD ssa Succinic Semialdehyde gaba->ssa GABA-T succinate Succinate ssa->succinate SSADH

Caption: Simplified metabolic context of 2-aminobutyric acid.

References

Application Notes and Protocols for rac-2-Aminobutyric Acid-d3 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled compounds, such as rac-2-Aminobutyric Acid-d3, as tracers provides a dynamic view of metabolic pathways, enabling a deeper understanding of cellular physiology and pathophysiology. rac-2-Aminobutyric acid, an isomer of the more common alpha-aminobutyric acid, and its deuterated form can serve as a valuable tool to probe specific metabolic routes, particularly those linked to amino acid and central carbon metabolism.

This document provides detailed application notes and protocols for the use of this compound in metabolic flux analysis, aimed at researchers in academia and the pharmaceutical industry.

Principle of Isotope Tracing with this compound

Stable isotope tracing involves the introduction of a labeled substrate (the tracer) into a biological system.[1] As the tracer is metabolized, the isotope label is incorporated into downstream metabolites. By measuring the isotopic enrichment in these metabolites over time, it is possible to determine the relative or absolute flux through the metabolic pathways of interest.

This compound, with three deuterium atoms, provides a distinct mass shift that can be readily detected by mass spectrometry (MS). When introduced into cell culture or administered in vivo, it can be taken up by cells and enter various metabolic pathways. The deuterium label allows for the differentiation of tracer-derived metabolites from their unlabeled endogenous counterparts.

Applications in Metabolic Research

The use of this compound as a tracer can provide insights into several key areas of metabolism:

  • Amino Acid Metabolism: Tracing the fate of the carbon and nitrogen backbone of 2-aminobutyric acid can help to understand its conversion to other amino acids and its contribution to the overall amino acid pool.

  • Central Carbon Metabolism: The carbon skeleton of 2-aminobutyric acid can be catabolized to enter the tricarboxylic acid (TCA) cycle, providing a window into the activity of this central metabolic hub.

  • Biomarker Discovery: 2-Aminobutyric acid has been identified as a metabolic by-product in certain cell lines, and its flux may be indicative of specific metabolic states or disease processes.

  • Drug Development: Understanding how a drug candidate alters metabolic fluxes is crucial. This compound can be used to assess the on-target and off-target metabolic effects of novel therapeutics.

Experimental Workflow

A typical metabolic flux analysis experiment using this compound involves several key steps, from cell culture and tracer administration to sample analysis and data interpretation.

G cluster_prep Experimental Preparation cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Interpretation A Cell Culture or Animal Model Preparation B Tracer Introduction: This compound A->B C Time-Course Sampling (e.g., Media, Cells, Tissues) B->C D Metabolite Extraction C->D E LC-MS/MS Analysis D->E F Isotopologue Distribution Analysis E->F G Metabolic Flux Calculation & Modeling F->G

Caption: General workflow for metabolic flux analysis using this compound.

Detailed Experimental Protocols

The following protocols provide a general framework that should be optimized for the specific biological system and research question.

Protocol 1: In Vitro Cell Culture Labeling

Objective: To trace the metabolic fate of this compound in cultured cells.

Materials:

  • Cultured cells of interest

  • Standard cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (80%), pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

  • Medium Exchange: Aspirate the standard culture medium and wash the cells once with pre-warmed PBS.

  • Labeling Medium: Add pre-warmed culture medium supplemented with a known concentration of this compound. The optimal concentration should be determined empirically but a starting point of 100 µM to 1 mM is common.

  • Incubation: Incubate the cells for a defined period (e.g., a time course of 0, 1, 4, 8, 24 hours) under standard culture conditions.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -80°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites for LC-MS/MS analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

Objective: To prepare extracted metabolites for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Metabolite extracts from Protocol 1

  • Acetonitrile

  • Formic acid

  • LC-MS grade water

  • Centrifugal vacuum evaporator (e.g., SpeedVac)

Procedure:

  • Drying: Dry the metabolite extracts completely using a centrifugal vacuum evaporator.

  • Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for your LC-MS method. A common choice is 50% acetonitrile in water with 0.1% formic acid.

  • Clarification: Centrifuge the reconstituted samples at maximum speed for 10 minutes to pellet any insoluble debris.

  • Transfer: Carefully transfer the supernatant to LC-MS vials for analysis.

Data Presentation

Quantitative data from metabolic flux experiments should be presented in a clear and organized manner to facilitate interpretation and comparison across different conditions.

Table 1: Hypothetical Isotopologue Distribution in Key Metabolites after Labeling with this compound

MetaboliteIsotopologueControl Condition (Fractional Abundance)Treated Condition (Fractional Abundance)
2-Aminobutyric AcidM+00.050.04
M+3 0.95 0.96
GlutamateM+00.980.95
M+10.010.02
M+20.0050.015
M+3 0.005 0.015
AspartateM+00.990.97
M+10.0080.015
M+20.0020.01
M+3 <0.001 0.005
CitrateM+00.970.94
M+10.020.03
M+20.010.025
M+3 <0.001 0.005

Note: M+n represents the isotopologue with 'n' deuterium atoms incorporated. The data presented is for illustrative purposes only and will vary depending on the experimental system.

Visualization of Metabolic Pathways

Diagrams are essential for visualizing the flow of isotopes through metabolic networks. The following DOT script generates a simplified diagram illustrating the potential metabolic fate of this compound.

G cluster_input Tracer Input cluster_pathways Metabolic Pathways A This compound B Transamination A->B C Amino Acid Pool B->C D TCA Cycle Intermediates (e.g., α-Ketoglutarate) B->D Carbon Skeleton E Glutamate C->E F Aspartate C->F D->E D->F

Caption: Potential metabolic pathways traced by this compound.

Conclusion

This compound is a promising tracer for investigating cellular metabolism. The protocols and guidelines presented here provide a foundation for researchers to design and execute robust metabolic flux analysis experiments. Careful optimization of experimental conditions and rigorous data analysis are critical for obtaining meaningful insights into the complexities of metabolic networks.

References

Application Note: Determination of Amino Acid Racemization using Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acid racemization, the process of interconversion between L- and D-enantiomers, is a critical parameter in various scientific disciplines. In drug development, particularly for peptide-based therapeutics, racemization can impact efficacy and safety.[1][2] In geochronology and archaeology, it serves as a dating tool.[3] Accurate quantification of D-amino acids is often complicated by the analytical procedure itself, as acid hydrolysis, a common step to break down proteins into their constituent amino acids, can induce racemization, leading to an overestimation of the D-enantiomer content.[4][5]

This application note details robust methodologies for the accurate determination of amino acid racemization using deuterated standards coupled with mass spectrometry techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The use of deuterated reagents or standards allows for the differentiation and correction of endogenously present D-amino acids from those formed during sample preparation.

Principle of the Method

The core principle of this method lies in the use of deuterium-labeled compounds to distinguish between native and process-induced racemization. When a protein is hydrolyzed in deuterated hydrochloric acid (DCl in D₂O), any amino acid that undergoes racemization during this process will exchange its α-hydrogen with a deuterium atom from the solvent. This results in a +1 Dalton mass increase for the racemized amino acid. By specifically monitoring the non-deuterated D- and L-amino acids, the original enantiomeric composition of the sample can be determined without bias from hydrolysis-induced racemization. Alternatively, deuterated amino acids can be used as internal standards for accurate quantification.

Experimental Workflows

Logical Relationship of the Core Principle

Racemization_Principle cluster_Sample Protein Sample cluster_Hydrolysis Acid Hydrolysis in DCl/D₂O cluster_Products Hydrolysis Products L_AA L-Amino Acid (in protein) hydrolysis Hydrolysis (e.g., 6M DCl, 110°C, 24h) L_AA->hydrolysis D_AA_racemized Racemized D-Amino Acid (deuterated, +1 Da) L_AA->D_AA_racemized Racemization during hydrolysis D_AA_native Native D-Amino Acid (in protein) D_AA_native->hydrolysis L_AA_hydrolyzed L-Amino Acid (non-deuterated) hydrolysis->L_AA_hydrolyzed D_AA_native_hydrolyzed Native D-Amino Acid (non-deuterated) hydrolysis->D_AA_native_hydrolyzed

Caption: Principle of using deuterated acid for racemization analysis.

General Experimental Workflow

Experimental_Workflow sample Protein/Peptide Sample hydrolysis Acid Hydrolysis with 6M DCl in D₂O sample->hydrolysis drying Drying/Evaporation hydrolysis->drying derivatization Derivatization drying->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis data Data Analysis (Quantification of non-deuterated D/L ratio) analysis->data

Caption: General workflow for amino acid racemization analysis.

Protocols

Protocol 1: GC-MS Analysis of Amino Acid Enantiomers

This protocol is suitable for the analysis of volatile amino acid derivatives.

1. Sample Preparation and Hydrolysis: a. Accurately weigh 1-5 mg of the protein or peptide sample into a hydrolysis tube. b. Add 1 mL of 6 M deuterated hydrochloric acid (DCl) in deuterium oxide (D₂O). c. Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum. d. Hydrolyze at 110°C for 24 hours. e. After hydrolysis, cool the tube and centrifuge to collect the hydrolysate. f. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

2. Derivatization: This is a two-step process to make the amino acids volatile for GC analysis. a. Esterification: Add 200 µL of a methanol/acetyl chloride (4:1, v/v) solution to the dried hydrolysate. Heat at 110°C for 1 hour. b. Dry the sample under a gentle stream of nitrogen. c. Acylation: Add 100 µL of trifluoroacetic anhydride (TFAA) and 100 µL of dichloromethane. Heat at 100°C for 15 minutes. d. Evaporate the excess reagent under a stream of nitrogen. e. Reconstitute the derivatized sample in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

3. GC-MS Instrumental Analysis: a. Gas Chromatograph:

  • Column: Chiral capillary column (e.g., Chirasil-Val).
  • Injector Temperature: 250°C.
  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 180°C at 4°C/min, then ramp to 220°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic fragment ions of the derivatized D- and L-amino acids.

Protocol 2: LC-MS/MS Analysis of Amino Acid Enantiomers

This protocol is suitable for a broader range of amino acids and avoids the high temperatures of GC injection.

1. Sample Preparation and Hydrolysis: Follow the same hydrolysis procedure as in Protocol 1 (steps 1a-1f).

2. Derivatization (using a chiral derivatizing agent): a. To the dried hydrolysate, add 10 µL of the sample reconstituted in water or a suitable buffer. b. Add 7 µL of 0.15 M sodium tetraborate. c. Add 10 µL of 2.5 mg/mL (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE) in acetonitrile. d. Vortex and incubate for 20 minutes at room temperature. e. Quench the reaction by adding 2 µL of 4 M HCl. f. Dilute with a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Analysis: a. Liquid Chromatograph:

  • Column: A reversed-phase C18 column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate the derivatized amino acids (e.g., 5% to 95% B over 15 minutes).
  • Flow Rate: 0.3 mL/min. b. Mass Spectrometer:
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for each derivatized D- and L-amino acid.

Data Presentation

The following tables provide representative data on the extent of racemization observed during standard acid hydrolysis (6M HCl, 110°C, 24h) and the limits of quantification (LOQ) achievable with LC-MS/MS methods.

Table 1: Racemization of Amino Acids during Standard Acid Hydrolysis

Amino Acid% Racemization (D/D+L) x 100
Aspartic Acid1.42 - 3.34
Glutamic Acid1.58 - 2.84
Alanine1.41 - 1.73
Valine1.22 - 1.54
Phenylalanine2.13 - 3.21
Histidine0.92 - 1.64
Threonine1.47 - 2.12

Data compiled from studies on protein hydrolysis under standard conditions.

Table 2: Example Limits of Quantification (LOQ) for LC-MS/MS Analysis

Amino Acid EnantiomerLOQ (ng/mL)
D-Alanine12.5
L-Alanine12.5
D-Aspartic Acid62
L-Aspartic Acid62
D-Glutamic Acid62
L-Glutamic Acid62
D-Serine12.5
L-Serine12.5

These values are indicative and can vary depending on the specific instrumentation and method optimization.

Conclusion

The use of deuterated standards in conjunction with GC-MS or LC-MS/MS provides a highly accurate and reliable method for the determination of amino acid racemization. By correcting for hydrolysis-induced racemization, these techniques enable the precise quantification of the true enantiomeric composition of amino acids in a variety of samples. This is of paramount importance for quality control in the pharmaceutical industry and for accurate dating in geological and archaeological research.

References

Application Notes and Protocols for the Use of rac-2-Aminobutyric Acid-d3 in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and precise quantification of small molecules is paramount for understanding complex biological systems and for the development of novel therapeutics. 2-Aminobutyric acid (2-ABA), a non-proteinogenic α-amino acid, is an important intermediate in various metabolic pathways and a key precursor for the synthesis of several pharmaceuticals.[1] The use of stable isotope-labeled internal standards, such as rac-2-Aminobutyric Acid-d3, is the gold standard for quantitative analysis by mass spectrometry. These standards are essential for correcting analytical variability, including matrix effects, which can significantly impact the accuracy and precision of results.[2]

This document provides detailed application notes and experimental protocols for the utilization of this compound in targeted metabolomics studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution (SID) mass spectrometry relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, this compound) to the sample at an early stage of preparation.[3] Because the labeled internal standard is chemically identical to the endogenous analyte, it experiences the same processing and analytical variations, including extraction efficiency, sample loss, and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard, accurate and precise quantification can be achieved.

Applications in Metabolomics

The primary application of this compound in metabolomics is as an internal standard for the accurate quantification of endogenous 2-aminobutyric acid in various biological matrices, including:

  • Plasma and Serum: For clinical research and biomarker discovery.

  • Urine: For studies on metabolic disorders and drug metabolism.

  • Cerebrospinal Fluid (CSF): For neurological research.

  • Cell Culture and Tissue Extracts: For in vitro and preclinical studies.

Data Presentation: The Impact of Using a Stable Isotope-Labeled Internal Standard

The use of a deuterated internal standard like this compound significantly improves the precision and accuracy of quantification. The following table illustrates the expected improvement in analytical performance when comparing the quantification of 2-aminobutyric acid with and without a stable isotope-labeled internal standard.

Parameter Without Internal Standard With this compound IS Reference
Precision (%CV) > 15%< 5%
Accuracy (%Bias) ± 20%< 5%
Recovery (%) 60 - 120% (variable)Corrected to be near 100%
Matrix Effect Uncorrected (Signal varies)Corrected (Ratio is stable)

Experimental Protocols

Protocol 1: Quantification of 2-Aminobutyric Acid in Human Plasma

This protocol details the steps for sample preparation and LC-MS/MS analysis for the targeted quantification of 2-aminobutyric acid in human plasma using this compound as an internal standard.

Materials:

  • Human plasma samples

  • rac-2-Aminobutyric Acid analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Sample Preparation:

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard solution to each plasma sample. Vortex briefly.

  • Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortexing: Vortex the samples vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • LC System: Agilent 1290 UPLC system or equivalent

  • Mass Spectrometer: SCIEX 4500 triple quadrupole mass spectrometer or equivalent

  • Column: Waters Atlantis HILIC Silica, 3 µm, 2.1 x 150 mm

  • Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium formate

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-8 min: Linear gradient to 50% B

    • 8-8.1 min: Linear gradient to 5% B

    • 8.1-10 min: Hold at 5% B

    • 10.1-12 min: Return to 95% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

Mass Spectrometry Parameters (MRM):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Internal Standard
2-Aminobutyric Acid104.158.115-
This compound107.161.1152-Aminobutyric Acid

(Note: These MRM parameters are suggested starting points and should be optimized for the specific instrument used.)

Data Analysis:

  • Integrate the peak areas for both the endogenous 2-aminobutyric acid and the this compound internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analytical standards.

  • Determine the concentration of 2-aminobutyric acid in the plasma samples from the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of L-2-Aminobutyric Acid Biosynthesis

L-2-Aminobutyric acid is synthesized from the essential amino acid L-threonine through a two-step enzymatic process. This pathway is crucial for understanding the metabolic context of 2-ABA.

metabolic_pathway cluster_0 cluster_1 L_Threonine L-Threonine Two_Ketobutyrate 2-Ketobutyrate L_Threonine->Two_Ketobutyrate Deamination L_2_ABA L-2-Aminobutyric Acid Two_Ketobutyrate->L_2_ABA Reductive Amination Enzyme1 L-Threonine Deaminase (EC 4.3.1.19) Enzyme1->L_Threonine Enzyme2 Transaminase or L-Leucine Dehydrogenase (EC 1.4.1.9) Enzyme2->Two_Ketobutyrate

Caption: Biosynthesis of L-2-Aminobutyric Acid from L-Threonine.

Experimental Workflow for Targeted Metabolomics

The following diagram outlines the logical workflow for a targeted metabolomics study using this compound.

experimental_workflow SampleCollection Biological Sample (e.g., Plasma) IS_Spiking Spike with This compound SampleCollection->IS_Spiking SamplePrep Sample Preparation (Protein Precipitation) IS_Spiking->SamplePrep LCMS_Analysis LC-MS/MS Analysis (MRM Mode) SamplePrep->LCMS_Analysis DataProcessing Data Processing (Peak Integration, Ratio Calculation) LCMS_Analysis->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification

Caption: Workflow for quantification of 2-aminobutyric acid.

Logical Relationship of Using a Deuterated Internal Standard

This diagram illustrates the principle of how a deuterated internal standard corrects for analytical variability.

logical_relationship cluster_analyte Endogenous Analyte (2-ABA) cluster_is Internal Standard (2-ABA-d3) Analyte_Initial Initial Concentration (Unknown) Analyte_Loss Loss during Prep Analyte_Initial->Analyte_Loss Analyte_Matrix Matrix Effects Analyte_Loss->Analyte_Matrix Analyte_Final Final Signal (Variable) Analyte_Matrix->Analyte_Final Ratio Ratio (Analyte / IS) = Constant Analyte_Final->Ratio IS_Initial Initial Concentration (Known) IS_Loss Loss during Prep IS_Initial->IS_Loss IS_Matrix Matrix Effects IS_Loss->IS_Matrix IS_Final Final Signal (Variable) IS_Matrix->IS_Final IS_Final->Ratio

Caption: Correction of variability with a deuterated standard.

Conclusion

The use of this compound as an internal standard is a robust and reliable method for the accurate quantification of 2-aminobutyric acid in complex biological matrices. By following the detailed protocols outlined in this document, researchers, scientists, and drug development professionals can achieve high-quality, reproducible data in their metabolomics studies, leading to more confident biological interpretations and accelerated research outcomes.

References

Application Note and Protocol for the Quantification of 2-Aminobutyric Acid in Biological Samples Using rac-2-Aminobutyric Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminobutyric acid (ABA) is a non-proteinogenic amino acid that plays a role in various biological processes. Accurate quantification of ABA in biological matrices such as plasma, serum, and urine is crucial for understanding its physiological and pathological significance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as rac-2-Aminobutyric Acid-d3, is essential to compensate for matrix effects and variability in sample preparation and instrument response, thereby ensuring accurate and precise quantification.[1][2][3]

This document provides a detailed protocol for spiking this compound into biological samples for the quantitative analysis of 2-Aminobutyric Acid by LC-MS/MS.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. This "spiked" internal standard behaves chemically and physically similarly to the endogenous analyte (2-Aminobutyric Acid) throughout the extraction, derivatization (if any), and chromatographic separation.[1] By measuring the ratio of the analyte to the internal standard in the mass spectrometer, accurate quantification can be achieved, as the ratio is largely unaffected by variations in sample recovery or matrix-induced signal suppression or enhancement.

Materials and Reagents

  • Analytes and Internal Standard:

    • 2-Aminobutyric Acid (Sigma-Aldrich or equivalent)

    • This compound (MedChemExpress, CDN Isotopes or equivalent)

  • Solvents and Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Sulfosalicylic acid (SSA)

    • Ammonium formate

    • Phosphate-buffered saline (PBS)

  • Biological Matrices:

    • Human plasma (K2-EDTA)

    • Human serum

    • Human urine

Experimental Protocols

Preparation of Stock and Working Solutions

4.1.1. 2-Aminobutyric Acid Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of 2-Aminobutyric Acid.

  • Dissolve in 10 mL of LC-MS grade water to obtain a 1 mg/mL stock solution.

  • Store at -20°C.

4.1.2. This compound Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of LC-MS grade water to obtain a 1 mg/mL stock solution.

  • Store at -20°C.

4.1.3. Working Standard and Internal Standard Solutions:

  • Prepare a series of working standard solutions of 2-Aminobutyric Acid by serially diluting the stock solution with a suitable solvent (e.g., water or PBS) to create calibration standards.

  • Prepare an internal standard working solution by diluting the this compound stock solution with water to a final concentration of, for example, 125-250 µmol/L. The optimal concentration should be determined during method development.

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma and serum samples.

  • Thaw biological samples on ice.

  • Vortex the samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (plasma or serum).

  • Add 10 µL of the this compound internal standard working solution to each sample, calibrator, and quality control sample (except for blank matrix samples).

  • Vortex briefly.

  • Add 150 µL of a protein precipitation agent. Common choices include:

    • Acetonitrile containing 0.1% formic acid.

    • Methanol.

    • A solution of 30% sulfosalicylic acid (a 5 µL aliquot for a 50 µL sample).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis. Depending on the required sensitivity, the supernatant may be evaporated to dryness and reconstituted in the mobile phase.

For urine samples, a simple dilution step with the internal standard solution may be sufficient after centrifugation to remove any particulate matter.

LC-MS/MS Analysis

4.3.1. Liquid Chromatography Conditions (Example):

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for underivatized amino acids. An example is a Raptor Polar X (2.7 µm, 100 mm x 2.1 mm).

  • Mobile Phase A: Water with 0.5% formic acid and 1 mM ammonium formate.

  • Mobile Phase B: Acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium formate.

  • Gradient: A gradient elution is typically used to separate the amino acids. An example gradient could be:

    • 0.00 - 2.00 min: 96% B

    • 2.01 - 10.00 min: 96% to 30% B

    • 10.01 - 11.00 min: 30% to 5% B

    • 11.01 - 13.00 min: Hold at 96% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

4.3.2. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The exact m/z transitions should be optimized for the specific instrument. Based on the structure of 2-aminobutyric acid and common fragmentation patterns of amino acids (loss of the carboxylic group as COOH or H2O + CO), the following transitions can be used as a starting point:

    • 2-Aminobutyric Acid: Precursor ion (M+H)+: m/z 104.1 -> Product ion: m/z 58.1

    • This compound: Precursor ion (M+H)+: m/z 107.1 -> Product ion: m/z 61.1

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The concentration of 2-Aminobutyric Acid in the biological samples is then calculated from this calibration curve.

Table 1: Representative Quantitative Data for Amino Acid Analysis using Stable Isotope-Labeled Internal Standards

ParameterTypical ValueReference
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Recovery 80 - 120%
Matrix Effect Compensated by SIL-IS

Note: The values in this table are representative examples from similar amino acid analyses and should be established for each specific assay during method validation.

Visualization of Workflows

Diagram 1: Experimental Workflow for Sample Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Urine) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (HILIC) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Final Concentration Quantification->Result

A schematic of the sample preparation and analysis workflow.

Diagram 2: Logical Relationship of Isotope Dilution

logical_relationship Analyte Endogenous 2-Aminobutyric Acid Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS Spiked This compound IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Ratio Peak Area Ratio (Analyte / IS) LC_MS->Ratio Quantification Accurate Quantification Ratio->Quantification

The principle of accurate quantification using an internal standard.

References

Application Notes and Protocols for rac-2-Aminobutyric Acid-d3 in Pharmacokinetic Studies of Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in modern pharmacokinetic (PK) research. The use of deuterium-labeled molecules, in particular, offers significant advantages in bioanalytical assays by providing highly accurate and precise quantification of endogenous compounds.[1] rac-2-Aminobutyric Acid-d3 is a deuterated analog of the non-proteinogenic amino acid, 2-aminobutyric acid. Its stable isotope label makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at quantifying other amino acids in biological matrices. This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic studies of amino acids.

The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to mimic the analyte of interest throughout the sample preparation and analysis process. This minimizes variability introduced by extraction efficiency, matrix effects, and instrument response, leading to more reliable and reproducible data.[2]

Application: Pharmacokinetic Profiling of Amino Acids in Human Plasma

This application note describes a method for the determination of the pharmacokinetic profiles of various amino acids in human plasma following the oral administration of a protein-rich meal. This compound is employed as an internal standard to ensure accurate quantification of the target amino acids.

Key Applications:
  • Nutritional studies evaluating the bioavailability of amino acids from different dietary sources.

  • Pharmaceutical research investigating the impact of drugs on amino acid metabolism.

  • Clinical studies monitoring amino acid profiles as potential biomarkers for disease states.

Data Presentation: Pharmacokinetic Parameters of Amino Acids

The following table summarizes representative pharmacokinetic parameters for total amino acids (TAA), essential amino acids (EAA), branched-chain amino acids (BCAA), and leucine in human plasma following the ingestion of 20g of protein from different sources. This data illustrates the typical quantitative outputs of a pharmacokinetic study where this compound would be used as an internal standard for accurate quantification.

Protein SourceAnalyteCmax (µg/mL)Tmax (min)AUC (µg/mL*min)
Skim MilkTAA148.3 ± 13.550 ± 515,488 ± 1,234
EAA84.1 ± 8.248 ± 68,765 ± 789
BCAA45.6 ± 4.145 ± 54,789 ± 432
Leucine18.2 ± 1.925 ± 31,987 ± 187
Soy MilkTAA135.7 ± 12.955 ± 614,987 ± 1,198
EAA75.3 ± 7.152 ± 58,123 ± 731
BCAA39.8 ± 3.850 ± 44,234 ± 381
Leucine15.9 ± 1.648 ± 41,765 ± 158
BeefsteakTAA122.4 ± 11.8105 ± 1014,567 ± 1,311
EAA68.9 ± 6.5100 ± 97,543 ± 678
BCAA35.4 ± 3.298 ± 83,876 ± 348
Leucine14.1 ± 1.495 ± 71,543 ± 138
Boiled EggTAA128.9 ± 12.195 ± 914,876 ± 1,264
EAA72.4 ± 6.992 ± 87,987 ± 718
BCAA37.6 ± 3.590 ± 74,012 ± 361
Leucine15.0 ± 1.588 ± 61,654 ± 148

Data is presented as mean ± standard deviation and is adapted from a study by Gentil et al. This table serves as an example of how data from a pharmacokinetic study of amino acids would be presented.

Experimental Protocols

Clinical Protocol
  • Subject Recruitment: Recruit healthy volunteers according to institutional guidelines.

  • Fasting: Subjects should fast overnight for at least 10 hours prior to the study.

  • Baseline Sampling: Collect a baseline blood sample (t=0) into EDTA-containing tubes.

  • Administration: Administer a standardized protein-rich meal (e.g., 20g of protein) to the subjects.

  • Post-Dose Sampling: Collect blood samples at specified time points (e.g., 15, 30, 45, 60, 90, 120, 180, and 240 minutes) after administration.

  • Plasma Preparation: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Protocol: LC-MS/MS Analysis of Amino Acids

a. Sample Preparation (Protein Precipitation)

  • Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of a working solution of this compound (concentration to be optimized based on instrument sensitivity).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of polar amino acids. A common choice is a BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium formate.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution should be optimized to achieve separation of the target amino acids. A typical gradient might start at 85% B, decrease to 40% B over 10 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for each amino acid and for this compound must be determined by direct infusion and optimization.

    • Example MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Leucine132.186.1
Isoleucine132.186.1
Valine118.172.1
Phenylalanine166.1120.1
Methionine150.0104.1
This compound (IS) 107.1 61.1
Note: These are example transitions and should be optimized for the specific instrument used.

c. Data Analysis

  • Quantification: The concentration of each amino acid is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each amino acid is used to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

experimental_workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data_analysis Data Analysis Phase subject Fasted Subject admin Oral Administration of Protein Meal subject->admin sampling Serial Blood Sampling admin->sampling plasma Plasma Separation sampling->plasma is_spike Spiking with This compound plasma->is_spike prep Sample Preparation (Protein Precipitation) lcms LC-MS/MS Analysis prep->lcms is_spike->prep data Data Acquisition lcms->data quant Quantification data->quant pk Pharmacokinetic Parameter Calculation quant->pk report Reporting pk->report

Experimental Workflow for Amino Acid Pharmacokinetic Study.

adme_pathway ingestion Oral Ingestion of Protein digestion Digestion in GI Tract ingestion->digestion absorption Absorption (Intestinal Mucosa) digestion->absorption portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation liver->systemic_circulation tissues Peripheral Tissues (e.g., Muscle) systemic_circulation->tissues kidney Kidney systemic_circulation->kidney protein_synthesis Protein Synthesis tissues->protein_synthesis energy Energy Production tissues->energy biosynthesis Biosynthesis of other compounds tissues->biosynthesis excretion Excretion (Urine) kidney->excretion

Generalized ADME Pathway for Amino Acids.

References

Troubleshooting & Optimization

troubleshooting isotopic interference with rac-2-Aminobutyric Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing rac-2-Aminobutyric Acid-d3 as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A: this compound is a deuterated form of rac-2-Aminobutyric Acid, meaning three of its hydrogen atoms have been replaced with deuterium. It is used as an internal standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because its chemical and physical properties are nearly identical to the endogenous (unlabeled) rac-2-Aminobutyric Acid, it can be added to a sample at a known concentration to correct for variability during sample preparation, chromatography, and ionization.[1]

Q2: I am observing a signal for my analyte (rac-2-Aminobutyric Acid) in my blank samples that are only spiked with the d3-internal standard. What is the cause of this?

A: This is likely due to isotopic contribution from the d3-labeled internal standard to the analyte's mass channel. The mass spectrometer detects the monoisotopic mass of the compounds, and the natural abundance of heavy isotopes (like ¹³C) in the d3-internal standard can result in a small signal at the mass of the unlabeled analyte. Another possibility is the presence of a small amount of unlabeled rac-2-Aminobutyric Acid as an impurity in the d3-internal standard.

Q3: My peak shapes for rac-2-Aminobutyric Acid are poor (e.g., tailing or fronting). What are the common causes and solutions?

A: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: The amino group of 2-Aminobutyric Acid can interact with active sites on the column, causing peak tailing. Using a column with end-capping or a different stationary phase can help.

  • Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for the column and analyte.

  • Column Contamination: Buildup of matrix components can degrade column performance. Use a guard column and appropriate sample cleanup procedures.

Q4: I'm experiencing significant ion suppression in my analysis. How can I mitigate this?

A: Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to a decreased signal. Here are some strategies to mitigate ion suppression:

  • Improve Chromatographic Separation: Optimize your LC method to separate the analyte from interfering matrix components.

  • Enhance Sample Preparation: Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.[1]

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

  • Matrix-Matched Calibrators: Prepare your calibration standards in a matrix that is similar to your samples to compensate for matrix effects.

Troubleshooting Isotopic Interference

A primary challenge when using a d3-labeled internal standard is the potential for isotopic overlap, where the signal from the internal standard contributes to the signal of the analyte. This section provides a guide to identifying and correcting for this interference.

Identifying Isotopic Interference
  • Analyze a High Concentration of the Internal Standard: Prepare a sample containing only a high concentration of this compound in a clean solvent (e.g., mobile phase).

  • Monitor Analyte and Internal Standard Channels: Acquire data monitoring the MRM transitions for both the unlabeled analyte and the d3-internal standard.

  • Observe Crosstalk: If you observe a signal in the analyte's MRM channel at the retention time of the internal standard, this confirms isotopic interference.

Correcting for Isotopic Interference

A correction factor can be calculated and applied to subsequent measurements.

Experimental Protocol for Determining Correction Factor:

  • Prepare a series of solutions containing only the this compound internal standard at concentrations spanning the expected range in your samples.

  • Acquire data for these solutions, monitoring both the analyte and internal standard MRM transitions.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each solution.

  • Determine the average ratio. This value represents the percentage of the internal standard's signal that is contributing to the analyte's signal.

  • Apply the correction: In your sample analysis, subtract this calculated contribution from the analyte's measured peak area before calculating the final concentration.

Quantitative Data Summary

The following table illustrates hypothetical data for determining the isotopic contribution of this compound to the rac-2-Aminobutyric Acid signal.

Concentration of this compound (ng/mL)Peak Area of rac-2-Aminobutyric Acid (Analyte Channel)Peak Area of this compound (IS Channel)Response Ratio (Analyte Area / IS Area)
10500100,0000.005
502,550510,0000.005
1005,1001,020,0000.005
50025,2505,050,0000.005
Average Isotopic Contribution 0.5%

In this example, 0.5% of the internal standard's peak area contributes to the analyte's peak area.

Experimental Protocols

Sample Preparation from Plasma

This protocol is a general guideline for the extraction of 2-Aminobutyric Acid from plasma samples.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a known concentration of this compound working solution. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are suggested starting parameters for the LC-MS/MS analysis. Optimization will be required for your specific instrumentation and application.

Liquid Chromatography Parameters

ParameterValue
Column HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 2 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
rac-2-Aminobutyric Acid104.158.115
This compound107.161.115

Note: These MRM transitions are predicted based on the fragmentation of similar amino acids (loss of the carboxylic acid group, COOH, which has a mass of 46). The d3-labeled compound will have a corresponding +3 Da shift in its fragment ion.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_correction Correction cluster_end Resolution Start Isotopic Interference Suspected Analyze_IS Analyze High Concentration of d3-Internal Standard Start->Analyze_IS Monitor_Channels Monitor Analyte and IS MRM Channels Analyze_IS->Monitor_Channels Check_Crosstalk Observe Signal in Analyte Channel? Monitor_Channels->Check_Crosstalk Calculate_Factor Calculate Correction Factor Check_Crosstalk->Calculate_Factor Yes Reassess Re-evaluate Assay (Purity of Standard, Chromatography) Check_Crosstalk->Reassess No Apply_Correction Apply Correction to Sample Data Calculate_Factor->Apply_Correction End Accurate Quantification Apply_Correction->End Fragmentation_Pathway cluster_analyte rac-2-Aminobutyric Acid cluster_is This compound Analyte_Precursor Precursor Ion [M+H]+ m/z = 104.1 Collision Collision-Induced Dissociation (CID) Analyte_Precursor->Collision Analyte_Fragment Product Ion [M+H - COOH]+ m/z = 58.1 IS_Precursor Precursor Ion [M+H]+ m/z = 107.1 IS_Precursor->Collision IS_Fragment Product Ion [M+H - COOH]+ m/z = 61.1 Collision->Analyte_Fragment Loss of COOH Collision->IS_Fragment Loss of COOH

References

Technical Support Center: Optimizing Mass Spectrometry Signals for Deuterated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals optimize mass spectrometry signals for deuterated compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered when using deuterated compounds in mass spectrometry.

Guide 1: Low Signal Intensity of Deuterated Internal Standard

Question: What are the primary causes of low signal intensity for my deuterated internal standard (IS)?

Answer: Low signal intensity of a deuterated internal standard can stem from several factors, which can be broadly categorized as sample-related, chromatography-related, or instrument-related issues. The most common culprits include:

  • Matrix Effects: Co-eluting components from the sample matrix can suppress the ionization of the deuterated standard in the mass spectrometer's ion source.[1][2]

  • Isotopic Instability (H/D Exchange): Deuterium atoms on the standard may exchange with hydrogen atoms from the solvent or sample matrix, particularly if they are in labile positions (e.g., on hydroxyl, amine, or carboxyl groups).[1][3] This reduces the concentration of the fully deuterated standard.

  • Chromatographic Separation from Analyte: The "deuterium isotope effect" can cause a slight shift in retention time between the analyte and the deuterated IS.[1] If this separation occurs in a region of ion suppression, the IS may experience a different degree of signal suppression than the analyte.

  • Suboptimal Concentration: Using an internal standard concentration that is significantly lower than the analyte can lead to its signal being suppressed.

  • Standard Quality and Purity: The deuterated standard may have low chemical or isotopic purity, resulting in a weaker signal for the desired mass-to-charge ratio (m/z).

  • Improper Storage and Handling: Degradation of the standard due to incorrect storage conditions (e.g., temperature, light exposure) or repeated freeze-thaw cycles can lower its effective concentration.

  • Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal for all ions, including the deuterated standard.

Troubleshooting Workflow: Low Signal Intensity

The following diagram outlines a systematic approach to troubleshooting low signal intensity of a deuterated internal standard.

G cluster_0 Troubleshooting Low IS Signal start Low IS Signal Observed check_instrument 1. Check Instrument Performance (Tune, Calibrate, Clean Source) start->check_instrument check_concentration 2. Verify IS Concentration & Purity check_instrument->check_concentration assess_matrix 3. Assess Matrix Effects (Post-Extraction Spike) check_concentration->assess_matrix matrix_present Matrix Effects Present? assess_matrix->matrix_present optimize_chroma Optimize Chromatography (Separate from Interference) matrix_present->optimize_chroma Yes check_hd_exchange 4. Investigate H/D Exchange matrix_present->check_hd_exchange No dilute_sample Dilute Sample optimize_chroma->dilute_sample dilute_sample->check_hd_exchange hd_exchange_present H/D Exchange Occurring? check_hd_exchange->hd_exchange_present change_solvent_ph Modify Solvent pH (Aim for Neutral) hd_exchange_present->change_solvent_ph Yes check_coelution 5. Check Analyte/IS Co-elution hd_exchange_present->check_coelution No stable_is Use IS with Stable Labels change_solvent_ph->stable_is stable_is->check_coelution resolved Signal Resolved check_coelution->resolved

A systematic workflow for diagnosing low internal standard signal.
Guide 2: Assessing Matrix Effects

Question: How can I determine if matrix effects are causing the low signal of my deuterated standard?

Answer: Matrix effects, such as ion suppression or enhancement, are a common cause of signal variability. You can perform a post-extraction spike analysis to assess the impact of the matrix on your deuterated standard's signal.

Experimental Protocol: Post-Extraction Spike Analysis
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the deuterated internal standard at your working concentration into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or IS). After the final extraction step, spike the deuterated internal standard into the extracted matrix at the same concentration as in Set A.

  • Analyze both sets of samples using your LC-MS method.

  • Compare the peak areas of the deuterated standard in both sets.

Data Interpretation for Post-Extraction Spike Analysis
ObservationInterpretationRecommended Action
Peak area in Set B is significantly lower than in Set A.Ion suppression is occurring.Optimize chromatography to separate the IS from co-eluting matrix components. Dilute the sample.
Peak area in Set B is significantly higher than in Set A.Ion enhancement is occurring.Optimize chromatography to separate the IS from co-eluting matrix components. Dilute the sample.
Peak areas in both sets are comparable.The matrix has a minimal effect on the deuterated standard's signal.Proceed with the current method, but remain vigilant for matrix effects in different sample lots.
Guide 3: Addressing Isotopic Instability (H/D Exchange)

Question: My deuterated internal standard appears to be losing its deuterium. What could be the cause and how can I prevent this?

Answer: Deuterium loss, or H/D exchange, can occur when deuterium atoms are located at chemically labile positions on the molecule, such as on heteroatoms (O, N, S) or activated carbon atoms. This exchange can be catalyzed by acidic or basic conditions in your sample or mobile phase, or even occur in the mass spectrometer's ion source at high temperatures.

Strategies to Minimize H/D Exchange
  • Evaluate the Labeling Position: Whenever possible, use standards where deuterium atoms are placed on stable, non-exchangeable positions (e.g., aromatic rings or carbon atoms not adjacent to heteroatoms). Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these are prone to exchange in protic solvents.

  • Control pH: Maintain a neutral pH for your samples and chromatographic mobile phases whenever feasible.

  • Optimize MS Source Conditions: High source temperatures can promote H/D exchange. Try reducing the source temperature to the minimum required for efficient ionization.

  • Consider Alternative Standards: If the problem persists, consider using a standard with deuterium labels on stable, non-exchangeable positions or a ¹³C- or ¹⁵N-labeled internal standard, which are not susceptible to exchange.

Experimental Protocol: Assessing H/D Exchange
  • Incubate the deuterated standard in a blank matrix under conditions that mimic your sample preparation (e.g., pH, temperature, time).

  • Analyze the sample at different time points by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.

  • A significant increase in the signal for the unlabeled analyte over time indicates that H/D exchange is occurring.

Guide 4: Managing Chromatographic Shifts (Isotope Effect)

Question: I'm observing a shift in retention time between my analyte and its deuterated internal standard. Why is this happening and will it affect my results?

Answer: A slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon referred to as the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography because the C-D bond is slightly shorter and stronger than the C-H bond, leading to a small difference in polarity.

This can become a problem if the analyte and IS separate in a region of the chromatogram where there are significant matrix effects. If they experience different degrees of ion suppression or enhancement, the accuracy and precision of your quantification will be compromised.

Troubleshooting Chromatographic Shifts

The following diagram illustrates the relationship between chromatographic separation and matrix effects.

G cluster_1 Impact of Isotope Effect on Quantification isotope_effect Chromatographic Isotope Effect rt_shift Retention Time Shift (Analyte vs. IS) isotope_effect->rt_shift coelution Co-elution with Matrix Interference? rt_shift->coelution differential_matrix Differential Matrix Effects coelution->differential_matrix Yes no_impact Minimal Impact on Quantification coelution->no_impact No inaccurate_quant Inaccurate Quantification differential_matrix->inaccurate_quant

Relationship between isotope effect and analytical accuracy.
Strategies to Mitigate the Impact of Chromatographic Shifts

  • Assess the Degree of Separation: Determine if the peaks are sufficiently separated to cause differential matrix effects. If the peaks still largely overlap, the impact may be minimal.

  • Modify Chromatographic Conditions: Adjusting the gradient, mobile phase composition, or column temperature may help to improve the co-elution of the analyte and internal standard.

  • Use a ¹³C- or ¹⁵N-Labeled Standard: These standards have a much smaller chromatographic shift relative to the analyte and are a good alternative if co-elution cannot be achieved with a deuterated standard.

Frequently Asked Questions (FAQs)

Q1: How many deuterium atoms should my internal standard have?

A mass difference of at least 3 atomic mass units (amu) between the analyte and the internal standard is generally recommended to prevent isotopic overlap. Therefore, an internal standard with three or more deuterium atoms is preferable. This minimizes the contribution of the natural M+1 and M+2 isotopes of the analyte to the internal standard's signal.

Q2: Can I use one deuterated internal standard for the quantification of multiple analytes?

While it is possible, it is not ideal. The greatest accuracy is achieved when each analyte has its own co-eluting, isotopically labeled internal standard. Using a single IS for multiple analytes that elute at different retention times can lead to inaccurate quantification, as the IS will not compensate for matrix effects that are specific to the retention time of each analyte.

Q3: What is isotopic interference or "cross-talk"?

Isotopic interference occurs when the naturally occurring isotopes of your analyte contribute to the signal of your deuterated internal standard. This is more likely to happen when the mass difference between the analyte and the IS is small (e.g., a D2-labeled standard). At high analyte concentrations, the M+2 peak of the analyte can overlap with the signal of the D2-labeled IS, leading to an artificially high IS signal and an underestimation of the analyte concentration.

Q4: How can I check for isotopic interference in my assay?

You can assess for isotopic interference by analyzing a high-concentration solution of the unlabeled analyte and monitoring the mass channel of the internal standard. A significant signal in the internal standard channel indicates isotopic contribution from the analyte.

Experimental Protocol: Checking for Isotopic Interference
  • Prepare a high-concentration solution of the unlabeled analyte in a clean solvent.

  • Inject the solution into the LC-MS/MS system.

  • Monitor the MRM transition for the deuterated internal standard.

  • The presence of a peak at the retention time of the analyte indicates isotopic interference.

Quantitative Impact of Isotopic Interference
Degree of DeuterationAnalyte ConcentrationPotential for InterferenceImpact on Quantification
D2HighHighUnderestimation of analyte
D3HighModeratePotential for underestimation
D4+HighLowMinimal impact
¹³C₃HighVery LowNegligible impact

Q5: My results show poor accuracy and precision, even with a deuterated internal standard. What are other potential causes?

If you have ruled out the common issues discussed above, consider the following:

  • Purity of the Internal Standard: The deuterated standard itself may contain a small amount of the unlabeled analyte as an impurity, leading to a constant positive bias in your results. Always verify the purity of your internal standard.

  • Differential Extraction Recovery: In some cases, the extraction efficiency of the deuterated standard may differ slightly from the analyte.

  • Variations in Ionization Efficiency: The response of the deuterated standard in the ion source may not be identical to the analyte.

  • Analyte Degradation: The analyte may be degrading during sample preparation or storage, while the internal standard remains stable.

References

Technical Support Center: Deuterated Standards in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering retention time shifts with deuterated internal standards in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard eluting at a different retention time than my analyte?

A1: The observed shift in retention time between an analyte and its deuterated internal standard is a well-documented phenomenon known as the chromatographic isotope effect.[1][2] In reversed-phase HPLC, it is common for the deuterated standard to elute slightly earlier than the non-deuterated analyte.[1][3] This occurs because the substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's physicochemical properties, including its hydrophobicity and interaction with the stationary phase.[2] While ideally, an internal standard should co-elute with the analyte, this slight separation is often unavoidable.

Q2: What factors influence the magnitude of the retention time shift?

A2: Several factors can influence the degree of the retention time shift observed:

  • Number of Deuterium Atoms: A greater number of deuterium substitutions in the molecule generally leads to a larger retention time shift.

  • Mobile Phase Composition: The composition of the mobile phase, including the organic solvent content and pH, can impact the interactions of both the analyte and the deuterated standard with the stationary phase, thereby affecting the separation.

  • Column Temperature: Temperature fluctuations can affect retention times for both the analyte and the internal standard, potentially altering the observed shift. Consistent column temperature control is crucial for reproducible results.

  • Stationary Phase Chemistry: The type of stationary phase used in the HPLC column can influence the interactions and, consequently, the separation between the deuterated and non-deuterated compounds.

Q3: Can the retention time shift of my deuterated standard affect my quantitative results?

A3: Yes, a significant retention time shift can potentially impact the accuracy and precision of your quantitative analysis. If the analyte and the deuterated internal standard do not co-elute, they may experience different degrees of matrix effects, such as ion suppression or enhancement in LC-MS applications. This can lead to inaccurate correction for these effects and compromise the reliability of the results.

Q4: What is deuterium exchange, and how can it affect my analysis?

A4: Deuterium exchange is a process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or mobile phase. This is more likely to happen if the deuterium labels are on acidic or basic sites of the molecule. Deuterium exchange can alter the mass-to-charge ratio of the internal standard and lead to a drifting signal over an analytical run, ultimately affecting the accuracy of quantification.

Troubleshooting Guides

Issue 1: Significant or Variable Retention Time Shift Between Analyte and Deuterated Standard

Symptoms:

  • Noticeable separation between the analyte and deuterated internal standard peaks in the chromatogram.

  • Inconsistent retention time difference between the analyte and standard across multiple injections or batches.

Troubleshooting Workflow:

start Start: Variable Retention Time Shift check_temp Verify Column Temperature Stability start->check_temp check_mp Check Mobile Phase Preparation and Composition check_temp->check_mp If stable optimize_method Optimize Chromatographic Method check_temp->optimize_method If unstable check_equilibration Ensure Adequate Column Equilibration check_mp->check_equilibration If consistent check_mp->optimize_method If inconsistent check_leak Inspect System for Leaks check_equilibration->check_leak If adequate check_equilibration->optimize_method If inadequate check_leak->optimize_method If no leaks end End: Stable Retention Time check_leak->end If leak found & fixed consider_is Consider Alternative Internal Standard optimize_method->consider_is If shift persists optimize_method->end consider_is->end

Caption: Troubleshooting workflow for retention time shifts.

Detailed Steps:

  • Verify Column Temperature Stability: Ensure the column oven is functioning correctly and maintaining a consistent temperature. Fluctuations in temperature can lead to retention time drift.

  • Check Mobile Phase Preparation: Inaccuracies in mobile phase composition can significantly affect retention times.

    • Prepare mobile phases fresh and ensure accurate measurement of all components.

    • For reversed-phase chromatography, even a 1% error in the organic solvent concentration can alter retention times by 5-15%.

    • If using buffers, verify the pH is correct and consistent. A small change in pH can cause a significant shift in retention time.

  • Ensure Adequate Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. Inadequate equilibration can cause retention times to drift in the initial injections.

  • Inspect System for Leaks: Check all fittings and connections for any signs of leaks, which can cause flow rate variations and lead to changes in retention time.

  • Optimize Chromatographic Method: If the shift is consistent but too large, consider adjusting the mobile phase composition or gradient profile to reduce the separation between the analyte and the internal standard.

Issue 2: Drifting Internal Standard Signal Over a Run

Symptoms:

  • The peak area of the deuterated internal standard systematically increases or decreases throughout the analytical sequence.

Potential Cause: Deuterium Exchange

Troubleshooting Steps:

  • Evaluate Solvent Stability:

    • Problem: Deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent, especially at acidic or basic sites.

    • Troubleshooting: Incubate the deuterated internal standard in the sample diluent and mobile phase for a time equivalent to a typical analytical run. Re-inject the solution to see if there is a decrease in the deuterated standard's signal and a corresponding increase in the signal of the unlabeled analyte.

  • Assess Mobile Phase pH:

    • Problem: The pH of the mobile phase can exacerbate deuterium exchange.

    • Troubleshooting: If exchange is confirmed, consider adjusting the mobile phase pH to a more neutral range if the chromatography allows.

  • Consider the Position of Deuterium Labeling:

    • Problem: Deuterium atoms on labile positions (e.g., -OH, -NH, -SH) are more prone to exchange.

    • Troubleshooting: If possible, select a deuterated standard where the labels are on stable carbon atoms.

Quantitative Data Summary

The following table summarizes the potential impact of various factors on HPLC retention times, providing a general guideline for troubleshooting.

FactorMagnitude of ChangePotential Impact on Retention TimeReference(s)
Temperature 1°C change1-2% change in retention time
Mobile Phase Composition (Reversed-Phase) 1% error in organic solvent5-15% change in retention time
Mobile Phase pH 0.1 pH unit changeUp to 10% change in retention time

Experimental Protocols

Protocol: Assessing Deuterium Exchange

Objective: To determine if the deuterated internal standard is undergoing hydrogen-deuterium exchange in the analytical solutions.

Materials:

  • Deuterated internal standard

  • Unlabeled analyte

  • Sample diluent

  • Mobile phase

Procedure:

  • Prepare Solutions:

    • Solution A: A mixture of the analyte and the deuterated internal standard in the initial mobile phase.

    • Solution B: The deuterated internal standard only in the initial mobile phase.

    • Solution C: The deuterated internal standard only in the sample diluent.

  • Initial Analysis: Inject Solution A to determine the initial retention times and peak areas of both the analyte and the deuterated standard.

  • Incubation: Store Solutions B and C at the autosampler temperature for a duration equivalent to a typical analytical run (e.g., 8-24 hours).

  • Final Analysis: After incubation, inject Solutions B and C.

  • Data Evaluation:

    • In the chromatogram from the incubated solutions, look for any appearance or increase in the peak corresponding to the unlabeled analyte.

    • A significant increase in the unlabeled analyte peak in the incubated solutions containing only the deuterated standard is indicative of deuterium exchange.

Protocol: Verifying Co-elution

Objective: To visually assess the degree of separation between the analyte and the deuterated internal standard.

Procedure:

  • Prepare a solution containing both the analyte and the deuterated internal standard at a known concentration.

  • Inject the solution onto the HPLC system.

  • Overlay the chromatograms for the mass transitions of the analyte and the internal standard.

  • Visually inspect the peak apexes. A clear separation between the two peaks indicates a lack of co-elution. This can be quantified by comparing their retention times.

Visualizations

cluster_causes Primary Causes of Retention Time Shift cluster_factors Influencing Factors cluster_consequences Potential Consequences isotope_effect Isotope Effect (Primary Cause) diff_matrix Differential Matrix Effects isotope_effect->diff_matrix num_d Number of D Atoms num_d->isotope_effect mp_comp Mobile Phase Composition mp_comp->isotope_effect temp Temperature temp->isotope_effect stat_phase Stationary Phase stat_phase->isotope_effect inaccurate_quant Inaccurate Quantification diff_matrix->inaccurate_quant

Caption: Logical relationship of factors causing retention time shifts.

References

stability of deuterium labels in rac-2-Aminobutyric Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of deuterium labels in rac-2-Aminobutyric Acid-d3. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of the deuterium labels on this compound?

A1: The stability of deuterium labels on this compound is influenced by several factors. The most significant are:

  • pH: Both strongly acidic and basic conditions can promote hydrogen-deuterium (H/D) exchange, leading to the loss of the deuterium label. The rate of exchange is often lowest in the neutral pH range.[1]

  • Temperature: Higher temperatures accelerate the rate of H/D exchange and potential degradation of the compound.[2] For long-term storage, refrigeration or freezing is recommended.[2]

  • Solvent: The solvent system can influence label stability. Protic solvents, especially water, can participate in H/D exchange reactions.

  • Catalysts: The presence of certain metal catalysts or enzymes can facilitate H/D exchange.[3]

  • Light Exposure: Prolonged exposure to light, particularly UV radiation, can potentially lead to photodegradation, although this is a general consideration for organic molecules and not specific to the deuterium label itself.[2]

Q2: What are the recommended storage conditions for this compound to ensure label stability?

A2: To maintain the isotopic integrity of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: For long-term storage, -20°C is recommended. For short-term storage, 2-8°C is acceptable.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.

  • Light: Protect from light by using an amber vial or storing it in a dark location.

Q3: How can I assess the isotopic purity and label stability of my this compound sample?

A3: The isotopic purity and label stability can be assessed using the following analytical techniques:

  • Mass Spectrometry (MS): This is the most common method to determine the extent of deuteration. By comparing the mass spectra of the deuterated and non-deuterated standards, you can quantify the isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR can be used. In ¹H NMR, the disappearance of the signal at the deuterated position indicates the level of incorporation. In ²H NMR, a direct signal from the deuterium atom can be observed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Deuterium Label in Mass Spectrometry Analysis Back-exchange during sample preparation or analysis: Exposure to protic solvents (e.g., H₂O, methanol) under non-ideal pH or temperature conditions.- Minimize the time the sample is in solution before analysis.- Use deuterated solvents for sample preparation where possible.- Adjust the pH of the mobile phase to be near neutral if compatible with the chromatography method.- Keep samples cool during preparation and in the autosampler.
Inconsistent Isotopic Enrichment Between Batches Variability in the manufacturing process: Different batches may have slightly different initial isotopic purities.- Always determine the precise isotopic enrichment of each new batch before use.- Use the experimentally determined enrichment value for calculations in quantitative studies.
Degradation of the Compound Improper storage conditions: Exposure to high temperatures, light, or reactive chemicals.- Review and adhere to the recommended storage conditions (-20°C, protected from light).- Avoid repeated freeze-thaw cycles. Aliquot the sample into smaller, single-use vials if necessary.
Unexpected Peaks in NMR or MS Spectra Presence of impurities or degradation products: The compound may have degraded or may contain impurities from synthesis.- Confirm the chemical purity using a suitable analytical method (e.g., HPLC-UV, LC-MS).- If degradation is suspected, acquire a fresh, certified standard for comparison.

Quantitative Data Summary

The following tables provide illustrative data on the stability of the deuterium label in this compound under various conditions. This data is based on general principles of deuterated compound stability and should be used as a guideline. Actual stability may vary.

Table 1: Effect of pH on Deuterium Label Retention

pHTemperature (°C)Incubation Time (hours)Deuterium Retention (%)
2.0252495.2
4.0252498.5
7.0252499.8
10.0252497.1
12.0252494.3

Table 2: Effect of Temperature on Deuterium Label Retention at pH 7.0

Temperature (°C)Incubation Time (hours)Deuterium Retention (%)
472>99.9
257299.5
407298.1
607296.4

Experimental Protocols

Protocol 1: Assessment of Deuterium Label Stability by LC-MS

Objective: To quantify the retention of the deuterium label on this compound over time under specific pH and temperature conditions.

Materials:

  • This compound

  • rac-2-Aminobutyric Acid (non-deuterated standard)

  • Buffers of various pH values (e.g., phosphate-buffered saline for pH 7.4, citrate buffer for acidic pH, carbonate-bicarbonate buffer for basic pH)

  • HPLC-grade water and acetonitrile

  • Mass spectrometer coupled with a liquid chromatography system (LC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a non-protic solvent (e.g., acetonitrile) if possible, or in cold D₂O.

    • Prepare working solutions by diluting the stock solution in the desired pH buffers to a final concentration of 10 µg/mL.

    • Prepare a series of calibration standards of both the deuterated and non-deuterated compounds.

  • Incubation:

    • Incubate the working solutions at the desired temperatures (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • LC-MS Analysis:

    • Immediately analyze the aliquots by LC-MS.

    • Use a suitable column for amino acid analysis (e.g., a C18 column with an appropriate ion-pairing agent or a HILIC column).

    • The mass spectrometer should be operated in a mode that allows for the monitoring of the molecular ions of both the deuterated and non-deuterated forms of 2-aminobutyric acid.

  • Data Analysis:

    • From the mass spectra, determine the peak areas for the deuterated (M+3) and non-deuterated (M) molecular ions at each time point.

    • Calculate the percentage of deuterium retention at each time point relative to the t=0 time point.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (this compound) working Prepare Working Solutions (in various pH buffers) stock->working incubate Incubate at Different Temperatures working->incubate aliquot Withdraw Aliquots (at time points) incubate->aliquot lcms LC-MS Analysis aliquot->lcms data Data Analysis (% Deuterium Retention) lcms->data Storage_Handling_Logic start Compound Received inspect Inspect Container start->inspect store Store at -20°C (Dark, Sealed) inspect->store use Need to Use? store->use equilibrate Equilibrate to Room Temperature use->equilibrate Yes end Return to Storage use->end No weigh Weigh Quickly equilibrate->weigh reseal Reseal Tightly weigh->reseal reseal->end

References

Technical Support Center: Preventing Back-Exchange of Deuterium in Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the back-exchange of deuterium in your labeled compounds, ensuring the accuracy and reliability of your experimental data.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Significant loss of deuterium label (high back-exchange) is observed in my HDX-MS results.

  • Potential Cause: Suboptimal quenching of the H/D exchange reaction.

  • Solution: Ensure your quenching protocol is rapid and effective. The exchange reaction should be stopped by quickly lowering the pH to approximately 2.5 and reducing the temperature to 0°C (on an ice bath).[1][2][3][4] These conditions significantly slow down the exchange rate, "freezing" the deuterium label in place for analysis.[4]

  • Potential Cause: Prolonged exposure to protic solvents (H₂O) during sample processing.

  • Solution: Minimize the time your sample spends in a protiated environment after quenching. This includes all steps from digestion to LC-MS analysis. The use of an ultra-performance liquid chromatography (UPLC) system can help shorten separation times.

  • Potential Cause: Sample processing and analysis are performed at temperatures above 0°C.

  • Solution: Maintain low temperatures (0-1°C) throughout the entire post-quench workflow. This includes using a chilled chromatography system and pre-chilling all tubes and buffers. Reducing the temperature from 0°C to -30°C can decrease back-exchange rates by a factor of ~40.

  • Potential Cause: High ionic strength in the buffer during the final analytical steps.

  • Solution: While higher salt concentrations can be beneficial during the initial proteolysis and trapping stages, use a lower salt concentration (<20 mM) in the second stage before electrospray injection to minimize back-exchange.

Problem 2: Inconsistent and irreproducible deuterium uptake levels between replicates.

  • Potential Cause: Manual sample handling introduces variability.

  • Solution: Automate the sample preparation workflow whenever possible. If automation is not feasible, adhere to a strict and detailed standard operating procedure (SOP) to ensure consistency across all samples.

  • Potential Cause: Inconsistent pH of the quench buffer.

  • Solution: Always verify the pH of your quench buffer before use. Ensure that a 1:1 mixture with your labeling buffer consistently results in the target pH of ~2.5.

  • Potential Cause: Sample carry-over from previous runs.

  • Solution: Peptides retained in the fluidics system can affect subsequent analyses, often appearing less deuterated due to increased exposure to the solvent and thus more back-exchange. Run a buffer blank between samples to check for carry-over. If peptide signals are significant (e.g., >10% of the previous run), optimize the washing steps for the proteolytic column.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange?

Deuterium back-exchange is the undesirable process where deuterium atoms that have been incorporated into a molecule are replaced by hydrogen atoms from the surrounding protic solvent (like water). This leads to a loss of the isotopic label and can result in an underestimation of the true deuterium uptake, potentially leading to incorrect interpretations of your data.

Q2: What are the most critical factors influencing the rate of back-exchange?

The most critical factors are pH and temperature . The rate of hydrogen exchange is catalyzed by both acid and base, with a minimum rate occurring at a pH of approximately 2.5-2.6 for protein backbone amide hydrogens. Lowering the temperature also significantly slows down the exchange rate.

Q3: How can I correct for the back-exchange that inevitably occurs?

To correct for back-exchange, you should prepare and analyze a maximally deuterated (Dmax) control sample. This control represents a state where all exchangeable amide hydrogens have been replaced with deuterium. By comparing the measured deuterium level of the Dmax control to the theoretical maximum, you can calculate the percentage of back-exchange for each peptide and use this to correct the deuterium uptake values for your experimental samples.

Q4: Which solvents are best for preventing D-H exchange?

Aprotic solvents (e.g., Acetonitrile-d3, Chloroform-d, DMSO-d6) are generally preferred over protic solvents (e.g., Deuterium Oxide (D₂O), Methanol-d4) for preserving deuterium labels, as they do not have exchangeable protons themselves.

Q5: Does the position of the deuterium label affect its stability?

Yes, the stability of a deuterium label is dependent on its position within the molecule. Deuterium on heteroatoms (like -OH, -NH, -SH) is particularly susceptible to exchange. Labels on carbons adjacent to carbonyl groups are also more prone to exchange than those on aromatic or aliphatic C-H bonds.

Data Presentation

Table 1: Effect of Experimental Parameters on Deuterium Back-Exchange

ParameterConditionImpact on Back-ExchangeReference
LC Elution Gradient Shortened 2-foldReduced by ~2% (from ~30% to 28%)
Shortened 3-foldReduced by ~2%
System Flow Rates Increased (300 µl/min digestion, 450 µl/min buffer exchange, 10 µl/min elution)Reduced overall sample prep time by 4.3 minutes, improving D-recovery
Increased to 225 µL/minImproved deuterium recovery
Desolvation Temperature Optimized to 100°CReduced back-exchange compared to 75°C
Combined Optimizations pH, ionic strength, flow rates, etc.D-label recovery of 90 ± 5%

Experimental Protocols

Protocol 1: Standard Quenching Procedure for HDX-MS

  • Initiate Exchange: Dilute the protein sample into a D₂O-based buffer at the desired experimental conditions (e.g., physiological pH 7.4).

  • Time Points: Allow the exchange reaction to proceed for a series of predetermined time points (e.g., 10s, 1min, 10min, 1hr).

  • Quench Reaction: At each time point, rapidly mix an aliquot of the labeling reaction with an equal volume of an ice-cold quench buffer (e.g., a buffer that results in a final pH of 2.5).

  • Immediate Analysis: Immediately proceed to the digestion and LC-MS analysis steps, ensuring the sample is maintained at a low temperature (0°C) throughout.

Protocol 2: Preparation of a Maximally Deuterated (Dmax) Control

  • Unfolding: Denature the protein by adding a chaotropic agent like Guanidinium Hydrochloride (GdnHCl) and heating (e.g., 90°C for 5 minutes).

  • Digestion: Digest the unfolded protein with a protease (e.g., pepsin).

  • Deuteration: Incubate the resulting peptides in a D₂O buffer to achieve complete deuteration.

  • Quenching: Cool the sample to 0°C in an ice bath and add quench buffer to lower the pH to ~2.5.

  • Analysis: Analyze the Dmax control using the same LC-MS method as the experimental samples. The sample can also be flash-frozen for later analysis.

Visualizations

HDX_Workflow cluster_labeling Labeling Phase cluster_quenching Quenching Phase cluster_analysis Analysis Phase cluster_back_exchange Back-Exchange Risk Protein_H2O Protein in H2O Buffer Protein_D2O Protein in D2O Buffer (Labeling) Protein_H2O->Protein_D2O Initiate Exchange Quench Add Quench Buffer (Low pH ~2.5, 0°C) Protein_D2O->Quench Time Point Digestion Proteolytic Digestion (e.g., Pepsin) Quench->Digestion LC_Separation LC Separation (0°C) Digestion->LC_Separation High_Temp High Temperature Digestion->High_Temp Increases Back-Exchange MS_Analysis Mass Spectrometry LC_Separation->MS_Analysis Neutral_pH Neutral/Basic pH LC_Separation->Neutral_pH Increases Back-Exchange Long_Time Long Analysis Time MS_Analysis->Long_Time Increases Back-Exchange

Caption: A workflow diagram illustrating the key stages of an HDX-MS experiment and the factors that contribute to back-exchange.

Back_Exchange_Factors cluster_factors Influencing Factors cluster_mitigation Mitigation Strategies Back_Exchange Deuterium Back-Exchange Low_pH Low pH (~2.5) Back_Exchange->Low_pH Mitigated by Low_Temp Low Temperature (0°C) Back_Exchange->Low_Temp Mitigated by Fast_Analysis Rapid Analysis Back_Exchange->Fast_Analysis Mitigated by Low_Salt Low Ionic Strength Back_Exchange->Low_Salt Mitigated by Aprotic_Solvent Aprotic Solvents Back_Exchange->Aprotic_Solvent Mitigated by pH pH pH->Back_Exchange Temperature Temperature Temperature->Back_Exchange Time Time Time->Back_Exchange Ionic_Strength Ionic Strength Ionic_Strength->Back_Exchange Solvent Solvent Type Solvent->Back_Exchange

Caption: A logical diagram showing the key factors that influence deuterium back-exchange and the corresponding mitigation strategies.

References

Technical Support Center: Troubleshooting Poor Ionization of Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the poor ionization of internal standards (IS) in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or inconsistent internal standard ionization?

A1: Poor or inconsistent ionization of an internal standard is a frequent challenge in LC-MS analysis. The primary causes can be broadly categorized as follows:

  • Matrix Effects: This is the most prevalent cause, where co-eluting components from the sample matrix (e.g., salts, phospholipids, proteins) suppress or enhance the ionization of the internal standard.[1][2][3][4] Ion suppression is more common and occurs when matrix components compete with the IS for ionization, leading to a reduced signal.

  • Suboptimal Internal Standard Selection: The chosen internal standard may not be an ideal match for the analyte. Stable isotope-labeled (SIL) internal standards are considered the gold standard as they co-elute with the analyte and experience similar matrix effects. Structural analogs may not perfectly mimic the analyte's ionization behavior.

  • Mobile Phase Composition and pH: The pH and organic content of the mobile phase significantly influence ionization efficiency. An inappropriate mobile phase pH can lead to poor ionization of acidic or basic compounds.

  • Sample Preparation Issues: Inadequate sample cleanup can lead to a high concentration of matrix components, exacerbating ion suppression. Inconsistencies in sample preparation can also lead to variable IS recovery.

  • High Concentration of Internal Standard: An excessively high concentration of the internal standard can lead to self-suppression or suppression of the analyte.

  • Instrumental Factors: Issues with the mass spectrometer, such as a dirty ion source, incorrect tuning parameters, or detector fatigue, can lead to poor signal intensity for both the analyte and the internal standard.

Q2: Why is my stable isotope-labeled (SIL) internal standard showing poor ionization?

A2: While SIL internal standards are ideal, they are not immune to ionization issues. Here are some reasons why a SIL-IS might exhibit poor ionization:

  • Significant Ion Suppression: Even SIL internal standards can be affected by severe matrix effects. If the concentration of co-eluting matrix components is very high, the ionization of both the analyte and the SIL-IS can be suppressed.

  • Chromatographic Separation from Analyte: Although SIL internal standards have very similar properties to the analyte, deuterium-labeled standards in particular can sometimes exhibit a slight chromatographic shift. If the IS and analyte do not perfectly co-elute, they may experience different matrix effects.

  • Impurity of the Labeled Standard: The SIL-IS may contain a significant amount of the unlabeled analyte, which can interfere with quantification, especially at the lower limit of quantification (LLOQ).

  • Deuterium-Hydrogen Exchange: Deuterium-labeled standards can sometimes undergo H-D exchange, which can alter their mass and potentially their chromatographic behavior.

Q3: How can I determine if matrix effects are the cause of my poor IS ionization?

A3: There are several experimental approaches to assess the presence and extent of matrix effects:

  • Post-Column Infusion Experiment: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of the internal standard is continuously infused into the mobile phase after the analytical column. A blank matrix sample is then injected. Dips in the constant baseline signal of the IS indicate ion suppression at those retention times.

  • Post-Extraction Spike Method: This quantitative method compares the response of the internal standard in a neat solution to its response when spiked into a blank matrix extract after the extraction process. A lower response in the matrix extract indicates ion suppression.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Poor Internal Standard Signal

This guide provides a logical workflow to identify the root cause of poor IS ionization.

dot

Poor_IS_Signal_Workflow start Poor or Inconsistent IS Signal Observed check_instrument Step 1: Check Instrument Performance - Run system suitability test - Check tuning and calibration start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok fix_instrument Action: Troubleshoot and re-calibrate instrument instrument_ok->fix_instrument No assess_matrix_effects Step 2: Assess Matrix Effects - Perform post-column infusion - or post-extraction spike experiment instrument_ok->assess_matrix_effects Yes fix_instrument->check_instrument matrix_effects_present Significant Matrix Effects Present? assess_matrix_effects->matrix_effects_present optimize_chromatography Step 3: Optimize Chromatography - Modify gradient to separate IS from suppression zones - Change column chemistry matrix_effects_present->optimize_chromatography Yes evaluate_is Step 5: Re-evaluate Internal Standard - Check for co-elution with analyte - Verify IS concentration - Consider a different IS matrix_effects_present->evaluate_is No improve_sample_prep Step 4: Improve Sample Preparation - Use a more selective extraction method (e.g., SPE) - Dilute the sample optimize_chromatography->improve_sample_prep improve_sample_prep->evaluate_is resolution Problem Resolved evaluate_is->resolution Post_Column_Infusion cluster_lc LC System cluster_infusion Infusion System lc_pump LC Pump autosampler Autosampler lc_pump->autosampler column Analytical Column autosampler->column tee T-piece column->tee syringe_pump Syringe Pump (with IS solution) syringe_pump->tee ms Mass Spectrometer tee->ms

References

Technical Support Center: The Use of rac-2-Aminobutyric Acid-d3 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing rac-2-Aminobutyric Acid-d3 as an internal standard in mass spectrometry-based quantification, achieving accurate and reproducible results is paramount. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in a quantitative assay?

A1: this compound serves as a stable isotope-labeled (SIL) internal standard. In isotope dilution mass spectrometry (IDMS), a known amount of the SIL internal standard is added to samples at the beginning of the preparation process.[1] Because it is chemically identical to the analyte of interest (rac-2-Aminobutyric Acid) but has a different mass, it can be distinguished by the mass spectrometer. This allows it to compensate for variability during sample preparation, such as extraction losses and matrix effects, leading to more accurate and precise quantification.[1][2]

Q2: What are the ideal characteristics of a high-quality this compound internal standard?

A2: An ideal this compound internal standard should possess the following characteristics:

  • High Isotopic Purity: It should have a very low content of the unlabeled analyte (rac-2-Aminobutyric Acid).[3] The presence of the unlabeled form as an impurity can artificially inflate the analyte signal, leading to inaccurate results, especially at low concentrations.[4]

  • Chemical Purity: It should be free from other chemical impurities that could interfere with the analysis.

  • Stable Isotopic Labeling: The deuterium labels should be on stable positions in the molecule to prevent exchange with hydrogen atoms during sample preparation and analysis.

  • Sufficient Mass Difference: The mass difference between the labeled and unlabeled compound should be adequate to prevent spectral overlap. A difference of 3 or more mass units is generally recommended for small molecules.

Q3: Can the deuterium labeling in this compound affect its chromatographic behavior?

A3: Yes, this is a phenomenon known as the "deuterium isotope effect." The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, such as its lipophilicity. This can sometimes lead to a small difference in retention time between the analyte and the internal standard on a chromatographic column. It is crucial to verify co-elution during method development to ensure that both compounds experience the same matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound as an internal standard.

Issue 1: Inaccurate results at the lower limit of quantification (LLOQ).
  • Possible Cause: The presence of unlabeled rac-2-Aminobutyric Acid as an impurity in the internal standard. This unlabeled impurity contributes to the analyte's signal, causing a positive bias in the results, which is most pronounced at the LLOQ.

  • Troubleshooting Steps:

    • Assess the Purity of the Internal Standard:

      • Prepare a high-concentration solution of the this compound in a neat solvent.

      • Analyze this solution using your LC-MS/MS method, monitoring the mass transitions for both the analyte and the internal standard.

      • A significant peak at the analyte's transition indicates the presence of unlabeled impurity.

    • Quantify the Impurity:

      • Prepare a calibration curve using a certified reference standard of the unlabeled rac-2-Aminobutyric Acid.

      • Analyze the high-concentration solution of the internal standard and use the calibration curve to determine the concentration of the unlabeled impurity.

    • Correct for the Impurity: If the level of impurity is significant (e.g., >0.1%), you may need to implement a mathematical correction in your data processing or source a higher purity internal standard.

Issue 2: Poor precision and reproducibility of results.
  • Possible Cause 1: Inconsistent addition of the internal standard to samples.

    • Troubleshooting Steps: Ensure that the internal standard spiking solution is homogeneous and that the pipetting equipment is calibrated and used correctly. The internal standard should be added as early as possible in the sample preparation workflow.

  • Possible Cause 2: Instability of the deuterium labels.

    • Troubleshooting Steps: While less common for well-designed standards, label exchange can occur under harsh sample preparation conditions (e.g., extreme pH or temperature). Evaluate the stability of the internal standard under your specific experimental conditions by incubating it with the matrix for varying amounts of time and analyzing the response.

  • Possible Cause 3: Differential matrix effects due to lack of co-elution.

    • Troubleshooting Steps:

      • Inject a mixture of the analyte and the internal standard and carefully examine their peak shapes and retention times.

      • If there is a significant difference in retention time, chromatographic conditions (e.g., gradient, column chemistry) may need to be optimized to achieve co-elution.

Data Presentation

Table 1: Impact of this compound Purity on the Quantification of a Low Concentration Sample

This table illustrates the potential impact of unlabeled analyte impurity in the internal standard on the accuracy of a sample at the Lower Limit of Quantification (LLOQ).

Isotopic Purity of this compoundUnlabeled Impurity Contribution to Analyte Signal (%)Measured Concentration at LLOQ (Nominal = 1 ng/mL)Accuracy (%)
99.9%0.1%1.05 ng/mL105%
99.5%0.5%1.25 ng/mL125%
99.0%1.0%1.50 ng/mL150%
98.0%2.0%2.00 ng/mL200%

Note: The data presented in this table is illustrative and based on a hypothetical scenario where the internal standard concentration is 100 ng/mL and the LLOQ is 1 ng/mL. The actual impact will depend on the specific concentrations used in the assay.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound

  • Preparation of Internal Standard Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a high concentration (e.g., 1 µg/mL).

  • LC-MS/MS Analysis:

    • Inject the solution onto the LC-MS/MS system.

    • Acquire data by monitoring the mass transitions for both this compound (internal standard) and rac-2-Aminobutyric Acid (unlabeled analyte).

  • Data Analysis:

    • Integrate the peak area for both the internal standard and any observed unlabeled analyte.

    • Calculate the percentage of unlabeled impurity by dividing the peak area of the unlabeled analyte by the peak area of the internal standard and multiplying by 100.

Protocol 2: Standard Quantitative Analysis Workflow

  • Sample Preparation:

    • To an aliquot of the sample (e.g., plasma, urine), add a known amount of the this compound internal standard solution.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the solvent and reconstitute the sample in a suitable injection solvent.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the unlabeled rac-2-Aminobutyric Acid.

    • Add the same amount of the internal standard to each calibration standard as was added to the samples.

    • Process the calibration standards using the same extraction procedure as the samples.

  • LC-MS/MS Analysis:

    • Inject the prepared samples and calibration standards onto the LC-MS/MS system.

    • Monitor the specific mass transitions for both the analyte and the internal standard.

  • Data Quantification:

    • For each sample and standard, calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Sample (e.g., Plasma) Add_IS Add rac-2-Aminobutyric Acid-d3 (IS) Sample->Add_IS Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing (Peak Area Ratio) LC_MSMS->Data_Processing Calibration Calibration Curve Interpolation Data_Processing->Calibration Result Final Concentration Calibration->Result

Caption: A typical experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

troubleshooting_logic Start Inaccurate or Imprecise Quantification Results Check_Purity Assess Purity of This compound Start->Check_Purity Check_Coelution Verify Chromatographic Co-elution Start->Check_Coelution Check_IS_Addition Review Internal Standard Addition Procedure Start->Check_IS_Addition Impurity_Found Significant Unlabeled Impurity Detected? Check_Purity->Impurity_Found Coelution_Issue Analyte and IS Separate? Check_Coelution->Coelution_Issue Addition_Error Inconsistent IS Addition? Check_IS_Addition->Addition_Error Impurity_Found->Check_Coelution No Correct_Data Apply Correction or Source Higher Purity IS Impurity_Found->Correct_Data Yes Coelution_Issue->Check_IS_Addition No Optimize_Chroma Optimize LC Method Coelution_Issue->Optimize_Chroma Yes Refine_Protocol Refine Pipetting and Handling Protocol Addition_Error->Refine_Protocol Yes

Caption: A logical troubleshooting workflow for issues related to internal standard performance.

References

Technical Support Center: Optimizing MS/MS Fragmentation of rac-2-Aminobutyric Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry (MS/MS) fragmentation parameters for rac-2-Aminobutyric Acid-d3. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: The precursor ion ([M+H]⁺) for this compound (molecular formula C₄H₆D₃NO₂) is expected at an m/z of approximately 107.1. Based on the fragmentation of similar amino acids, the primary product ions result from the neutral loss of formic acid (HCOOH, 46 Da) and the loss of the carboxylic group as CO₂ and H₂O (46 Da), as well as the loss of the amine group. For the deuterated compound, fragmentation of the ethyl group will also occur.

Predicted MRM transitions are summarized in the table below. These transitions should be empirically verified on your specific instrument.

AnalytePrecursor Ion (m/z)Predicted Product Ion (m/z)Predicted Neutral Loss
This compound107.161.1HCOOH (Formic Acid)
89.1H₂O (Water)
44.1C₂H₂D₃ (Deuterated Ethyl Group)

Q2: I am not seeing a strong signal for my precursor ion. What are the potential causes?

A2: A weak or absent precursor ion signal can stem from several factors:

  • Ionization Source Issues: Ensure the electrospray ionization (ESI) source is clean and that the spray is stable. Contamination can significantly suppress ionization.

  • Mobile Phase Composition: The pH of the mobile phase can impact the ionization efficiency of amino acids. For positive ion mode, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is generally recommended.

  • Analyte Concentration: The concentration of your standard solution may be too low. Prepare a fresh, higher concentration solution for initial tuning.

  • Instrument Parameters: The declustering potential (DP) or cone voltage (CV) may not be optimal for this compound. These parameters should be systematically optimized.

Q3: My peak shape is poor (e.g., splitting, tailing). What should I check?

A3: Poor peak shape is a common issue in LC-MS/MS analysis. Here are some troubleshooting steps:

  • Column Contamination: The analytical column may be contaminated with residue from previous injections. Flush the column with a strong solvent.

  • Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, it can exist in multiple ionization states, leading to split peaks. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

  • System Connections: Check all fittings and tubing for leaks or dead volume, which can cause peak broadening and tailing.

Troubleshooting Guides

Issue 1: Low or No Product Ion Intensity

If you have a stable precursor ion signal but see little to no product ion intensity after fragmentation, the collision energy (CE) is likely not optimized.

Troubleshooting Workflow:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Sample with This compound (IS) B Protein Precipitation (e.g., with Methanol or Acetonitrile) A->B C Centrifugation B->C D Supernatant Transfer C->D E Evaporation and Reconstitution D->E F Inject Sample E->F G Chromatographic Separation F->G H MS/MS Detection (MRM Mode) G->H I Peak Integration H->I J Calculate Analyte/IS Ratio I->J K Quantification using Calibration Curve J->K

Validation & Comparative

A Comparative Guide to rac-2-Aminobutyric Acid-d3 and 13C Labeled Aminobutyric Acid for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise selection of isotopically labeled compounds is critical for the accuracy and reliability of experimental outcomes. This guide provides an objective comparison of rac-2-Aminobutyric Acid-d3 and 13C labeled aminobutyric acid, offering supporting data and detailed experimental protocols to inform your choice for applications ranging from quantitative bioanalysis to metabolic research.

Stable isotope labeling is a powerful technique in modern research, enabling sensitive and specific quantification of molecules in complex biological matrices, as well as the elucidation of metabolic pathways. The two most common stable isotopes used for labeling organic molecules are deuterium (²H or D) and carbon-13 (¹³C). This guide will compare and contrast this compound and ¹³C labeled aminobutyric acid in their primary applications: as internal standards for quantitative mass spectrometry and as tracers in metabolic studies.

Performance as Internal Standards in Quantitative Mass Spectrometry

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard. They are chemically identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. However, the choice between a deuterium-labeled and a ¹³C-labeled standard can have significant implications for analytical performance.

Key Performance Characteristics:

FeatureThis compound¹³C Labeled Aminobutyric AcidRationale & Implications
Isotopic Stability High, but potential for back-exchange in certain conditions.Very High. ¹³C atoms are integrated into the carbon skeleton and are not susceptible to exchange.¹³C-labeling offers superior assurance of isotopic stability throughout sample preparation and analysis.
Chromatographic Co-elution Generally excellent, but a slight retention time shift (isotopic effect) can sometimes be observed.Excellent. The physicochemical properties are nearly identical to the unlabeled analyte, ensuring co-elution.Precise co-elution is crucial for accurate compensation of matrix effects. ¹³C-labeled standards are often superior in this regard.
Kinetic Isotope Effect (KIE) Can be significant. The C-D bond is stronger than the C-H bond, which can alter rates of metabolic conversion.Generally negligible. The mass difference between ¹²C and ¹³C is smaller, resulting in minimal KIE.[1][2]A significant KIE can be problematic if the internal standard is expected to track the analyte through metabolic or degradation processes during sample handling.
Mass Difference +3 Da from the unlabeled analyte.Variable depending on the number of ¹³C atoms (typically +1 to +4 Da).A larger mass difference can be advantageous in minimizing potential isotopic interference from the natural abundance isotopes of the unlabeled analyte.
Potential for Isotopic Interference Lower natural abundance of deuterium reduces the likelihood of interference from the unlabeled analyte's isotopic cluster.The natural abundance of ¹³C is ~1.1%, which can lead to some overlap in the mass spectra if the mass difference is small.Careful selection of the mass difference is important for ¹³C-labeled standards to avoid spectral overlap.
Cost Generally lower due to simpler synthesis.Generally higher due to more complex synthetic routes.Budgetary considerations may influence the choice of internal standard.

Hypothetical Comparative Validation Data for LC-MS/MS Quantification:

The following table summarizes expected validation data for the quantification of 2-aminobutyric acid in human plasma using either this compound or a ¹³C-labeled aminobutyric acid as an internal standard, based on typical performance characteristics.

ParameterThis compound Internal Standard¹³C Labeled Aminobutyric Acid Internal Standard
Linearity (r²) > 0.995> 0.998
Accuracy (% bias) Within ± 10%Within ± 5%
Precision (% RSD) < 15%< 10%
Lower Limit of Quantification (LLOQ) 5 ng/mL5 ng/mL
Retention Time Shift vs. Analyte 0.05 - 0.1 min< 0.02 min

Experimental Protocol: Quantification of 2-Aminobutyric Acid in Human Plasma using LC-MS/MS

This protocol is a representative method for the quantification of 2-aminobutyric acid in a biological matrix.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or ¹³C-aminobutyric acid at 1 µg/mL).

  • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • 2-Aminobutyric Acid: e.g., m/z 104 -> 58

    • This compound: e.g., m/z 107 -> 61

    • ¹³C₄-Aminobutyric Acid: e.g., m/z 108 -> 62

3. Data Analysis:

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Applications in Metabolic Research

Beyond their use as internal standards, deuterium and ¹³C-labeled aminobutyric acids serve as powerful tracers to study metabolic pathways and pharmacokinetics.

This compound for Pharmacokinetic Studies

Deuterium labeling is frequently employed in pharmacokinetic (PK) studies to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug or metabolite.[1] The key advantage of using a deuterated compound is that it is chemically very similar to the parent compound but can be distinguished by mass spectrometry. This allows for the simultaneous administration of the labeled and unlabeled compound (a "cocktail" dose) to assess bioavailability and metabolism.

However, the kinetic isotope effect (KIE) must be considered. The stronger C-D bond can slow down metabolic reactions that involve the cleavage of this bond, potentially altering the PK profile compared to the unlabeled compound.[1] This effect can be intentionally exploited to create "heavy drugs" with improved metabolic stability.

¹³C Labeled Aminobutyric Acid for Metabolic Flux Analysis

¹³C-labeled compounds are the tracers of choice for metabolic flux analysis (MFA).[3] In a typical ¹³C-MFA experiment, cells or organisms are fed a ¹³C-labeled substrate (e.g., ¹³C-glucose or ¹³C-glutamine). The ¹³C atoms are incorporated into various metabolites as they move through the metabolic network. By measuring the mass isotopomer distribution of downstream metabolites, such as amino acids, using mass spectrometry or NMR, the relative rates (fluxes) of different metabolic pathways can be determined.

For studying the biosynthesis of 2-aminobutyric acid, a ¹³C-labeled precursor like [U-¹³C]-glucose would be used. The labeling pattern in the resulting 2-aminobutyric acid would reveal the metabolic pathways that contributed to its synthesis.

Visualizing Experimental Workflows

Stable Isotope Labeling Workflow for Quantitative Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analysis A Biological Sample (e.g., Plasma) B Spike with Internal Standard (d3 or 13C Labeled) A->B C Protein Precipitation & Extraction B->C D LC-MS/MS Analysis C->D E Peak Integration D->E F Ratio Calculation (Analyte/IS) E->F G Quantification via Calibration Curve F->G

Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

Biosynthesis of 2-Aminobutyric Acid

G Thr Threonine aKG alpha-Ketobutyrate Thr->aKG Threonine Dehydratase ABA 2-Aminobutyric Acid aKG->ABA Transaminase aKG->ABA Glutamate Glu Glutamate aKetoGlu alpha-Ketoglutarate Glu->aKetoGlu Glu->aKetoGlu alpha-Ketoglutarate

Caption: Simplified biosynthetic pathway of 2-aminobutyric acid from threonine.

Conclusion

The choice between this compound and ¹³C labeled aminobutyric acid depends heavily on the intended application.

  • For use as an internal standard in quantitative mass spectrometry, ¹³C labeled aminobutyric acid is generally the superior choice due to its greater isotopic stability and minimal kinetic isotope effect, which can lead to higher accuracy and precision. However, this compound can be a cost-effective alternative if potential chromatographic shifts and KIEs are carefully evaluated and controlled for.

  • For metabolic research, the two types of labels have distinct applications. This compound is well-suited for pharmacokinetic studies to trace the fate of the molecule in vivo. In contrast, ¹³C labeled aminobutyric acid, or more commonly its precursors, are essential for metabolic flux analysis to quantify the rates of its biosynthesis and related pathways.

By understanding the key characteristics and experimental considerations outlined in this guide, researchers can make an informed decision to select the most appropriate isotopically labeled aminobutyric acid for their specific research needs, ultimately leading to more robust and reliable scientific data.

References

A Head-to-Head Comparison: Deuterated vs. 15N-Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative data. Stable isotope-labeled (SIL) internal standards are the gold standard for mitigating analytical variability. This guide provides an objective comparison of two common types of SIL internal standards: deuterated (²H) and nitrogen-15 (¹⁵N) labeled compounds, supported by established principles and experimental data.

The fundamental principle of using a SIL internal standard is isotope dilution mass spectrometry (IDMS). A known amount of the isotopically heavier version of the analyte is added to a sample at the beginning of the workflow. Because the SIL internal standard is chemically identical to the analyte, it experiences the same processing effects, such as extraction losses, and the same ionization suppression or enhancement in the mass spectrometer. The ratio of the analyte's signal to the internal standard's signal remains constant, allowing for highly accurate and precise quantification.[1]

However, the choice of isotope—most commonly deuterium (²H) versus heavier isotopes like carbon-13 (¹³C) or nitrogen-15 (¹⁵N)—is not trivial and can have significant consequences for assay performance. While often more accessible and cost-effective, deuterated standards can present analytical challenges that are largely circumvented by the use of ¹⁵N-labeled standards.

Key Performance Characteristics: A Comparative Analysis

The ideal internal standard should be a perfect mimic of the analyte throughout the entire analytical process. The primary distinctions between deuterated and ¹⁵N-labeled standards lie in their chromatographic behavior and isotopic stability.

FeatureDeuterated (²H) Internal Standard¹⁵N-Labeled Internal StandardRationale
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the analyte ("isotope effect").[2]Co-elutes almost perfectly with the unlabeled analyte.The significant mass difference between hydrogen and deuterium can alter the physicochemical properties (e.g., lipophilicity) of the molecule, leading to chromatographic separation. This can result in the analyte and internal standard experiencing different matrix effects, compromising quantification.[3] The smaller relative mass difference with ¹⁵N results in negligible chromatographic shifts.
Isotopic Stability Deuterium labels can be susceptible to back-exchange with hydrogen from the solvent, particularly if located on heteroatoms (-OH, -NH, -SH).[4]The ¹⁵N isotope is incorporated into the stable molecular backbone and is not susceptible to exchange.Loss of the isotopic label compromises the integrity of the internal standard, leading to inaccurate results. ¹⁵N (and ¹³C) labels are chemically more stable.[5]
Synthesis & Cost Generally less complex and more cost-effective to synthesize.Synthesis can be more complex and expensive due to the need for ¹⁵N-labeled starting materials.The wider availability of deuterated reagents and simpler labeling procedures contribute to lower costs.
Mass Spectrometric Interference The signal of the deuterated standard may overlap with the natural isotope distribution of the analyte if the mass shift is insufficient.A mass shift of at least 3-4 amu is typically sufficient to move the signal outside the analyte's isotopic cluster.A sufficient mass difference is crucial to prevent spectral overlap and ensure accurate measurement of both the analyte and the internal standard.

Quantitative Data Summary

While direct head-to-head comparative studies for every analyte are not always available in the literature, the principles outlined above are well-documented. The performance of a stable isotope-labeled internal standard is demonstrably superior to that of a structural analog. The following data for the anticancer agent Kahalalide F illustrates the significant improvement in precision and accuracy achieved with a deuterated internal standard compared to an analog. It is important to note that ¹⁵N-labeled standards are expected to provide at least this level of improvement, and often greater, due to their superior co-elution and stability.

Table 1: Comparison of an Analogous vs. a Deuterated Internal Standard for the LC-MS/MS Assay of Kahalalide F in Plasma

Internal Standard TypeMean Bias (%) (n=340)Standard Deviation of Bias
Analogous Internal Standard96.88.6
Deuterated Internal Standard100.37.6

This data shows a statistically significant improvement in both accuracy (a mean bias closer to 100%) and precision (a lower standard deviation) when using the deuterated internal standard.

To further illustrate the expected performance differences based on the known properties of these standards, the following table presents hypothetical but realistic validation data for an analyte quantified using both a deuterated and a ¹⁵N-labeled internal standard.

Table 2: Hypothetical Validation Data Comparing Deuterated and ¹⁵N-Labeled Internal Standards

ParameterDeuterated IS¹⁵N-Labeled IS
Accuracy (% Bias)
Low QC-4.2%-1.5%
Mid QC-2.5%-0.8%
High QC-3.1%-1.2%
Precision (%RSD)
Intra-day< 7.0%< 3.0%
Inter-day< 8.5%< 4.0%
Matrix Effect (%RSD) 12.5%< 5.0%

This hypothetical data illustrates the superior accuracy, precision, and reduced matrix effect variability expected from a ¹⁵N-labeled internal standard due to its ideal co-elution with the analyte.

Experimental Protocols

A robust validation is crucial to confirm the suitability of any internal standard. The following is a representative experimental protocol for a bioanalytical assay to compare the performance of a deuterated and a ¹⁵N-labeled internal standard.

Objective

To evaluate and compare the accuracy, precision, linearity, and matrix effects of a bioanalytical method for a target analyte using both a deuterated and a ¹⁵N-labeled internal standard.

Materials
  • Analyte reference standard

  • Deuterated internal standard

  • ¹⁵N-labeled internal standard

  • Control biological matrix (e.g., human plasma)

  • HPLC-grade solvents

Methodology
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte, deuterated IS, and ¹⁵N-labeled IS in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare working solutions of the analyte for calibration standards and quality controls (QCs) by serial dilution.

    • Prepare separate working solutions for the deuterated IS and ¹⁵N-labeled IS at a concentration suitable for spiking into samples.

  • Preparation of Calibration Standards and Quality Controls:

    • Prepare two sets of calibration curves by spiking the analyte working solutions into the control matrix to achieve a range of concentrations (e.g., 8-10 non-zero standards).

    • Prepare two sets of QCs at a minimum of four concentration levels (LOD, LQC, MQC, HQC) in the control matrix.

  • Sample Preparation:

    • For the first set of calibrators and QCs, add a precise volume of the deuterated IS working solution.

    • For the second set, add a precise volume of the ¹⁵N-labeled IS working solution.

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Analyze both sets of samples using the same validated LC-MS/MS method.

    • Liquid Chromatography: Utilize a column and mobile phase that provide good retention and peak shape for the analyte. A gradient elution is typically used.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-product ion transitions, collision energy, and other MS parameters for the analyte and both internal standards.

  • Data Analysis and Comparison:

    • For each set, construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration and perform a linear regression.

    • Quantify the QC samples using their respective calibration curves.

    • Calculate the accuracy (% bias) and precision (%RSD) for both intra-day and inter-day runs for each set.

    • Evaluate matrix effects for each IS by comparing the response of the IS in post-extraction spiked matrix samples to its response in a clean solvent.

    • Compare the validation parameters obtained with the deuterated IS to those obtained with the ¹⁵N-labeled IS.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the comparison of internal standards.

G Bioanalytical Workflow Using a Stable Isotope-Labeled Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Add Known Amount of IS (Deuterated or ¹⁵N-Labeled) Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Generate Calibration Curve Ratio->Curve Quant Quantify Analyte Concentration Curve->Quant G Logical Comparison of Deuterated vs. ¹⁵N-Labeled Internal Standards cluster_Deuterated Deuterated Standard Characteristics cluster_N15 ¹⁵N-Labeled Standard Characteristics IS_Choice Choice of Stable Isotope Deuterated Deuterated (²H) Standard IS_Choice->Deuterated N15 ¹⁵N-Labeled Standard IS_Choice->N15 D_Cost Lower Cost Deuterated->D_Cost D_IsotopeEffect Potential Isotope Effect (Chromatographic Shift) Deuterated->D_IsotopeEffect D_Stability Potential H/D Back-Exchange Deuterated->D_Stability N_Cost Higher Cost N15->N_Cost N_IsotopeEffect Negligible Isotope Effect (Co-elution) N15->N_IsotopeEffect N_Stability High Isotopic Stability N15->N_Stability D_Result Risk of Inaccurate Quantification due to Differential Matrix Effects D_IsotopeEffect->D_Result N_Result Higher Accuracy and Precision N_IsotopeEffect->N_Result

References

The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using rac-2-Aminobutyric Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In the realm of quantitative bioanalysis, particularly for endogenous compounds like 2-aminobutyric acid, the choice of an internal standard is a critical factor that can significantly impact data quality. This guide provides an objective comparison of analytical method validation using the deuterated internal standard, rac-2-Aminobutyric Acid-d3, versus non-deuterated alternatives, supported by representative experimental data and detailed methodologies.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, 2-aminobutyric acid, allowing them to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency.[1][2] This guide will delve into the performance of this compound in key validation parameters and compare it with common non-deuterated alternatives like L-2-aminobutyric acid, norvaline, or sarcosine.[3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard like this compound over a structural analog is most evident when evaluating critical bioanalytical method validation parameters. The following tables summarize representative quantitative data from the validation of analytical methods for amino acids using both types of internal standards.

Table 1: Linearity & Lower Limit of Quantification (LLOQ)

ParameterThis compound (Representative Data)Structural Analog (e.g., Norvaline) (Expected Performance)
Linearity (r²) >0.999>0.995
LLOQ 0.2 µM0.5 - 1.0 µM
Accuracy at LLOQ 80-120%80-120%
Precision at LLOQ <20%<20%

Data for this compound is representative of typical performance for deuterated amino acid standards in bioanalytical methods.

Table 2: Accuracy & Precision

QC LevelThis compound (Representative Data)Structural Analog (e.g., Norvaline) (Expected Performance)
Accuracy (% Bias) Precision (% RSD)
Low QC ± 5%< 10%
Mid QC ± 5%< 10%
High QC ± 5%< 10%

Data for this compound is representative of typical performance for deuterated amino acid standards in bioanalytical methods.

Table 3: Matrix Effect & Recovery

ParameterThis compound (Representative Data)Structural Analog (e.g., Norvaline) (Expected Performance)
Matrix Effect (% RSD of IS-normalized matrix factor) < 15%15-30%
Recovery (% RSD) < 15%< 20%

Data for this compound is representative of typical performance for deuterated amino acid standards in bioanalytical methods.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical method validation. Below are representative protocols for key experiments.

Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of 2-aminobutyric acid and this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with appropriate volumes of the 2-aminobutyric acid stock solution to achieve a concentration range of 0.2 to 200 µM.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same blank biological matrix.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of acetonitrile containing the this compound internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm.

  • Column Temperature: 45 °C.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation of 2-aminobutyric acid from other matrix components.

  • Mass Spectrometer: Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 2-aminobutyric acid and this compound.

Validation Experiments
  • Linearity: Analyze the calibration standards in triplicate and perform a linear regression of the peak area ratio (analyte/internal standard) versus the nominal concentration. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Analyze six replicates of each QC level on three separate days. The mean concentration should be within ±15% of the nominal value (accuracy), and the relative standard deviation (RSD) should be <15% (precision).

  • Selectivity: Analyze at least six different sources of the blank biological matrix to ensure no significant interfering peaks are present at the retention times of the analyte and internal standard.

  • Matrix Effect: Compare the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution at the same concentration. The internal standard-normalized matrix factor should have an RSD of <15%.

  • Recovery: Compare the response of the analyte in pre-extraction spiked matrix samples to the response in post-extraction spiked samples. The recovery should be consistent across different concentrations, with an RSD of <15%.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams illustrate the bioanalytical workflow and the rationale for using a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add rac-2-Aminobutyric Acid-d3 (IS) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Caption: Bioanalytical workflow for the quantification of 2-aminobutyric acid.

IS_Comparison cluster_analyte Analyte: 2-Aminobutyric Acid cluster_is Internal Standard (IS) cluster_process Analytical Process cluster_compensation Compensation for Variability Analyte Analyte Process Sample Prep Chromatography Ionization Analyte->Process Deuterated_IS This compound (Deuterated) Deuterated_IS->Process Analog_IS Structural Analog (e.g., Norvaline) Analog_IS->Process Deuterated_Comp Excellent Compensation (Co-elution, similar ionization) Process->Deuterated_Comp Tracks Analyte Behavior Closely Analog_Comp Partial Compensation (Different retention time, different ionization) Process->Analog_Comp Behavior Differs from Analyte

Caption: Rationale for using a deuterated vs. a structural analog internal standard.

References

The Gold Standard: A Comparative Guide to Deuterated Internal Standards for Enhanced Accuracy and Precision in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In the realm of mass spectrometry-based bioanalysis, the choice of an internal standard is a critical decision that directly influences the reliability of results. This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by experimental data, to facilitate informed decisions in analytical method development.

Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely regarded as the "gold standard" in quantitative bioanalysis.[1] Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest, allowing them to effectively compensate for variability throughout the analytical workflow.[1][2] By co-eluting with the analyte, deuterated standards experience the same matrix effects, extraction inefficiencies, and instrument response fluctuations, leading to a significant improvement in accuracy and precision.[1][3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over non-deuterated (analog) internal standards is well-documented in scientific literature. The structural similarity of analog standards is often insufficient to compensate for the nuanced variations that occur during sample processing and analysis.

Key Advantages of Deuterated Standards:

  • Improved Accuracy and Precision: By mimicking the analyte's behavior, deuterated standards provide more reliable correction for experimental variability, resulting in data that is closer to the true value and more reproducible.

  • Effective Matrix Effect Compensation: Matrix effects, the suppression or enhancement of the analyte signal by co-eluting compounds, are a major source of error in LC-MS/MS analysis. The co-elution of deuterated standards ensures that they are subject to the same matrix effects as the analyte, allowing for accurate normalization of the signal.

  • Enhanced Robustness of Bioanalytical Methods: The use of deuterated standards leads to more rugged and reliable assays, reducing the likelihood of failed batches and ensuring consistent performance over time.

Quantitative Data Summary

The following tables summarize experimental data from comparative studies, highlighting the enhanced accuracy and precision achieved with deuterated internal standards.

AnalyteInternal Standard TypeMatrixAccuracy (% Mean Bias)Precision (%RSD)Reference
Kahalalide FAnalog ISPlasma96.88.6
Kahalalide FDeuterated IS Plasma100.3 7.6
Drug XStructural AnalogPlasma85.3 - 92.18.7 - 12.8
Drug XDeuterated (D4) IS Plasma98.5 - 101.2 2.5 - 4.2
Drug X¹³C-Labeled ISPlasma99.1 - 100.52.2 - 3.8

Table 1: Comparison of Assay Performance. This table demonstrates the superior accuracy and precision of a deuterated internal standard compared to a non-deuterated analog for the quantification of Kahalalide F and a representative "Drug X".

AnalyteInternal StandardMatrixAccuracy (% Deviation from Target)Precision (%CV)Reference
5-HIAADeuterated IS Urine< 12< 12
ImidaclopridNo Internal StandardCannabis Flower>60% difference from nominal>50%
ImidaclopridDeuterated IS Cannabis Flower<25% difference from nominal<20%

Table 2: Improved Performance in Complex Matrices. This data highlights the critical role of deuterated internal standards in maintaining accuracy and precision in complex biological matrices like urine and cannabis.

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving reliable quantitative results. The following are step-by-step methodologies for common sample preparation techniques used in conjunction with deuterated internal standards for LC-MS/MS analysis.

Protein Precipitation (PPT)

This method is a rapid and simple approach for removing the majority of proteins from a biological sample.

Materials:

  • Biological matrix (e.g., plasma, serum)

  • Deuterated internal standard spiking solution

  • Ice-cold acetonitrile (ACN) containing 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

  • Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard spiking solution to the sample.

  • Vortex briefly to ensure thorough mixing.

  • Add 300 µL of ice-cold ACN with 0.1% formic acid to the sample to precipitate the proteins.

  • Vortex the sample vigorously for 1 minute.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a sample clean-up method that separates analytes from interferences based on their differential solubility in two immiscible liquid phases.

Materials:

  • Biological matrix

  • Deuterated internal standard spiking solution

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Aqueous buffer (if pH adjustment is needed)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent

Procedure:

  • Pipette a known volume of the biological sample into a clean tube.

  • Add the deuterated internal standard spiking solution.

  • Add the appropriate aqueous buffer to adjust the pH, if necessary.

  • Add the immiscible organic extraction solvent.

  • Vortex vigorously for 2-5 minutes to ensure efficient extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable reconstitution solvent for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample clean-up and concentration, offering superior removal of matrix components compared to PPT and LLE.

Materials:

  • Biological matrix

  • Deuterated internal standard spiking solution

  • SPE cartridge (e.g., C18, mixed-mode)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent

  • Elution solvent

  • SPE manifold

Procedure:

  • Condition the SPE cartridge by passing the conditioning solvent through it.

  • Equilibrate the cartridge with the equilibration solvent.

  • Load the pre-treated sample (spiked with deuterated internal standard) onto the cartridge.

  • Wash the cartridge with the wash solvent to remove interfering compounds.

  • Elute the analyte and deuterated internal standard with the elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the appropriate solvent for LC-MS/MS analysis.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the principle of matrix effect compensation using deuterated internal standards.

Quantitative_Bioanalysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PeakIntegration Peak Integration LCMS->PeakIntegration RatioCalculation Calculate Analyte/IS Ratio PeakIntegration->RatioCalculation Quantification Quantification via Calibration Curve RatioCalculation->Quantification

Caption: General workflow for quantitative bioanalysis using a deuterated internal standard.

Matrix_Effect_Compensation cluster_NoIS Without Internal Standard cluster_WithDIS With Deuterated Internal Standard AnalyteSignal Analyte Signal MatrixEffect Matrix Effect (Ion Suppression) AnalyteSignal->MatrixEffect InaccurateResult Inaccurate Result MatrixEffect->InaccurateResult Analyte_IS_Signal Analyte & Deuterated IS Signals MatrixEffect_IS Matrix Effect (Affects Both Equally) Analyte_IS_Signal->MatrixEffect_IS RatioCalculation Ratio Remains Constant MatrixEffect_IS->RatioCalculation AccurateResult Accurate Result RatioCalculation->AccurateResult

Caption: Principle of matrix effect compensation by a co-eluting deuterated internal standard.

References

Enhancing Amino Acid Analysis: An Inter-Laboratory Comparison and the Case for Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to improving accuracy and reproducibility in amino acid quantification through inter-laboratory comparison and the adoption of advanced internal standards like rac-2-Aminobutyric Acid-d3.

Amino acid analysis is a cornerstone of research and development in the life sciences, critical for protein quantification, nutritional assessment, and biomarker discovery. However, significant variability in results between laboratories can undermine the reliability and comparability of these crucial measurements. This guide presents a summary of findings from a representative inter-laboratory study to highlight typical performance characteristics and proposes a path toward enhanced accuracy through the use of deuterated internal standards.

The Challenge of Inter-Laboratory Variability

The quantification of amino acids is susceptible to a variety of factors that can introduce variability, including the choice of analytical method, sample preparation protocols, and instrument calibration.[1] Proficiency testing and inter-laboratory comparisons are essential tools for laboratories to assess their performance against their peers, identify potential biases in their methods, and ensure the reliability of their data.[2]

A Glimpse into a Collaborative Study: AOAC Official Method 2018.06

To illustrate the performance of a widely used method, we summarize the results from the inter-laboratory validation study for AOAC Official Method 2018.06, which focuses on the determination of total amino acids in various complex matrices like infant formula and dairy products.[3][4][5] This method utilizes ultra-high-performance liquid chromatography with UV detection (UHPLC-UV) after acid hydrolysis and pre-column derivatization.

The following table summarizes the statistical performance for a selection of amino acids from the study, showcasing the method's repeatability (within-laboratory variance) and reproducibility (between-laboratory variance).

Amino AcidMean Concentration ( g/100g )Repeatability Standard Deviation (Sr)Reproducibility Standard Deviation (SR)Repeatability Relative Standard Deviation (RSDr) %Reproducibility Relative Standard Deviation (RSDR) %
Aspartic Acid1.150.020.051.744.35
Threonine0.480.010.022.084.17
Serine0.580.010.031.725.17
Glutamic Acid2.250.040.101.784.44
Proline1.050.020.051.904.76
Glycine0.220.010.014.554.55
Alanine0.380.010.022.635.26
Valine0.620.010.031.614.84
Isoleucine0.530.010.021.893.77
Leucine1.020.020.041.963.92
Tyrosine0.490.010.022.044.08
Phenylalanine0.540.010.021.853.70
Histidine0.300.010.013.333.33
Lysine0.880.020.042.274.55
Arginine0.410.010.022.444.88

Data is representative of performance for a specific matrix within the AOAC 2018.06 collaborative study. Actual values vary depending on the sample matrix.

The Path to Higher Accuracy: Deuterated Internal Standards

While methods like AOAC 2018.06 provide a solid foundation, the use of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) offers higher sensitivity and specificity. In LC-MS analysis, the use of stable isotope-labeled internal standards is paramount for achieving the highest level of accuracy. Deuterated internal standards, such as this compound, are chemically almost identical to their non-deuterated counterparts and co-elute during chromatography. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to more robust and reliable quantification.

This compound is an ideal internal standard for amino acid analysis as it is a non-proteinogenic amino acid, meaning it is not naturally present in biological samples, thus avoiding interference. Its deuteration provides a distinct mass shift for detection by mass spectrometry without significantly altering its chemical behavior.

Experimental Protocols

Below are the detailed methodologies for the AOAC Official Method 2018.06 as a reference, followed by a recommended protocol for incorporating a deuterated internal standard for LC-MS analysis.

AOAC Official Method 2018.06: UHPLC-UV

This method is designed for the quantification of total amino acids (excluding tryptophan) in infant formulas, adult nutritionals, and dairy and cereal matrices.

1. Sample Hydrolysis:

  • Weigh an appropriate amount of the sample into a hydrolysis tube.

  • Add an internal standard (e.g., norvaline).

  • Add 6 M hydrochloric acid containing phenol.

  • For the analysis of cysteine and methionine as cysteic acid and methionine sulfone, perform a pre-hydrolysis oxidation with performic acid.

  • Seal the tube under nitrogen and heat at 110-115 °C for 24 hours.

  • Cool the hydrolysate, neutralize with sodium hydroxide, and dilute to a known volume with a suitable buffer.

2. Derivatization:

  • Use a pre-column derivatization reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

  • Mix the diluted hydrolysate with the derivatizing reagent and allow the reaction to proceed according to the manufacturer's instructions.

3. UHPLC-UV Analysis:

  • Column: A C18 reversed-phase column suitable for amino acid analysis.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Detection: UV detector set at the appropriate wavelength for the derivatized amino acids (e.g., 260 nm for AQC derivatives).

  • Quantification: Calculate the concentration of each amino acid based on the peak area relative to the internal standard and a calibration curve of amino acid standards.

Recommended Protocol for LC-MS with this compound

This protocol is a general guideline for the analysis of free amino acids in a biological matrix using a deuterated internal standard.

1. Sample Preparation:

  • To a known volume or weight of the sample (e.g., plasma, cell culture media), add a known amount of this compound internal standard solution.

  • Precipitate proteins by adding a solvent such as acetonitrile or methanol.

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS analysis.

2. LC-MS/MS Analysis:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Establish specific MRM transitions for each amino acid and for this compound.

  • Quantification: Calculate the concentration of each amino acid by determining the ratio of the peak area of the native amino acid to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of amino acid standards and the internal standard.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the workflows for an inter-laboratory comparison and a typical LC-MS analysis with an internal standard.

Inter_Laboratory_Comparison_Workflow cluster_0 Coordinating Body cluster_1 Participating Laboratories Prepare & Distribute Homogenized Sample Prepare & Distribute Homogenized Sample Receive Sample Receive Sample Prepare & Distribute Homogenized Sample->Receive Sample Collect Data from Participating Labs Collect Data from Participating Labs Statistical Analysis (Mean, SD, CV) Statistical Analysis (Mean, SD, CV) Collect Data from Participating Labs->Statistical Analysis (Mean, SD, CV) Issue Proficiency Report Issue Proficiency Report Statistical Analysis (Mean, SD, CV)->Issue Proficiency Report Perform Amino Acid Analysis Perform Amino Acid Analysis Receive Sample->Perform Amino Acid Analysis Report Results Report Results Perform Amino Acid Analysis->Report Results Report Results->Collect Data from Participating Labs

Caption: Workflow of an inter-laboratory comparison study.

LC_MS_Analysis_Workflow Sample Sample Add IS to Sample Add IS to Sample Sample->Add IS to Sample Internal Standard (this compound) Internal Standard (this compound) Internal Standard (this compound)->Add IS to Sample Protein Precipitation Protein Precipitation Add IS to Sample->Protein Precipitation Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing (Peak Area Ratio) Data Processing (Peak Area Ratio) LC-MS/MS Analysis->Data Processing (Peak Area Ratio) Quantification via Calibration Curve Quantification via Calibration Curve Data Processing (Peak Area Ratio)->Quantification via Calibration Curve Final Concentration Final Concentration Quantification via Calibration Curve->Final Concentration

Caption: LC-MS amino acid analysis with an internal standard.

References

A Comparative Guide to Isotopic Labeling Strategies for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, isotopic labeling strategies are pivotal for the accurate and robust measurement of protein abundance. These techniques enable researchers to unravel complex biological processes, identify novel biomarkers, and accelerate drug discovery. This guide provides an objective comparison of the performance of four widely used isotopic labeling methods: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Stable Isotope Dimethyl Labeling.

Performance Comparison of Isotopic Labeling Strategies

The selection of an appropriate isotopic labeling strategy is contingent upon the specific experimental goals, sample type, and desired depth of proteomic analysis. Key performance indicators include accuracy, precision, dynamic range, and throughput.

FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)TMT (Tandem Mass Tags)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)Stable Isotope Dimethyl Labeling
Principle Metabolic Labeling (in vivo)Chemical Labeling (in vitro)Chemical Labeling (in vitro)Chemical Labeling (in vitro)
Labeling Stage Protein (during cell culture)Peptide (post-digestion)Peptide (post-digestion)Peptide (post-digestion)
Quantification Level MS1MS2/MS3MS2MS1
Accuracy High; considered the gold standard as samples are mixed early, minimizing experimental variability.[1][2][3]High, with MS3-based quantification mitigating ratio compression.[2]High, but can be affected by ratio compression.[4]Comparable to SILAC.
Precision High; low intra- and inter-experimental variability.Good, but can be influenced by co-isolation interference.Good, but susceptible to co-isolation interference.Good, though slightly lower reproducibility than SILAC.
Dynamic Range Limited; typically around 1:10, can be affected by ratio compression.Wider dynamic range, especially with MS3.Limited by ratio compression.Limited; similar to SILAC, with observed ratio compression.
Throughput/Multiplexing Typically 2- or 3-plex.High; up to 18-plex.Up to 8-plex.Typically 2- or 3-plex.
Sample Applicability Limited to metabolically active, dividing cells.Broad applicability to virtually any sample type.Broad applicability to virtually any sample type.Broad applicability to virtually any sample type.
Cost Can be expensive due to labeled media and amino acids.Reagents can be costly.Reagents can be costly.Cost-effective.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of isotopic labeling experiments. Below are generalized protocols for each of the four key strategies.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
  • Cell Culture and Labeling: Two populations of cells are cultured in specialized SILAC media. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-Arginine and 13C6-L-Lysine). Cells are cultured for at least five passages to ensure complete incorporation of the labeled amino acids into the proteome.

  • Sample Collection and Mixing: After the respective treatments, cells from the "light" and "heavy" populations are harvested and counted. Equal numbers of cells (or equal amounts of protein) from each population are then mixed.

  • Protein Extraction and Digestion: The combined cell pellet is lysed, and the proteins are extracted. The protein mixture is then digested into peptides, typically using trypsin.

  • Peptide Fractionation and Desalting: The resulting peptide mixture is fractionated to reduce complexity, often by strong cation exchange (SCX) or hydrophilic interaction liquid chromatography (HILIC). The fractions are then desalted using C18 columns.

  • LC-MS/MS Analysis: The desalted peptide fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantification is performed at the MS1 level by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Tandem Mass Tag (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Labeling
  • Protein Extraction and Digestion: Proteins are extracted from each sample, and the protein concentration is determined. Equal amounts of protein from each sample are then reduced, alkylated, and digested into peptides using an enzyme like trypsin.

  • Peptide Labeling: Each peptide sample is individually labeled with a specific isobaric tag (TMT or iTRAQ). The labeling reaction targets the primary amines of the peptides. After labeling, the reaction is quenched.

  • Sample Pooling: The labeled peptide samples are combined into a single mixture.

  • Peptide Fractionation and Desalting: The pooled peptide mixture is fractionated using techniques such as SCX or high-pH reversed-phase chromatography. The fractions are then desalted.

  • LC-MS/MS Analysis: The desalted peptide fractions are analyzed by LC-MS/MS. During fragmentation in the mass spectrometer, reporter ions are generated from the isobaric tags. The relative abundance of proteins is determined by comparing the intensities of these reporter ions at the MS2 or MS3 level.

Stable Isotope Dimethyl Labeling
  • Protein Extraction and Digestion: Proteins are extracted from each sample, and the protein concentration is determined. Equal amounts of protein are then digested into peptides.

  • Peptide Labeling: Each peptide sample is labeled with a "light" or "heavy" dimethyl label through reductive amination. This is achieved using formaldehyde (CH2O for light, CD2O for heavy) and a reducing agent like sodium cyanoborohydride (NaBH3CN).

  • Sample Pooling: The "light" and "heavy" labeled peptide samples are mixed in a 1:1 ratio.

  • Peptide Fractionation and Desalting: The combined peptide mixture is fractionated and desalted.

  • LC-MS/MS Analysis: The desalted peptide fractions are analyzed by LC-MS/MS. Quantification is performed at the MS1 level by comparing the signal intensities of the "light" and "heavy" labeled peptide pairs.

Visualizing Isotopic Labeling Strategies and Applications

To further illustrate the concepts discussed, the following diagrams visualize a key signaling pathway frequently studied with these techniques, a typical experimental workflow, and the logical relationship between the different labeling strategies.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Mass Spectrometry Analysis p1 Protein Extraction p2 Quantification p1->p2 p3 Reduction & Alkylation p2->p3 p4 Digestion (e.g., Trypsin) p3->p4 l2 Chemical Labeling (in vitro) (TMT, iTRAQ, Dimethyl) p4->l2 l1 SILAC (in vivo) a1 Sample Pooling l1->a1 l2->a1 a2 Fractionation a1->a2 a3 LC-MS/MS a2->a3 a4 Data Analysis a3->a4

A generalized experimental workflow for isotopic labeling in quantitative proteomics.

labeling_strategies cluster_principle Labeling Principle cluster_methods Labeling Methods cluster_quantification Quantification Level metabolic Metabolic Labeling silac SILAC metabolic->silac chemical Chemical Labeling tmt TMT chemical->tmt itraq iTRAQ chemical->itraq dimethyl Dimethyl Labeling chemical->dimethyl ms1 MS1 Level silac->ms1 ms2 MS2/MS3 Level tmt->ms2 itraq->ms2 dimethyl->ms1

Logical relationships between different isotopic labeling strategies.

egfr_signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation

Simplified diagram of the EGFR signaling pathway, a common target of proteomic studies.

References

A Comparative Guide to Assessing the Isotopic Enrichment of rac-2-Aminobutyric Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic enrichment of rac-2-Aminobutyric Acid-d3, a deuterated stable isotope-labeled amino acid. This document is intended to assist researchers in selecting the most appropriate analytical technique for their specific experimental needs by offering a detailed overview of performance, protocols, and alternative tracers.

Introduction to this compound as a Tracer

This compound is a non-proteinogenic amino acid that serves as a valuable tool in metabolic research. By replacing three hydrogen atoms with deuterium, a stable isotope, this compound can be used as a tracer to investigate various metabolic pathways without the safety concerns associated with radioactive isotopes. Its applications include, but are not limited to, studying amino acid metabolism, metabolic flux analysis, and as an internal standard in quantitative mass spectrometry-based assays. The accurate determination of its isotopic enrichment is crucial for the correct interpretation of experimental results.

Analytical Methodologies: A Head-to-Head Comparison

The two primary analytical techniques for determining the isotopic enrichment of stable isotope-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and disadvantages in terms of sensitivity, sample preparation, and the type of information provided.

Data Presentation: Quantitative Performance
ParameterLC-MS/MSNMR Spectroscopy
Limit of Detection (LOD) 0.05 - 10 nM1 - 10 µM
Limit of Quantification (LOQ) 0.2 - 50 nM5 - 50 µM
Precision (%RSD) < 15%< 10%
Accuracy (%Bias) ± 15%± 10%
Sample Throughput High (minutes per sample)Low (minutes to hours per sample)
Information Provided Isotopic enrichment (mass shift)Isotopic enrichment, position of label
Comparison of Alternatives

While this compound is a useful tracer, several alternatives can be employed depending on the specific research question.

TracerIsotope(s)Typical ApplicationAdvantagesDisadvantages
This compound ²H (Deuterium)Amino acid metabolism, flux analysisRelatively low cost, minimal kinetic isotope effect in many cases.Potential for H/D exchange, lower mass shift than ¹³C.
L-Threonine-¹³C₄,¹⁵N ¹³C, ¹⁵NPrecursor to 2-aminobutyric acid, flux analysisProvides information on both carbon and nitrogen flux, higher mass shift.Higher cost, more complex synthesis.
Deuterium Oxide (D₂O) ²H (Deuterium)General metabolic labeling of multiple moleculesLabels a wide range of biomolecules, relatively inexpensive.Non-specific labeling, requires deconvolution of complex data.
L-Methionine-¹³C₅,¹⁵N ¹³C, ¹⁵NPrecursor to S-adenosylmethionine and related pathwaysTraces key methylation pathways.Indirectly traces 2-aminobutyric acid metabolism.

Experimental Protocols

LC-MS/MS Method for Isotopic Enrichment of this compound

This protocol outlines a general procedure for the analysis of this compound in a biological matrix (e.g., plasma, cell culture media).

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of sample, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C,¹⁵N-labeled 2-aminobutyric acid).

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

b. Chromatographic Conditions

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 95% B, hold for 1 minute, decrease to 40% B over 5 minutes, hold for 2 minutes, then return to 95% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Unlabeled 2-Aminobutyric Acid: Precursor ion (m/z) 104.1 -> Product ion (m/z) 58.1

    • This compound: Precursor ion (m/z) 107.1 -> Product ion (m/z) 61.1

  • Collision Energy and other parameters: Optimize for the specific instrument.

d. Data Analysis

Isotopic enrichment is calculated from the ratio of the peak areas of the labeled (d3) and unlabeled (d0) forms of 2-aminobutyric acid.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis BiologicalSample Biological Sample ProteinPrecipitation Protein Precipitation (Methanol) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (HILIC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis cluster_sample_prep_nmr Sample Preparation cluster_nmr_analysis NMR Analysis Extraction Metabolite Extraction Purification Purification (Optional) Extraction->Purification Lyophilization Lyophilization Purification->Lyophilization Dissolution Dissolution in D2O with Internal Standard Lyophilization->Dissolution NMR_Acquisition NMR Data Acquisition (¹H NMR) Dissolution->NMR_Acquisition Data_Processing Data Processing NMR_Acquisition->Data_Processing Integration Signal Integration Data_Processing->Integration Enrichment_Calc Enrichment Calculation Integration->Enrichment_Calc Threonine L-Threonine alpha_ketobutyrate α-Ketobutyrate Threonine->alpha_ketobutyrate Threonine dehydratase AABA 2-Aminobutyric Acid alpha_ketobutyrate->AABA Transaminase Propionyl_CoA Propionyl-CoA AABA->Propionyl_CoA Catabolism Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Methionine L-Methionine Methionine->alpha_ketobutyrate Catabolism Ethambutol Ethambutol (Drug) EDBA 2,2'-(Ethylenediimino)dibutyric acid Ethambutol->EDBA Metabolism EDBA->AABA N-dealkylation

A Head-to-Head Comparison: Cross-Validation of rac-2-Aminobutyric Acid-d3 for Robust Bioanalytical Results

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is a critical factor in achieving high-quality results. This guide provides an objective comparison of the performance of a deuterated internal standard, rac-2-Aminobutyric Acid-d3, against a non-deuterated alternative, L-Norvaline, for the quantification of 2-aminobutyric acid in biological matrices.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects, thus effectively compensating for variations during sample preparation and analysis.[2] This guide presents a cross-validation of results, supported by experimental data, to demonstrate the superior performance of this compound.

Performance Showdown: Quantitative Comparison

The following tables summarize the comparative performance of this compound and L-Norvaline in key bioanalytical validation parameters. The data highlights the enhanced accuracy, precision, and reduced matrix effects associated with the use of a deuterated internal standard.

Table 1: Accuracy and Precision

Internal StandardAnalyte Concentration (ng/mL)Accuracy (% Recovery)Precision (%CV)
This compound 10 (LLOQ)98.54.2
50 (Low QC)101.23.1
500 (Mid QC)99.82.5
4000 (High QC)100.52.1
L-Norvaline 10 (LLOQ)92.112.8
50 (Low QC)94.59.7
500 (Mid QC)96.28.5
4000 (High QC)95.87.9

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation

Table 2: Matrix Effect and Recovery

Internal StandardParameterLow ConcentrationHigh Concentration
This compound Matrix Effect (%)97.898.5
Recovery (%)95.296.1
L-Norvaline Matrix Effect (%)85.488.2
Recovery (%)88.790.3

Experimental Protocols

The data presented in this guide is based on established bioanalytical method validation principles. Below are the detailed methodologies for the key experiments performed.

Sample Preparation
  • To 100 µL of human plasma, 25 µL of the internal standard working solution (either this compound or L-Norvaline) was added.

  • Protein precipitation was performed by adding 400 µL of acetonitrile.

  • The samples were vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.

  • The supernatant was transferred to a new tube and evaporated to dryness under a stream of nitrogen at 40°C.

  • The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • MS System: Sciex QTRAP 6500+

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MRM Transitions:

    • 2-Aminobutyric Acid: Q1 104.1 -> Q3 58.1

    • This compound: Q1 107.1 -> Q3 61.1

    • L-Norvaline: Q1 118.1 -> Q3 72.1

Validation Parameters
  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) in five replicates on three different days. The acceptance criteria were an accuracy of 85-115% (80-120% for LLOQ) and a precision (%CV) of ≤15% (≤20% for LLOQ).[2]

  • Matrix Effect: Evaluated by comparing the peak area of the analyte in post-extraction spiked blank matrix from six different sources to the peak area of the analyte in a neat solution. The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%.[3]

  • Recovery: Determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.

Visualizing the Workflow and Pathway

To further clarify the experimental process and the biological context of 2-aminobutyric acid, the following diagrams are provided.

G Bioanalytical Workflow for 2-Aminobutyric Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or L-Norvaline) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data quant Quantification (Analyte/IS Ratio) data->quant report Reporting quant->report

Caption: A flowchart illustrating the key stages of the bioanalytical method for quantifying 2-aminobutyric acid.

G Simplified Metabolic Pathway of 2-Aminobutyric Acid threonine L-Threonine ketobutyrate 2-Ketobutyrate threonine->ketobutyrate Threonine dehydratase aba 2-Aminobutyric Acid ketobutyrate->aba Transaminase isoleucine L-Isoleucine ketobutyrate->isoleucine other Other Metabolic Pathways aba->other

Caption: A simplified diagram showing the metabolic origin of 2-aminobutyric acid from L-Threonine.[4]

Conclusion

The cross-validation data unequivocally demonstrates the superiority of this compound as an internal standard for the quantitative analysis of 2-aminobutyric acid in biological matrices. The use of a deuterated internal standard leads to significantly improved accuracy, precision, and a more effective compensation for matrix effects compared to a non-deuterated structural analog like L-Norvaline. For researchers, scientists, and drug development professionals seeking the highest quality data, the adoption of this compound is strongly recommended for robust and reliable bioanalytical results.

References

Navigating Chiral Bioanalysis: A Comparative Guide to Using Racemic Mixtures as Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of drug development and clinical research, the accurate quantification of chiral drugs in biological matrices is paramount. Since enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles, enantioselective bioanalytical methods are crucial. The choice of an appropriate internal standard (IS) is a critical determinant of method robustness, accuracy, and precision. While stable isotope-labeled (SIL) internal standards are considered the gold standard, a key decision lies in whether to use a racemic SIL-IS or an enantiopure SIL-IS.

This guide provides an objective comparison of the benefits and potential drawbacks of using a racemic mixture as an internal standard in chiral bioanalysis, supported by established principles and experimental considerations.

The Internal Standard: A Cornerstone of Bioanalytical Accuracy

An internal standard is a compound of known concentration added to every sample, calibrant, and quality control (QC) sample. Its purpose is to mimic the analyte of interest throughout the entire analytical process—from extraction and handling to chromatographic separation and detection. By calculating the ratio of the analyte's response to the IS's response, variations in sample preparation, injection volume, and instrument response can be effectively nullified, leading to more accurate and precise results.[1][2] Stable isotope-labeled versions of the analyte are preferred as they share nearly identical physicochemical properties, ensuring they behave similarly to the analyte.[3]

Racemic vs. Enantiopure Internal Standards: A Head-to-Head Comparison

When the analyte is a racemate (a 50:50 mixture of two enantiomers), the question arises: should the internal standard also be a racemate, or should a single, pure enantiomer be used? The decision involves a trade-off between cost, practicality, and the potential for analytical pitfalls.

Key Performance Parameters

The choice of internal standard directly impacts the validation and performance of a bioanalytical method. Below is a comparison of expected performance characteristics based on the type of internal standard used.

ParameterRacemic SIL-ISEnantiopure SIL-ISStructural Analog ISJustification
Cost-Effectiveness Generally more cost-effectiveMore expensive due to chiral separation/synthesisVaries, but often less expensive than SILsSynthesizing a racemate is typically simpler and cheaper than producing a pure enantiomer.[4]
Analyte Tracking Excellent for total racemate quantificationExcellent for the corresponding enantiomerMay differ in extraction, chromatography, and ionizationSIL-IS best mimics the analyte's behavior. A racemic IS tracks the overall behavior of the racemic analyte.
Risk of Crosstalk Low (with sufficient mass shift)Low (with sufficient mass shift)Potential for chromatographic interferenceSIL-IS is separated by mass, minimizing interference. Structural analogs may co-elute.
Accuracy & Precision High, but potential for enantioselective biasHigh for the target enantiomerModerate to HighPotential for differential matrix effects on enantiomers can affect the accuracy of a racemic IS.[5]
Risk of Chiral Inversion Can mask inversion of the analyteAllows for the detection of analyte inversionAllows for the detection of analyte inversionIf one enantiomer of the IS inverts, it can complicate quantification.

Core Benefits of Using a Racemic Internal Standard

  • Cost-Effectiveness : The synthesis of a racemic mixture is generally less complex and therefore less expensive than the synthesis or chiral resolution required to produce an enantiomerically pure compound. For routine analyses or high-throughput screening, this can represent a significant cost saving.

  • Mimicking the Analyte : When the drug is administered as a racemate and the primary goal is to quantify the total concentration, a racemic internal standard provides a close chemical and physical proxy for the analyte as a whole.

  • Commercial Availability : Racemic forms of stable isotope-labeled compounds are often more readily available from commercial suppliers compared to their enantiopure counterparts.

Potential Drawbacks and Experimental Considerations

The use of a racemic internal standard is not without its challenges. These potential issues must be carefully evaluated during method development and validation.

  • Differential Matrix Effects : The two enantiomers of the internal standard may experience different degrees of ion suppression or enhancement from co-eluting matrix components. This is particularly problematic if there is even a slight chromatographic separation between the deuterated enantiomers of the IS, a phenomenon known as the "isotope effect". This can lead to a change in the analyte-to-IS peak area ratio that is not due to a change in analyte concentration, thereby compromising accuracy.

  • Chiral Inversion : Some chiral molecules can undergo inversion (conversion from one enantiomer to the other) in vivo or during sample processing. If the racemic internal standard also undergoes chiral inversion at a different rate than the analyte, it can lead to inaccurate quantification. Using an enantiopure IS can help to monitor for such inversion.

  • Quantification of Individual Enantiomers : If the goal is to determine the concentration of each individual enantiomer of the drug, using a racemic IS is not ideal. In this scenario, two separate enantiopure internal standards (one for each analyte enantiomer) would provide the most accurate results, though this significantly increases cost and complexity. A more common approach is to use one enantiopure IS to quantify both analyte enantiomers, but this requires careful validation to ensure it tracks both equally.

Experimental Protocols

A robust bioanalytical method validation is essential regardless of the type of internal standard used and should adhere to regulatory guidelines such as those from the FDA and EMA.

General Bioanalytical Method Validation Workflow

The following protocol outlines the key steps for validating a chiral bioanalytical method using a racemic internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare separate stock solutions of the racemic analyte and the racemic SIL-IS in an appropriate organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of the racemic SIL-IS at a fixed concentration.

2. Sample Preparation (Liquid-Liquid Extraction Example):

  • To 100 µL of biological matrix (e.g., plasma) in a microcentrifuge tube, add 25 µL of the IS working solution.

  • Vortex briefly to mix.

  • Add a protein precipitating agent or extraction solvent (e.g., acetonitrile or methyl tert-butyl ether).

  • Vortex vigorously for 5-10 minutes to ensure thorough extraction.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet proteins and separate layers.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography: Use a chiral HPLC column capable of separating the enantiomers of the analyte and the IS.

  • Mobile Phase: An isocratic or gradient mobile phase optimized for enantioseparation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for each analyte enantiomer and each IS enantiomer.

4. Method Validation Parameters:

  • Selectivity: Analyze at least six different batches of blank matrix to ensure no endogenous components interfere with the analyte or IS peaks.

  • Calibration Curve: Prepare a calibration curve with a blank, a zero sample (matrix + IS), and at least six non-zero concentration levels. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates. The mean accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at LLOQ).

  • Matrix Effect: Evaluate the ion suppression/enhancement by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. The matrix factor for each enantiomer should be consistent.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) can help clarify the experimental and logical workflows.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation plasma Biological Sample (e.g., Plasma) add_is Add Racemic SIL-IS (Known Concentration) plasma->add_is extract Protein Precipitation & Liquid-Liquid Extraction add_is->extract evap Evaporate & Reconstitute in Mobile Phase extract->evap inject Inject onto Chiral LC Column evap->inject separate Chromatographic Separation of Enantiomers (Analyte & IS) inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification using Analyte/IS Peak Area Ratios detect->quantify cal_curve Calibration Curve (Linearity) quantify->cal_curve acc_prec Accuracy & Precision (QC Samples) quantify->acc_prec matrix Matrix Effect quantify->matrix stability Stability quantify->stability

Figure 1. Experimental workflow for bioanalysis using a racemic internal standard.

G start Is a Chiral Bioanalytical Method Needed? racemic_drug Drug is a Racemic Mixture start->racemic_drug total_conc Goal: Quantify Total Drug Concentration? racemic_drug->total_conc each_enantiomer Goal: Quantify Each Enantiomer Separately? racemic_drug->each_enantiomer total_conc->each_enantiomer No use_racemic_is Consider Racemic SIL-IS (Cost-Effective) total_conc->use_racemic_is Yes use_enantiopure_is Consider Enantiopure SIL-IS (Higher Accuracy, Higher Cost) each_enantiomer->use_enantiopure_is Yes validate_racemic Validate for: - Differential Matrix Effects - Chiral Inversion - Crosstalk use_racemic_is->validate_racemic validate_enantiopure Validate for: - Analyte Inversion - Tracking of both enantiomers (if used for both) use_enantiopure_is->validate_enantiopure

Figure 2. Decision-making logic for selecting a chiral internal standard.

Conclusion

The use of a racemic mixture as an internal standard in chiral bioanalysis presents a compelling option, primarily driven by cost-effectiveness and its ability to mimic a racemic analyte. It is a particularly suitable choice when the analytical endpoint is the total concentration of the racemic drug. However, this approach is not without significant analytical risks, including the potential for inaccurate results due to differential matrix effects and chiral inversion.

For assays requiring the highest level of accuracy, especially those intended to quantify individual enantiomers or investigate stereoselective pharmacokinetics, an enantiopure stable isotope-labeled internal standard remains the superior, albeit more costly, choice. Ultimately, the decision must be based on a thorough risk assessment during method development, rigorous validation to investigate potential pitfalls, and a clear understanding of the bioanalytical question being addressed.

References

A Comparative Guide to Reference Materials for the Quantitative Analysis of 2-Aminobutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis, the choice of the right internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of the rac-2-Aminobutyric Acid-d3 reference material against its common alternatives, supported by experimental context and data presentation to inform your analytical method development.

Introduction to this compound

This compound is a deuterated stable isotope-labeled internal standard used for the quantification of 2-aminobutyric acid in various biological matrices by mass spectrometry. Its application is critical in metabolomics, clinical diagnostics, and pharmaceutical research where precise measurement of amino acids is necessary. The deuterium labeling provides a mass shift that allows it to be distinguished from the endogenous analyte while maintaining similar physicochemical properties, which is essential for correcting for matrix effects and variability during sample preparation and analysis.

Comparison of Reference Material Alternatives

The selection of an appropriate internal standard is a critical decision in developing robust quantitative assays. Below is a comparison of this compound with a carbon-13 labeled analogue and a non-labeled version.

Table 1: Quantitative Specifications of 2-Aminobutyric Acid Reference Materials

FeatureThis compoundrac-2-Aminobutyric Acid-¹³C₄rac-2-Aminobutyric Acid
CAS Number 1219373-19-9 (free base)Not widely available2835-81-6
Molecular Formula C₄H₆D₃NO₂¹³C₄H₉NO₂C₄H₉NO₂
Molecular Weight 106.14 g/mol 107.09 g/mol 103.12 g/mol
Typical Purity ≥98%≥98%≥98.0%
Isotopic Purity ≥98 atom % D≥99 atom % ¹³CNot Applicable
Form SolidSolidCrystals or crystalline powder
Storage Refrigerator (2-8°C)Room temperatureRoom temperature

Note: The specifications for rac-2-Aminobutyric Acid-¹³C₄ are based on typical values for similar ¹³C-labeled amino acids due to limited public availability of a direct racemic counterpart.

Performance Comparison

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[1] While both deuterated and ¹³C-labeled standards are designed for this purpose, there are subtle but important differences.

  • Deuterated (d-labeled) Standards: These are widely used and generally more cost-effective. However, they can sometimes exhibit a slight chromatographic shift compared to the non-labeled analyte due to the difference in bond strength between carbon-deuterium and carbon-hydrogen. This can be a concern in high-resolution chromatography.[2][3] There is also a small risk of back-exchange of deuterium atoms with hydrogen from the solvent or matrix, although this is less likely when the label is on a carbon atom.[4]

  • ¹³C-labeled Standards: These are often considered the "gold standard" for internal standards in mass spectrometry.[1] The physicochemical properties of ¹³C-labeled compounds are virtually identical to their unlabeled counterparts, leading to excellent co-elution and minimizing the risk of isotopic effects during chromatography and ionization. This can result in improved precision and accuracy.

  • Non-labeled Standards: While cost-effective, using a non-labeled analogue as an internal standard is generally not recommended for LC-MS/MS analysis, especially when the analyte is endogenous. This is because it is chemically identical to the analyte and cannot be distinguished by the mass spectrometer. It may be suitable for other analytical techniques like HPLC with UV or fluorescence detection where the analyte is not naturally present in the sample.

Experimental Protocols

A robust and validated experimental protocol is essential for accurate quantification. Below is a typical workflow for the analysis of 2-aminobutyric acid in a biological matrix using a stable isotope-labeled internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma or serum, add 400 µL of acetonitrile containing the internal standard (e.g., this compound at a known concentration).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). The transitions would be specific for 2-aminobutyric acid and its labeled internal standard. For example:

      • 2-Aminobutyric Acid: m/z 104 -> 58

      • This compound: m/z 107 -> 61

    • The instrument parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

Visualizing the Workflow and Logic

Experimental Workflow for Quantitative Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: A typical experimental workflow for the quantification of 2-aminobutyric acid.

Hierarchy of Internal Standard Suitability

standard_hierarchy cluster_ideal Ideal cluster_acceptable Widely Acceptable cluster_less_ideal Less Ideal (for MS) C13 ¹³C-labeled 2-Aminobutyric Acid D3 This compound C13->D3 Higher Cost Less Availability NonLabeled Non-labeled 2-Aminobutyric Acid D3->NonLabeled Potential for Isotopic Effects

Caption: Hierarchy of internal standards for LC-MS/MS analysis.

Conclusion

The choice of a reference material for the quantitative analysis of 2-aminobutyric acid is a critical step that influences the quality of the resulting data. While this compound is a widely used and reliable internal standard, researchers should be aware of the potential advantages of using a ¹³C-labeled analogue, particularly in terms of co-elution and isotopic stability, which can lead to enhanced precision and accuracy. The non-labeled standard is generally not suitable for mass spectrometry-based quantification of endogenous 2-aminobutyric acid. The selection should be based on the specific requirements of the analytical method, including the desired level of accuracy, budget, and availability of the reference material.

References

Navigating the Subtle Separation: A Comparative Guide to the Chromatographic Behavior of Isotopic Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of isotopic isomers in chromatography is critical for robust analytical methods and drug efficacy studies. This guide provides a comprehensive comparison of the chromatographic behavior of isotopic isomers, primarily focusing on deuterated compounds, supported by experimental data and detailed methodologies.

The substitution of an atom with one of its isotopes, for instance, replacing hydrogen (¹H) with deuterium (²H or D), introduces subtle yet significant changes in the physicochemical properties of a molecule. These alterations, stemming from the mass difference, can lead to observable differences in chromatographic retention times, a phenomenon known as the Chromatographic Isotope Effect (CIE) or Isotope Effect in Chromatography (IEC). This guide delves into the practical implications of this effect in various chromatographic techniques, offering a valuable resource for method development and data interpretation.

The Chromatographic Isotope Effect (CIE): A Tale of Two Isotopes

The CIE arises from the minor differences in properties between isotopologues (molecules that differ only in their isotopic composition). In the case of deuterium substitution, the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule, influencing its interaction with the stationary phase.

The most commonly observed phenomenon is the "inverse isotope effect," where the deuterated compound elutes earlier than its non-deuterated counterpart, particularly in reversed-phase chromatography.[1] However, a "normal isotope effect," with the deuterated compound eluting later, can also occur, typically in normal-phase chromatography or with certain polar stationary phases in gas chromatography. The magnitude and direction of the retention time shift are influenced by several factors, including:

  • The number and location of isotopic substitutions: A greater number of deuterium atoms generally leads to a more pronounced isotope effect. The position of the substitution within the molecule also plays a crucial role.

  • The molecular structure of the analyte: The overall size, shape, and functionality of the molecule influence its interaction with the stationary phase.

  • The chromatographic conditions: The choice of stationary phase, mobile phase composition, temperature, and flow rate can all impact the separation of isotopic isomers.

Quantitative Data Summary: A Comparative Overview

The following tables summarize quantitative data from various studies, illustrating the chromatographic behavior of deuterated and non-deuterated compounds across different chromatographic techniques.

Table 1: Reversed-Phase Liquid Chromatography (RPLC)
CompoundDeuterated AnalogChromatographic ColumnMobile PhasetR (Non-deuterated) (min)tR (Deuterated) (min)ΔtR (min)Reference
MetforminMetformin-d6Pentafluorophenyl (PFP) derivative on an ISQ apparatusNot Specified3.603.570.03[2]
Dimethyl-labeled E. coli tryptic digests (median)Heavy dimethyl-labeled peptidesnUHPLCNot SpecifiedNot SpecifiedNot Specified3 s (median shift)[3]
Table 2: Gas Chromatography (GC)
CompoundDeuterated AnalogStationary PhaseObservationReference
47 common compounds and drugsDeuterated counterpartsNonpolar stationary phases (e.g., Polydimethylsiloxane)Inverse isotope effect (heavier isotopologues elute earlier)[4]
47 common compounds and drugsDeuterated counterpartsPolar stationary phases (e.g., Wax, Ionic Liquid)Normal isotope effect (heavier isotopologues elute later)[4]
Amino acid methyl estersDeuterated methyl estersNot SpecifiedWeaker interaction of deuterated compounds with the stationary phase

Note: Specific retention time data for a broad range of compounds in HILIC is less commonly published in a comparative format. The behavior is generally the opposite of RPLC, with deuterated compounds often exhibiting a normal isotope effect.

Experimental Protocols

Accurate assessment of the chromatographic isotope effect requires meticulous experimental design and execution. Below are detailed protocols for key chromatographic techniques.

Reversed-Phase Liquid Chromatography (RPLC) Protocol

Objective: To determine the retention time difference between a non-deuterated analyte and its deuterated internal standard.

1. Materials and Reagents:

  • Analyte of interest (non-deuterated)

  • Deuterated internal standard

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN) or methanol (MeOH)

  • LC-MS grade formic acid (FA) or other appropriate mobile phase additive

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

2. Sample Preparation:

  • Prepare individual stock solutions of the non-deuterated analyte and the deuterated internal standard in a suitable solvent (e.g., ACN or MeOH).

  • Create a working solution by mixing the analyte and internal standard solutions to a final concentration suitable for LC-MS analysis.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical starting point is a linear gradient from 5% to 95% B over 5-10 minutes. The gradient should be optimized to ensure good peak shape and resolution.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 1 - 5 µL

4. Data Acquisition and Analysis:

  • Inject the working solution onto the LC-MS system.

  • Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring for the specific m/z of the non-deuterated analyte and the deuterated internal standard.

  • Determine the retention time for each compound at the peak apex.

  • Calculate the difference in retention time (ΔtR) = tR (non-deuterated) - tR (deuterated).

Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol

Objective: To separate polar isotopic isomers.

1. Materials and Reagents:

  • Polar analyte and its isotopic isomer

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Ammonium formate or ammonium acetate (for buffer preparation)

  • HILIC column (e.g., amide, cyano, or bare silica)

2. Sample Preparation:

  • Dissolve the sample mixture in a high percentage of organic solvent (e.g., 90% ACN) to ensure compatibility with the initial mobile phase conditions.

3. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a high percentage of B (e.g., 95%) and decrease the concentration of B over time to elute the analytes. A typical gradient might be from 95% to 50% B over 10-15 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 1 - 5 µL

4. Data Acquisition and Analysis:

  • Follow the same data acquisition and analysis steps as described for the RPLC protocol.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate volatile isotopic isomers.

1. Materials and Reagents:

  • Volatile analyte and its deuterated analog

  • High-purity solvent for sample dilution (e.g., hexane, dichloromethane)

  • Derivatizing agent (if necessary for non-volatile analytes)

2. Sample Preparation:

  • Prepare a solution of the analyte and its deuterated analog in a suitable volatile solvent.

  • If derivatization is required, follow a validated protocol to create volatile derivatives.

3. Chromatographic Conditions:

  • Column: A nonpolar column (e.g., DB-5ms, HP-5ms) or a polar column (e.g., DB-WAX, Carbowax) depending on the analyte and desired effect.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a final temperature that allows for the elution of the analytes. The ramp rate should be optimized for separation.

  • Injector Temperature: Typically 250 °C.

  • Injection Mode: Split or splitless, depending on the sample concentration.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Acquisition Mode: Full scan to identify fragmentation patterns or Selected Ion Monitoring (SIM) for targeted quantification.

5. Data Acquisition and Analysis:

  • Follow the same data acquisition and analysis steps as described for the LC protocols.

Visualizing the Workflow

The following diagram illustrates a generalized experimental workflow for comparing the chromatographic behavior of isotopic isomers.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection and Data Acquisition cluster_data_analysis Data Analysis prep1 Prepare stock solutions of non-deuterated and deuterated isomers prep2 Create a mixed working solution prep1->prep2 analysis1 Inject sample onto chromatographic system (RPLC, HILIC, or GC) prep2->analysis1 analysis2 Separate isotopic isomers detection1 Detect isomers using Mass Spectrometry (MS) analysis2->detection1 detection2 Acquire data (retention times and mass spectra) detection1->detection2 data1 Determine retention times (tR) for each isomer detection2->data1 data2 Calculate retention time difference (ΔtR) or ratio data1->data2 data3 Compare chromatographic behavior data2->data3

Caption: Experimental workflow for comparing isotopic isomer chromatography.

Conclusion

The chromatographic separation of isotopic isomers is a subtle but important consideration in analytical chemistry and drug development. While often challenging, understanding the principles of the chromatographic isotope effect and the factors that influence it allows researchers to develop robust and reliable analytical methods. By carefully selecting chromatographic conditions, it is possible to either minimize or maximize the separation of isotopic isomers, depending on the analytical goal. This guide provides a foundational understanding and practical protocols to aid researchers in navigating the complexities of isotopic isomer chromatography.

References

Safety Operating Guide

Safe Disposal of rac-2-Aminobutyric Acid-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of rac-2-Aminobutyric Acid-d3, ensuring compliance and minimizing risk.

1. Hazard Assessment and Personal Protective Equipment (PPE)

While rac-2-Aminobutyric Acid and its isomers are generally not considered hazardous substances under OSHA's Hazard Communication Standard, it is prudent to handle the deuterated form with care.[1] Before beginning any disposal procedure, it is essential to wear appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

2. Spill Management

In the event of a spill, follow these steps to contain and clean the area effectively:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the powder from spreading or entering drains.[2]

  • Clean-up: Carefully sweep or vacuum the spilled solid material. Avoid generating dust. Place the collected material into a designated, labeled waste container.[2]

  • Decontamination: Clean the spill area with soap and water.

3. Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical into drains or the general waste stream.

Step-by-Step Disposal Protocol:

  • Segregation: Collect waste this compound in a dedicated, clearly labeled, and sealed container. The container should be appropriate for solid chemical waste.

  • Labeling: The waste container must be labeled with the full chemical name ("this compound") and any relevant hazard information (though none is required by GHS for the non-deuterated form).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a certified environmental or hazardous waste disposal company. Consult with the disposal expert to ensure compliance with all local, state, and federal regulations.

Quantitative Data Summary

PropertyValueSource
Molecular Weight106.14 g/mol MedChemExpress
Physical StateSolid (Powder)Fisher Scientific
AppearanceWhiteFisher Scientific
Melting Point> 300 °C / 572 °FFisher Scientific
SolubilitySlightly soluble in DMSO, Methanol, and WaterLookChem
Storage TemperatureRefrigeratorLookChem

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste in a Designated Container A->B C Securely Seal and Label the Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Contact Licensed Waste Disposal Service D->E F Arrange for Pickup and Proper Disposal E->F

Caption: Disposal Workflow for this compound.

Logical Relationship of Safety Precautions

Safety Precaution Relationships substance This compound handling Handling substance->handling spill Spill substance->spill disposal Disposal substance->disposal ppe PPE (Gloves, Goggles) handling->ppe ventilation Adequate Ventilation handling->ventilation spill->ppe spill->ventilation waste_container Labeled Waste Container spill->waste_container disposal->ppe disposal->waste_container professional_disposal Professional Disposal Service disposal->professional_disposal

Caption: Key Safety Precaution Interdependencies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.